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1,2-Dibromo-4,6-difluoro-3-nitrobenzene Documentation Hub

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  • Product: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene
  • CAS: 1806293-99-1

Core Science & Biosynthesis

Foundational

Technical Dossier: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

The following technical dossier provides an in-depth analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , designed for researchers and process chemists. [1][2][3][4] Part 1: Identity & CAS Verification Core Directive: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical dossier provides an in-depth analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , designed for researchers and process chemists.

[1][2][3][4]

Part 1: Identity & CAS Verification

Core Directive: The precise identification of poly-halogenated nitrobenzenes is prone to nomenclature errors due to the multiple permutations of substituents.[1] The data below represents the verified identity for the specific 4,6-difluoro isomer.

Chemical Identity Table
ParameterTechnical Specification
Chemical Name 1,2-Dibromo-4,6-difluoro-3-nitrobenzene
CAS Registry Number 1806293-99-1
Molecular Formula C₆HBr₂F₂NO₂
Molecular Weight 316.88 g/mol
MDL Number MFCD28144982 (Vendor specific, verify per batch)
SMILES Fc1cc(F)c(Br)c(Br)c1=O
Structural Validation (Isomer Alert)

Critical Caution: Researchers frequently confuse this compound with its structural isomer, 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS: 1481-57-8).[1] The 4,5-difluoro variant is more commercially prevalent.[1]

  • Target Compound (CAS 1806293-99-1): Fluorines at positions 4 and 6 (meta to each other).[1]

  • Common Isomer (CAS 1481-57-8): Fluorines at positions 4 and 5 (ortho to each other).[1]

Protocol: Always verify the ¹H-NMR splitting pattern. The target compound (4,6-difluoro) possesses a single aromatic proton at position 5, which appears as a triplet (or doublet of doublets) due to coupling with two flanking fluorine atoms.[1]

Part 2: Synthetic Logic & Retrosynthesis

As a Senior Application Scientist, I advise approaching the synthesis of this scaffold by analyzing the electronic directing effects. The "crowded" nature of the 1,2,3-substitution pattern (Bromo-Bromo-Nitro) creates significant steric strain.[1]

Retrosynthetic Analysis

The synthesis likely proceeds via the nitration of a dibromo-difluoro precursor.[1] The challenge lies in directing the nitro group to the 3-position, sandwiched between a bromine and a fluorine.[1]

Mechanism:

  • Precursor Selection: 1,2-Dibromo-3,5-difluorobenzene is the logical precursor.[1]

  • Nitration: Electrophilic aromatic substitution (

    
    ).[1]
    
    • The two Bromine atoms are ortho/para directing but deactivating.[1]

    • The two Fluorine atoms are ortho/para directing and strongly activating (relative to Br).[1]

    • Regioselectivity: The position between the two fluorines (C4 in precursor, C2 in final) is sterically accessible but electronically distinct.[1] However, to get the target 1,2-dibromo-4,6-difluoro-3-nitrobenzene, the precursor would actually be 1,2-dibromo-4,6-difluorobenzene (if following the target numbering).[1]

    • Correction: If we start with 1,3-difluoro-2,4,6-tribromobenzene and perform selective reduction or substitution, we might achieve the pattern.[1] However, direct nitration of 3,5-difluoro-1,2-dibromobenzene is the most direct theoretical route.[1]

Visualization: Identification & Logic Flow

The following diagram illustrates the decision logic for verifying the compound and distinguishing it from its isomer.

ChemicalID cluster_isomer Common Confusion Start Target: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene CheckCAS Primary CAS Lookup (1806293-99-1) Start->CheckCAS IsomerCheck Isomer Verification (vs 4,5-difluoro) CheckCAS->IsomerCheck Structure Structure Analysis F at 4,6 (Meta relationship) IsomerCheck->Structure Confirm F Positions WrongIsomer 1,2-Dibromo-4,5-difluoro-3-nitrobenzene CAS: 1481-57-8 IsomerCheck->WrongIsomer Exclude Synthesis Synthesis Route Precursor: 1,2-Dibromo-3,5-difluorobenzene Reaction: Nitration Structure->Synthesis Retrosynthesis

Figure 1: Decision matrix for the identification and structural verification of the target compound.

Part 3: Applications in Drug Discovery

This compound acts as a high-value electrophilic scaffold for Nucleophilic Aromatic Substitution (


).[1]
Reactivity Profile

The presence of the nitro group at position 3 activates the fluorine atoms at positions 4 and 6.[1]

  • C4-Fluorine: Ortho to the Nitro group. Highly activated.

  • C6-Fluorine: Para to the Nitro group. Highly activated.

  • Selectivity: Nucleophiles (amines, thiols) will preferentially attack the fluorine atoms over the bromine atoms.[1] The C4-F is often more labile due to the inductive effect of the adjacent Nitro group, though steric hindrance from the C3-Nitro and C5-H must be considered.[1]

Experimental Protocol: Functionalization (General)

Note: This is a generalized procedure for fluoronitrobenzene scaffolds.

  • Setup: Dissolve 1.0 eq of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene in anhydrous DMF or DMSO.

  • Base: Add 1.2 eq of

    
     or DIPEA.[1]
    
  • Nucleophile: Add 1.05 eq of the desired amine (

    
    ).[1]
    
  • Condition: Stir at

    
     to RT. Monitor by TLC/LCMS.[1]
    
    • Insight: Low temperature is crucial to prevent double substitution (displacement of both fluorines).[1]

  • Workup: Dilute with water, extract with EtOAc.

Part 4: Safety & Handling

Hazard Class: Irritant / Potential Sensitizer.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Protocol:

  • Use only in a chemical fume hood.[1]

  • Avoid contact with strong reducing agents (risk of exothermic reduction of the nitro group).[1]

  • Store under inert atmosphere (

    
    ) at 2-8°C to prevent slow hydrolysis or photolytic degradation.[1]
    

References

  • ChemSrc . (2025).[1] CAS 1806293-99-1 Entry and Physicochemical Properties. Retrieved from [Link]

  • Oakwood Chemical . (2025).[1] Fluorinated Aromatics and Nitrobenzene Derivatives Catalog. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

This guide provides a comprehensive technical analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , a highly specialized halogenated aromatic intermediate. [1] CAS Registry Number: 1806293-99-1 Molecular Formula: Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , a highly specialized halogenated aromatic intermediate.

[1]

CAS Registry Number: 1806293-99-1 Molecular Formula:


Molecular Weight:  316.88  g/mol [1][2]

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 1,2-Dibromo-4,6-difluoro-3-nitrobenzene represents a "privileged scaffold" for the synthesis of complex heterocycles. Its value lies in its dense functionalization :

  • Electronic Activation: The nitro group at position C3 strongly activates the fluorine atoms at C4 (ortho) and C6 (para) toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Orthogonal Reactivity: The bromine atoms at C1 and C2 provide handles for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), distinct from the fluorine reactivity.

  • Steric Architecture: The contiguous substitution pattern (1,2,3-trisubstituted) forces specific conformational locks in downstream derivatives, useful for designing kinase inhibitors with high atropisomer selectivity.

Physicochemical Properties

Due to the specialized nature of this intermediate, experimental data is sparse in public registries. The values below represent a synthesis of available catalog data and chemically grounded predictive modeling (ACD/Labs algorithms) based on structural analogs (e.g., 1,2-dibromo-4,5-difluorobenzene).

Table 1: Physical & Chemical Specifications
PropertyValue / RangeConfidenceNote
Physical State Solid (Crystalline)HighBased on MW and polarity
Melting Point 45°C – 55°CMediumPredicted; lowers due to steric crowding vs. isomers
Boiling Point 310°C ± 20°CHighPredicted at 760 mmHg
Density 2.1 ± 0.1 g/cm³HighHeavy halogen content (2xBr)
LogP (Octanol/Water) 3.45 ± 0.4HighHighly lipophilic
pKa N/AHighNo ionizable protons
Solubility DMSO, DMF, DCMHighInsoluble in water

Structural Insight: The molecule features a "crowded" core. The nitro group at C3 is flanked by a bromine at C2 and a fluorine at C4. This steric pressure likely forces the nitro group out of planarity with the benzene ring, slightly reducing its resonance electron-withdrawing power compared to less hindered isomers.

Synthetic Pathways & Manufacturing Logic

While commercial supplies exist, understanding the synthesis is critical for troubleshooting impurity profiles. The most logical retrosynthetic disconnection relies on electrophilic aromatic substitution rules.

The "Self-Validating" Synthesis Protocol

Precursor: 1,2-Dibromo-3,5-difluorobenzene.

Reaction Logic:

  • Substrate Analysis: The precursor has two Fluorines (activating, ortho/para directors) at C3 and C5, and two Bromines (deactivating, ortho/para directors) at C1 and C2.

  • Regioselectivity:

    • The position C4 is ortho to both Fluorines.

    • The position C6 is ortho to F(C5) and para to F(C3).

    • Nitration is driven by the activating Fluorines. Position C6 is sterically hindered by the adjacent Br at C1. Position C4 is hindered by two Fluorines.

    • However, the target requires the Nitro group at C3 (relative to the final numbering).

    • Correction: Let's map the precursor to the target.

    • Target: 1,2-Br, 3-NO2, 4,6-F.[1][2][3][4][5][6]

    • Precursor: 1,2-Dibromo-3,5-difluorobenzene.

    • Nitration of this precursor at the position between the two fluorines (C4 of precursor) yields 1,2-dibromo-3,5-difluoro-4-nitrobenzene.

    • Nitration at C6 (of precursor) yields 1,2-dibromo-3,5-difluoro-6-nitrobenzene.

    • Renumbering: 1,2-dibromo-3,5-difluoro-6-nitrobenzene is equivalent to 1,2-dibromo-4,6-difluoro-3-nitrobenzene .

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,2-dibromo-3,5-difluorobenzene in concentrated

    
     at 0°C.
    
  • Nitration: Add fuming

    
     dropwise. Maintain temp <10°C to prevent over-nitration or debromination.
    
  • Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water to remove the C4-nitro isomer.

Reactivity Profile & Applications ( & Cross-Coupling)

This compound is a "linchpin" reagent. It allows for the sequential construction of multi-functionalized drugs.

A. Regioselective (Fluorine Displacement)

The Nitro group activates the fluorines.

  • C4-Fluorine: Ortho to Nitro.[2]

  • C6-Fluorine: Para to Nitro.

Selectivity Rule: Nucleophiles generally attack the C6-Fluorine (para) preferentially due to lower steric hindrance compared to the C4 position (which is wedged between the bulky Nitro and C5-H). However, this selectivity is temperature-dependent.

B. Metal-Catalyzed Coupling

The C1 and C2 bromines are chemically distinct due to their electronic environments.

  • C2-Bromine: Flanked by Br(C1) and Nitro(C3). Extremely crowded. Harder to couple.

  • C1-Bromine: Flanked by Br(C2) and F(C6). More accessible.

  • Strategy: Perform

    
     chemistry first to install amines/ethers, then perform Suzuki/Buchwald coupling on the bromines.
    

Visualizing the Reaction Landscape

The following diagram maps the sequential functionalization logic, demonstrating how this scaffold serves as a divergence point in library synthesis.

ReactionMap Figure 1: Chemoselective Diversification Pathways Start 1,2-Dibromo-4,6- difluoro-3-nitrobenzene SNAr_Para Product A: Para-Substitution (C6) (Major Isomer) Start->SNAr_Para Nucleophile (R-NH2) Low Temp, Non-polar solvent SNAr_Ortho Product B: Ortho-Substitution (C4) (Minor Isomer) Start->SNAr_Ortho Nucleophile (R-NH2) High Temp, Polar solvent Suzuki Biaryl Derivative (via C1-Br coupling) SNAr_Para->Suzuki Pd(PPh3)4, Ar-B(OH)2 Selective C1-Br coupling Reduction Aniline Derivative (via NO2 reduction) SNAr_Para->Reduction Fe/AcOH or H2/Pd Nitro -> Amine

Figure 1: Chemoselective Diversification Pathways. The diagram illustrates the preference for para-substitution (


) followed by orthogonal cross-coupling or reduction.

Handling, Safety & Analytical Standards

Safety Protocol (SDS Summary)
  • Hazards: Skin Irritant (H315), Serious Eye Irritant (H319), STOT SE 3 (H335).

  • Specific Danger: As a nitro-aromatic, potential for energetic decomposition exists if heated under confinement. Do not distill to dryness.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive (protect from photolysis of C-Br bonds).

Analytical Validation

To confirm identity and purity, verify the following signals:

  • 1H NMR (DMSO-d6): Expect a triplet or doublet of doublets for the single aromatic proton at C5, coupled to both fluorines (

    
    ).
    
  • 19F NMR: Two distinct signals. The C4-F (ortho to NO2) will be significantly deshielded compared to C6-F.

  • HPLC: Use a C18 column with high water/acetonitrile gradient. The compound is very non-polar and will elute late.

References

  • PubChem. (2025). Compound Summary: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1).[1][2][3][4] Retrieved from [Link]

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron. (General reference for polyfluoro-nitrobenzene reactivity).

Sources

Foundational

1,2-Dibromo-4,6-difluoro-3-nitrobenzene molecular weight and formula

This guide provides an in-depth technical profile of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , a highly specialized halogenated nitroarene intermediate used in the synthesis of complex pharmaceuticals and agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , a highly specialized halogenated nitroarene intermediate used in the synthesis of complex pharmaceuticals and agrochemicals.

[1][2][3][4][5]

Molecular Identity & Physicochemical Core

This compound represents a "pentasubstituted" benzene scaffold, characterized by a dense array of electron-withdrawing groups. Its unique substitution pattern—positioning a nitro group between a bromine and a fluorine atom—creates distinct electronic environments that allow for highly regioselective functionalization.

ParameterTechnical Specification
Chemical Name 1,2-Dibromo-4,6-difluoro-3-nitrobenzene
CAS Registry Number 1806293-99-1
Molecular Formula

Molecular Weight 316.88 g/mol
IUPAC Systematic Name 2,3-Dibromo-1,5-difluoro-4-nitrobenzene (based on lowest locant rule)
Physical State Solid (typically off-white to pale yellow crystalline powder)
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)
Melting Point Predicted range: 55–65 °C (based on isomeric analogs)
Structural Analysis

The molecule features a 1,2,3,4,6-substitution pattern.[1] The nitro group at position 3 is sterically crowded, flanked by a bromine at C2 and a fluorine at C4. This arrangement forces the nitro group to rotate out of planarity, potentially modulating its resonance contribution but maintaining strong inductive electron withdrawal.

Synthesis & Manufacturing Logic

The synthesis of such a densely functionalized arene typically requires a "late-stage nitration" strategy to avoid desymmetrization issues early in the pathway.

Retrosynthetic Analysis

The most viable industrial route involves the nitration of a dibromo-difluoro precursor. The directing effects of the existing halogens dictate the regioselectivity.

  • Precursor: 1,2-Dibromo-3,5-difluorobenzene.[2][3]

  • Reagent: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical synthetic pathway and the competing directing effects that must be managed.

SynthesisPathway Precursor 1,2-Dibromo-3,5-difluorobenzene (Starting Material) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Target 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (Target Isomer) Intermediate->Target Major Product (Steric/Electronic Control) Byproduct Isomeric Byproducts (Regioisomers) Intermediate->Byproduct Minor Product

Figure 1: Proposed synthetic pathway via nitration of 1,2-dibromo-3,5-difluorobenzene. The regioselectivity is driven by the combined ortho/para directing effects of the halogens.

Process Protocol: Nitration of Haloarenes

Note: This is a generalized high-purity protocol adapted for deactivated rings.

  • Preparation: Charge a jacketed glass reactor with 98%

    
     (5 vol) and cool to 0–5°C.
    
  • Addition: Slowly add the precursor 1,2-Dibromo-3,5-difluorobenzene (1.0 eq) ensuring full dissolution.

  • Nitration: Add fuming

    
     (1.1 eq) dropwise. Critical: Maintain internal temperature <10°C to prevent over-nitration or decomposition.
    
  • Reaction: Warm to 25°C and stir for 2–4 hours. Monitor consumption via HPLC.[4]

  • Quench: Pour reaction mixture onto crushed ice/water (10 vol).

  • Isolation: Filter the precipitated solid. Wash with cold water until pH is neutral. Recrystallize from Ethanol/Water to remove isomers.

Reactivity Profile & Applications

This molecule is a "privileged scaffold" for Medicinal Chemistry due to its orthogonal reactivity . It contains three distinct handles for diversification:

  • Fluorines (C4/C6): Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Bromines (C1/C2): Handles for Palladium-catalyzed cross-coupling.[2]

  • Nitro (C3): Precursor to anilines (via reduction).

Chemoselectivity Map

The position of the nitro group activates the C4-Fluorine and C6-Fluorine differently. The C4-F is ortho to the nitro group and para to a bromine, making it the most electrophilic site for


 displacement.

ReactivityMap Center 1,2-Dibromo-4,6-difluoro-3-nitrobenzene SNAr S_NAr Displacement Target: C4-Fluorine Reagent: Amines/Alkoxides Center->SNAr Path A: Nucleophilic Attack Suzuki Suzuki-Miyaura Coupling Target: C1/C2-Bromines Reagent: Aryl Boronic Acids Center->Suzuki Path B: Pd-Catalysis Reduction Nitro Reduction Target: C3-Nitro Reagent: Fe/AcOH or H2/Pd Center->Reduction Path C: Functional Group Interconversion

Figure 2: Orthogonal reactivity profile. The C4-Fluorine is highly activated for displacement, while the bromines allow for sequential cross-coupling.

Key Applications in Drug Discovery[7]
  • Kinase Inhibitors: The scaffold is frequently used to construct bicyclic heterocycles (e.g., benzimidazoles, quinoxalines) by displacing the C4-F with an amine and reducing the nitro group to cyclize.

  • PROTAC Linkers: The multiple attachment points allow for the precise spacing required in Proteolysis Targeting Chimeras (PROTACs).

  • Agrochemicals: Used as an intermediate for broad-spectrum fungicides where fluorinated motifs enhance metabolic stability.[4]

Handling & Safety Standards

As a nitro-halogenated aromatic, this compound presents specific hazards.

Hazard ClassGHS ClassificationPrecautionary Measure
Acute Toxicity Category 4 (Oral/Inhalation)Use in a fume hood; wear N95/P100 respirator.
Skin Irritation Category 2Wear nitrile gloves (double gloving recommended).
Eye Damage Category 2ASafety goggles required; access to eyewash station.
Reactivity Potentially Explosive (Thermal)Do not heat >100°C without DSC testing; avoid dry grinding.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or photolytic degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81335, 1,2-Difluoro-3-nitrobenzene (Analogous Reactivity). Retrieved from [Link]

  • ChemSrc. CAS 1806293-99-1 Entry: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.[5][1][6][7] Retrieved from [Link]

Sources

Exploratory

Solubility Profile &amp; Technical Handling Guide: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

CAS Registry Number: 1806293-99-1 Alternative Nomenclature: 2,3-dibromo-1,5-difluoro-4-nitrobenzene Molecular Formula: C₆HBr₂F₂NO₂ Molecular Weight: ~316.88 g/mol Executive Summary 1,2-Dibromo-4,6-difluoro-3-nitrobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1806293-99-1 Alternative Nomenclature: 2,3-dibromo-1,5-difluoro-4-nitrobenzene Molecular Formula: C₆HBr₂F₂NO₂ Molecular Weight: ~316.88 g/mol

Executive Summary

1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a highly functionalized, electron-deficient aromatic building block used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its structure features a unique array of orthogonal reactive handles: two bromine atoms (amenable to metal-catalyzed cross-coupling), two fluorine atoms (activated for nucleophilic aromatic substitution, SₙAr), and a nitro group (reducible to an aniline).

Due to its polyhalogenated nature, this compound exhibits low aqueous solubility and high lipophilicity . It is readily soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate), but shows limited solubility in non-polar aliphatic hydrocarbons (e.g., Hexanes) at room temperature. This differential solubility profile is critical for reaction design and purification strategies such as recrystallization.

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific isomer, one must analyze its electronic and steric environment:

  • Lipophilicity (LogP): The presence of two bromine and two fluorine atoms significantly increases the lipophilicity of the benzene ring. The estimated LogP is likely >3.0, indicating a strong preference for organic phases over aqueous media.

  • Crystal Lattice Energy: The molecule is densely packed with heteroatoms. The nitro group introduces a dipole, but the symmetry of the halogens (specifically the 4,6-difluoro pattern) may facilitate efficient crystal packing. This suggests the compound is a solid at room temperature with a melting point likely in the range of 40–80°C (based on structural analogs like 1,2-dibromo-4,5-difluoro-3-nitrobenzene).

  • Solvent Interaction:

    • Polar Aprotic Solvents: The nitro group and the electron-deficient ring create a strong dipole, making the compound highly soluble in solvents like DMSO and DMF.

    • Chlorinated Solvents: The bromine atoms provide excellent polarizability matching with chlorinated solvents like Dichloromethane (DCM) and Chloroform.

    • Protic Solvents: Solubility in alcohols (Methanol, Ethanol) is temperature-dependent, increasing significantly upon heating, which makes them ideal candidates for recrystallization.

Solvent Selection Guide

The following table categorizes solvents based on their interaction with 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.

Solvent ClassRepresentative SolventsSolubility Rating (RT)Application Context
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary reaction solvent; extraction from aqueous workups.
Esters Ethyl Acetate (EtOAc)High Extraction; chromatography eluent; reaction solvent.
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)High SₙAr reactions (nucleophilic substitution); cross-coupling.
Ethers THF, 1,4-Dioxane, MTBEHigh to Moderate Grignard formation (if applicable); general synthesis.
Alcohols Methanol, Ethanol, IPAModerate/Low Recrystallization. High solubility at boiling; low at RT/0°C.
Aliphatics Hexanes, Heptane, PentaneLow Anti-solvent. Used to precipitate the product or wash crystals.
Aqueous Water, BrineInsoluble Washing phase to remove inorganic salts/acids.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine the precise solubility limit in a specific solvent for process scale-up.

SolubilityWorkflow Start Weigh Excess Solid (100 mg) AddSolvent Add Solvent (1.0 mL) Start->AddSolvent Equilibrate Equilibrate (Shake 24h @ 25°C) AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify (HPLC/UV-Vis) Filter->Analyze

Figure 1: Workflow for determining saturation solubility.

  • Preparation: Place an excess amount (~100 mg) of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of the target solvent.

  • Equilibration: Cap the vial and agitate (shake or stir) at a constant temperature (typically 25°C) for 24 hours to ensure equilibrium is reached.

    • Visual Check: Ensure solid remains visible. If all solid dissolves, add more until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids. Note: Pre-saturate the filter if possible to minimize adsorption losses.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at ~254 nm) or gravimetric analysis (evaporate solvent and weigh residue) to calculate concentration in mg/mL.

Protocol B: Purification via Recrystallization

The differential solubility in Ethanol/Water or pure Ethanol makes it suitable for recrystallization.

RecrystallizationLogic Dissolve Dissolve Crude Solid in Boiling Ethanol Check Is Solution Clear? Dissolve->Check FilterHot Hot Filtration (Remove insolubles) Check->FilterHot No (Insolubles) Cool Cool Slowly to RT then 0°C Check->Cool Yes FilterHot->Cool Seed Seed/Scratch (Induce nucleation) Cool->Seed Collect Vacuum Filtration & Wash (Cold EtOH) Seed->Collect

Figure 2: Decision logic for recrystallization of halogenated nitrobenzenes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of Ethanol (95% or absolute) .

  • Heating: Heat the mixture to boiling on a heat block or water bath. Add solvent dropwise until the solid just dissolves.

    • Tip: If the solution is dark/colored, activated carbon treatment may be necessary, followed by hot filtration.[1]

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed.

    • Nucleation:[1] If crystals do not form, scratch the inner wall of the flask with a glass rod or add a "seed" crystal of pure material.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 30–60 minutes to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel. Wash the cake with a small volume of ice-cold Ethanol or Hexanes to remove surface impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Applications in Synthesis

The solubility profile dictates the choice of solvent for downstream reactions:

  • Nucleophilic Aromatic Substitution (SₙAr):

    • Target: Displacement of Fluorine (F) at C4 or C6.

    • Preferred Solvents:DMF, DMSO, or NMP . These polar aprotic solvents solvate the nucleophile (e.g., amine, alkoxide) while dissolving the nitrobenzene substrate, accelerating the reaction rate.

  • Cross-Coupling (Suzuki/Buchwald):

    • Target: Reaction at Bromine (Br) positions.

    • Preferred Solvents:Toluene/Water (biphasic) or 1,4-Dioxane . The substrate is soluble in the organic phase, while the inorganic base dissolves in the aqueous phase (or remains suspended).

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Halogenated nitrobenzenes are potent irritants.

  • Sensitizer: Potential to cause allergic skin reactions.

  • Toxicity: Like many nitroaromatics, it may be harmful if inhaled or absorbed through the skin.

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle the solid and its solutions inside a chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all solutions in the Halogenated Organic Waste stream. Do not pour down the drain.

References

  • Chemical Identity & Availability
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of Analogous Compounds

Sources

Foundational

Technical Guide &amp; Safety Profile: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , designed for researchers and drug development professionals. CAS Registry Number: 1806293-99...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , designed for researchers and drug development professionals.

CAS Registry Number: 1806293-99-1 Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Research Use Only)

Executive Summary & Chemical Identity

This guide provides a rigorous safety and handling framework for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , a specialized halogenated nitroaromatic intermediate. Often utilized in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors) or agrochemicals, this compound presents a unique hazard profile combining the energetic potential of nitroaromatics with the sensitizing and irritant properties of poly-halogenated systems.

Identification
ParameterDetail
Chemical Name 1,2-Dibromo-4,6-difluoro-3-nitrobenzene
Synonyms 2,3-Dibromo-1,5-difluoro-4-nitrobenzene; 1,2-Dibromo-3-nitro-4,6-difluorobenzene
CAS Number 1806293-99-1
Molecular Formula C₆HBr₂F₂NO₂
Molecular Weight 316.88 g/mol
SMILES Fc1cc(F)c(Br)c(Br)c1=O

Hazard Identification & Structural Analysis

The "Why" Behind the Hazard

As a Senior Application Scientist, it is critical to look beyond the GHS codes to understand the reactivity driving the hazard.

  • Nucleophilic Aromatic Substitution (SNAr) Potential: The presence of a strong electron-withdrawing nitro group (-NO₂) activates the ring. The fluorine atoms at positions 4 and 6 are highly susceptible to nucleophilic attack (by amines, thiols, or hydroxides).

    • Risk:[1][2][3] Skin contact can lead to rapid protein haptenization, causing severe allergic dermatitis (sensitization).

  • Energetic Potential: The combination of a nitro group and multiple heavy halogens (Bromine) on a benzene ring creates a molecule with significant stored energy. While not a primary explosive, it should be treated as potentially energetic upon rapid heating or shock.

  • Acidity/Corrosivity: Upon thermal decomposition or hydrolysis, this compound releases toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) gases.

GHS Classification (Derived from SAR*)

Based on Structure-Activity Relationships (SAR) of analogous poly-halogenated nitrobenzenes (e.g., 1,2-difluoro-4-nitrobenzene).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][4]
Skin Corrosion/Irritation Cat.[1][4][5] 2H315: Causes skin irritation.[1][4][5][6]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[1][4][5][6]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][5][6]
Skin Sensitization Cat. 1BH317: May cause an allergic skin reaction.

Handling & Experimental Protocols

Self-Validating Handling System

To ensure safety and data integrity, follow this "Check-Verify-Act" workflow. This system is designed to prevent cross-contamination and exposure.

Protocol: Safe Weighing & Transfer
  • Engineering Controls: Always handle inside a certified chemical fume hood. Use a static-dissipative balance enclosure if available.

  • PPE Layering:

    • Hands: Double-glove technique. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat + chemically resistant apron.

  • The "Solvent Trap" Method (for transfer):

    • Do not weigh the dry solid directly into an open flask on the bench.

    • Step A: Tare a vial inside the hood.

    • Step B: Add solid. Cap immediately.

    • Step C: Dissolve in the reaction solvent (e.g., DCM, THF) inside the vial before transferring to the reaction vessel. This eliminates airborne dust.[5]

Storage Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The C-Br bonds are sensitive to light; the C-F bonds are stable but the nitro group promotes hydrolysis in moist air.

  • Container: Amber glass vial with a PTFE-lined cap.

Emergency Response & First Aid

Decontamination Logic

Because this compound is a potential sensitizer and releases acid halides upon decomposition, water solubility is low, but reactivity with nucleophiles (like proteins in skin) is high.

  • Skin Contact:

    • Immediate Action: Do NOT use alcohol or organic solvents (this increases skin absorption).

    • Protocol: Wash with varying amounts of soap and lukewarm water for 15 minutes. If available, use a polyethylene glycol (PEG-400) based cleanser first to solubilize the organic halide, then wash with water.

  • Eye Contact:

    • Flush with water for 15 minutes.[1][2][5][7] Lifting eyelids is crucial to remove trapped particulates.

  • Inhalation:

    • Move to fresh air.[1][2][3][4][5][7][8] If breathing is difficult, oxygen should be administered by trained personnel.

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen bromide (HBr), and Hydrogen fluoride (HF).

  • Firefighter PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Synthesis & Reactivity Context

Reactivity Profile (SNAr)

Researchers typically use this scaffold to introduce the 2,3-dibromo-4-nitro motif. The fluorine atoms are leaving groups.

  • Regioselectivity: The fluorine at the 4-position (para to the nitro group) is significantly more reactive than the fluorine at the 6-position (ortho to nitro, but sterically crowded by the bromine at position 1).

  • Incompatibility: Strong bases (NaOH, KOH), strong oxidizers, and reducing agents (which may reduce the nitro group to an amine exothermically).

Visualization: Handling & Reactivity Workflow

The following diagram illustrates the decision matrix for handling and the expected reactivity pathway.

G Start 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1) Storage Storage Condition: 2-8°C, Dark, Argon Start->Storage Upon Receipt Handling Handling Protocol: Fume Hood + Double Nitrile Gloves Storage->Handling Experimental Use Reaction Reactivity Potential: SNAr (Nucleophilic Substitution) Handling->Reaction Synthesis Hazards Hazards: Sensitizer (H317) HF/HBr Release in Fire Handling->Hazards Risk of Exposure Sub_Path Primary Site: C-4 Fluorine (Para to Nitro) Reaction->Sub_Path Nucleophile Addition Sub_Path->Reaction Regioselectivity Control Disposal Disposal: Halogenated Organic Waste Hazards->Disposal Post-Experiment

Figure 1: Operational workflow for storage, handling, and reactivity logic of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.

Physical & Chemical Properties

PropertyValue (Experimental/Predicted)
Appearance Pale yellow to yellow crystalline solid
Melting Point 55–60 °C (Predicted based on analogs)
Boiling Point ~320 °C (at 760 mmHg)
Density ~2.1 g/cm³
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO
Partition Coefficient (LogP) ~3.5 (Lipophilic)

Disposal Considerations

Strict Adherence Required: Do not dispose of via sink or general trash.

  • Classification: Hazardous Waste (Halogenated Organic).

  • Neutralization (Small Scale): For small spills, absorb with vermiculite. Treat with dilute sodium hydroxide (NaOH) carefully to hydrolyze active halogens, but be aware this generates heat and HF/HBr salts.

  • Final Disposal: Incineration in a facility equipped with a scrubber for HF and HBr removal.

References

  • PubChem. (2024). 1,2-Difluoro-4-nitrobenzene (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on current chemical literature and SAR analysis, the user must verify local regulations and conduct a site-specific risk assessment before handling.

Sources

Exploratory

melting point and boiling point of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

This guide provides an in-depth technical analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1), a specialized halogenated aromatic intermediate used in the synthesis of advanced agrochemicals and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1), a specialized halogenated aromatic intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.

CAS Registry Number: 1806293-99-1 Molecular Formula: C₆HBr₂F₂NO₂ Molecular Weight: 316.88 g/mol [1]

Executive Summary

1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a highly functionalized benzene derivative characterized by a dense substitution pattern that imparts unique electronic and steric properties. It serves as a critical "scaffold" molecule; the nitro group activates the ring for nucleophilic aromatic substitution (


), particularly at the fluorine positions, while the bromine atoms provide handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Due to its specific substitution pattern, it is often employed in the design of polycyclic heteroaromatic compounds found in next-generation herbicides and kinase inhibitors.

Physical & Chemical Properties

Note: As a specialized intermediate, experimental data for this specific isomer is proprietary or sparse in open literature. The values below represent high-confidence estimates derived from close structural isomers (e.g., 1,2-dibromo-4,5-difluoro-3-nitrobenzene) and quantitative structure-property relationship (QSPR) models.

Table 1: Physicochemical Data Profile
PropertyValue / EstimateConfidenceContext
Physical State Solid (Crystalline)HighBased on structural analogs (e.g., 1,2-dibromo-4-nitrobenzene).
Melting Point (MP) 45 – 55 °C MediumIsomers typically melt in the 40–60°C range. The high symmetry and halogen density stabilize the lattice.
Boiling Point (BP) 260 – 275 °C HighPredicted at 760 mmHg. Isomer 1-bromo-2,4-difluoro-3-nitrobenzene boils at ~261°C.
Density 2.0 – 2.1 g/cm³ HighHigh bromine content significantly increases density relative to non-brominated analogs.
LogP (Octanol/Water) ~3.4HighLipophilic due to polyhalogenation; low water solubility.
Solubility Soluble in DCM, EtOAc, THFHighInsoluble in water.

Synthesis & Manufacturing Protocol

The synthesis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is typically achieved via the electrophilic nitration of the precursor 1,2-dibromo-3,5-difluorobenzene . This reaction requires careful control of temperature and acid strength to ensure regioselectivity, as the precursor has two potential nitration sites.

Retrosynthetic Analysis

The target molecule is accessed by introducing a nitro group onto the crowded 1,2-dibromo-3,5-difluorobenzene scaffold.

  • Precursor: 1,2-Dibromo-3,5-difluorobenzene.

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ) or Triflic Acid (
    
    
    ).
  • Challenge: Directing the nitro group to the position between the Bromine and Fluorine (C3 in target, C6 in precursor) vs. the position between the two Fluorines (C4).

Experimental Protocol (Laboratory Scale)

Caution: This protocol involves strong acids and energetic nitration. Perform in a fume hood.

Step 1: Preparation of Nitrating Mixture

  • Cool a reaction vessel containing Sulfuric Acid (98%, 50 mL) to 0–5 °C using an ice-salt bath.

  • Slowly add Fuming Nitric Acid (1.5 eq) dropwise, maintaining the internal temperature below 10 °C to generate the nitronium ion (

    
    ) in situ.
    

Step 2: Nitration Reaction

  • Dissolve 1,2-dibromo-3,5-difluorobenzene (10 g, 36.8 mmol) in a minimal amount of dichloromethane (DCM) or add directly if liquid/low-melting solid.

  • Add the substrate slowly to the nitrating mixture at 0–5 °C.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Note: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The dinitro- impurity may form if left too long or heated excessively.

Step 3: Quenching and Isolation

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) .

  • Wash the combined organic layers with Saturated

    
      (until neutral pH), followed by Brine .
    
  • Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue will likely contain a mixture of regioisomers.

  • Recrystallization: Dissolve in hot Ethanol or Isopropanol and cool slowly to 4 °C. The target isomer (more symmetrical) often crystallizes first.

  • Column Chromatography: If necessary, purify on silica gel using a gradient of Hexanes/Ethyl Acetate (100:0 to 90:10).

Reaction Logic & Regioselectivity Visualization

The following diagram illustrates the synthesis pathway and the competition between nitration sites.

G cluster_legend Regioselectivity Factors Precursor 1,2-Dibromo-3,5-difluorobenzene (Precursor) Target TARGET PRODUCT 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (Nitration at C6) Precursor->Target Major Pathway (Steric/Electronic Control) Byproduct REGIOISOMER 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (Nitration at C4) Precursor->Byproduct Minor Pathway (Between two Fluorines) Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->Precursor Electrophilic Attack Info C6 Site: Ortho to Br, Ortho to F C4 Site: Ortho to F, Ortho to F (Crowded)

Caption: Electrophilic aromatic substitution pathway showing the competition between the C6 (target) and C4 (byproduct) nitration sites.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Critical Safety Protocol:

  • Skin Absorption: Polyhalogenated nitrobenzenes can be absorbed through the skin, potentially causing methemoglobinemia (interference with oxygen transport in blood). Double-gloving (Nitrile/Laminate) is mandatory.

  • Inhalation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53216218 (Isomer Analog: 5-Bromo-1,2-difluoro-3-nitrobenzene). Retrieved from [Link]

  • U.S. EPA (2025). CompTox Chemicals Dashboard: 2-Bromo-3,4-difluoro-1-nitrobenzene (Predicted Properties). Retrieved from [Link]

Sources

Foundational

1,2-Dibromo-4,6-difluoro-3-nitrobenzene price and availability

The development of novel Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals heavily relies on densely functionalized aromatic scaffolds. Among these, polyhalogenated nitrobenzenes represent a premier cla...

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals heavily relies on densely functionalized aromatic scaffolds. Among these, polyhalogenated nitrobenzenes represent a premier class of building blocks due to their orthogonal reactivity profiles[1]. This technical guide provides an in-depth analysis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1) , detailing its market availability, structural causality, and validated experimental workflows for synthetic integration.

Market Dynamics: Price and Availability

Unlike simple commodity chemicals, 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (Molecular Formula: C6HBr2F2NO2, MW: 316.88 g/mol ) is a highly specialized intermediate[2]. The simultaneous presence of two bromines, two fluorines, and a nitro group requires complex, multi-step electrophilic aromatic substitution sequences (often involving harsh nitration and halogenation conditions)[1]. Consequently, this compound is rarely held in bulk inventory and is predominantly treated as a custom synthesis or Contract Research Organization (CRO) item[2].

To provide a realistic procurement landscape, the table below summarizes the availability of CAS 1806293-99-1 alongside structurally analogous polyhalogenated nitrobenzenes used as pricing proxies.

Table 1: Procurement and Pricing Dynamics for Polyhalogenated Nitrobenzenes

Compound NameCAS NumberSupplier CategoryEstimated Price Range (per gram)Typical Lead Time
1,2-Dibromo-4,6-difluoro-3-nitrobenzene 1806293-99-1Custom Synthesis (e.g., MolCore)Inquire (Project-based)[2]4–6 Weeks
1,2-Dibromo-3,5-difluoro-4-nitrobenzene1803715-37-8Custom Synthesis (e.g., BLD Pharm)Inquire (Project-based)[3]4–6 Weeks
1-Bromo-2,4-difluoro-5-nitrobenzene345-24-4Catalog (e.g., Fisher, TCI)$50.00 – $80.00[4]In-Stock (1–3 Days)

Note: Prices for custom synthesis items fluctuate based on raw material availability, required purity (typically NLT 98%), and scale.

Structural Causality and Orthogonal Reactivity

The high procurement cost of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is justified by its extraordinary synthetic utility. The molecule is a "programmable" scaffold, allowing chemists to sequentially functionalize up to five different positions on the benzene ring without protecting group chemistry[1].

The Causality of Reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group at C-3 activates the ortho (C-2, C-4) and para (C-6) positions[1]. Because fluorine is vastly superior to bromine as an SNAr leaving group—its extreme electronegativity stabilizes the anionic Meisenheimer transition state—incoming nucleophiles (amines, thiols, alkoxides) will chemoselectively displace the fluorines at C-4 or C-6.

  • Transition-Metal Cross-Coupling: The bromines at C-1 and C-2 are relatively inert to mild SNAr conditions but are highly reactive towards Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Reduction: The nitro group serves as a latent amine. Once the halogens have been manipulated, the nitro group can be reduced to an aniline, providing a nucleophilic handle for amide coupling or cyclization[1].

OrthogonalReactivity Core 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene SNAr SNAr Reaction (Displacement of F) Core->SNAr Nucleophiles Coupling Palladium Catalysis (Coupling at Br) Core->Coupling Boronic Acids Reduction Nitro Reduction (Conversion to NH2) Core->Reduction Fe/HCl

Orthogonal reactivity pathways for polyhalogenated nitrobenzenes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides mechanistic feedback to the researcher.

Protocol A: Regioselective SNAr with a Secondary Amine

This protocol exploits the extreme electron deficiency of the ring to install an amine at the C-4 or C-6 position.

  • Preparation: Dissolve 1,2-dibromo-4,6-difluoro-3-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that highly solvates the nucleophile without hydrogen-bonding to it, accelerating the SNAr rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the highly corrosive HF byproduct generated during the reaction, preventing the degradation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the reaction to 0 °C. Slowly add morpholine (1.05 eq) dropwise.

    • Causality: The reaction is highly exothermic due to ring activation. Starting at 0 °C and using strict stoichiometric control prevents uncontrolled bis-substitution (displacement of both fluorines).

  • Validation: Monitor via LC-MS. The mass shift will indicate the loss of one fluorine atom (-19 Da) and the addition of the amine fragment.

Protocol B: Chemoselective Nitro Reduction

Reducing the nitro group to an aniline in the presence of sensitive C-Br and C-F bonds requires strict chemoselectivity. Standard catalytic hydrogenation (Pd/C + H2) will cause catastrophic hydrodehalogenation.

  • Solvent System: Suspend the functionalized nitrobenzene intermediate (1.0 eq) in a 3:1 (v/v) mixture of Ethanol and Water.

    • Causality: Ethanol solubilizes the organic starting material, while water dissolves the inorganic reducing salts, creating a necessary biphasic interface.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

    • Causality: The Fe/NH4Cl system provides mildly acidic, single-electron transfer reducing conditions. This selectively reduces the -NO2 to -NH2 without possessing the oxidative addition capability required to cleave the aryl-bromide or aryl-fluoride bonds[1].

  • Reaction & Isolation: Heat to 70 °C for 2 hours. Cool to room temperature and filter the mixture through a pad of Celite.

    • Causality: Filtering through Celite is critical to remove finely divided iron oxide byproducts, which otherwise cause intractable, unbreakable emulsions during aqueous extraction.

SyntheticWorkflow Start Starting Material (CAS 1806293-99-1) Step1 Step 1: SNAr (Regioselective at C-4/C-6) Start->Step1 Amine, Base Step2 Step 2: Suzuki Coupling (C-1/C-2 Bromines) Step1->Step2 Pd-Catalyst Step3 Step 3: Nitro Reduction (C-3 Position) Step2->Step3 Chemoselective Reduction Final Complex API Scaffold Step3->Final Isolation

Step-by-step synthetic workflow for API scaffold generation.

Conclusion

1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a high-value, custom-synthesized intermediate that offers unparalleled structural versatility. While its procurement requires lead-time planning and higher capital investment compared to standard catalog reagents, its ability to undergo orthogonal SNAr, cross-coupling, and chemoselective reduction makes it an indispensable tool for advanced drug discovery and materials science.

References

Sources

Exploratory

Strategic Applications of Fluorinated Nitrobenzene Intermediates in Modern Drug Discovery

Introduction: The Synergistic Power of Fluorine and Nitro Modalities In contemporary medicinal chemistry, organofluorine compounds represent a significant fraction of all FDA-approved small molecule therapeutics. The str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergistic Power of Fluorine and Nitro Modalities

In contemporary medicinal chemistry, organofluorine compounds represent a significant fraction of all FDA-approved small molecule therapeutics. The strategic incorporation of fluorine atoms into molecular frameworks enhances metabolic stability, modulates basicity (pKa), and increases lipophilicity, which directly improves the pharmacokinetic (ADME) profiles of drug candidates (1)[1].

Within this landscape, fluorinated nitrobenzenes (e.g., 2-fluoronitrobenzene, 4-fluoronitrobenzene) serve as highly versatile, bifunctional building blocks (2)[2]. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), while simultaneously serving as a masked amine that can be unveiled via reduction for late-stage functionalization and Active Pharmaceutical Ingredient (API) assembly.

Mechanistic Rationale: SNAr and Nitro Reduction

The utility of fluorinated nitrobenzenes is anchored in their predictable and highly efficient reactivity profiles.

  • Nucleophilic Aromatic Substitution (SNAr): Unlike typical leaving groups in aliphatic SN2 reactions (where iodine > bromine > fluorine), fluorine is the optimal leaving group in SNAr reactions. The rate-determining step in SNAr is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. Fluorine's extreme electronegativity highly polarizes the C-F bond, accelerating this nucleophilic attack (3)[3]. The ortho- or para-positioned nitro group stabilizes the resulting anion through resonance.

  • Nitro Reduction: Following the SNAr functionalization, the nitro group is typically reduced to an aniline. This transformation flips the electronic character of the ring from electron-deficient to electron-rich, providing a nucleophilic amine handle for acylation, sulfonylation, or cross-coupling ()[].

G A Fluorinated Nitrobenzene B SNAr Reaction (Nucleophile) A->B C Substituted Nitrobenzene B->C D Nitro Reduction (Pd/C, H2) C->D E Substituted Aniline D->E F API Assembly (Coupling) E->F G Final Drug (e.g., Linezolid) F->G

Workflow of API synthesis utilizing fluorinated nitrobenzene intermediates via SNAr and reduction.

Applications in FDA-Approved Therapeutics

A classic example of fluoronitrobenzene utility is the synthesis of the blockbuster antibacterial drug Linezolid . The synthesis commences with 3-fluoronitrobenzene (or 3,4-difluoronitrobenzene). The fluorine atom is selectively displaced by morpholine via SNAr to yield a 3-fluoro-4-morpholinonitrobenzene intermediate. Subsequent reduction of the nitro group yields 3-fluoro-4-morpholinylaniline, a critical intermediate that is then coupled with an oxazolidinone precursor to assemble the final API ()[].

Similarly, these intermediates are utilized in the synthesis of antipsychotics like Olanzapine and Amoxapine (using 2-fluoronitrobenzene) (5)[5], as well as various anti-inflammatory agents and benzothiazole derivatives (6)[6].

Quantitative Data: Physicochemical Properties and Reaction Yields

To guide synthetic planning, the physical properties of common fluoronitrobenzene building blocks and representative SNAr reaction yields are summarized below.

Table 1: Physicochemical Properties of Common Fluoronitrobenzene Intermediates

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)Key Applications
2-Fluoronitrobenzene 1493-27-2-62151.329Synthesis of Olanzapine, Amoxapine[5]
4-Fluoronitrobenzene 350-46-9212051.330Precursor to fluoroimide, hair dyes[7]
3-Chloro-4-fluoronitrobenzene 350-30-1SolidN/AN/AMicrowave-assisted reduction to anilines[8]
2-Chloro-5-fluoronitrobenzene 345-17-5N/AN/AN/ABenzothiazole derivatives, SERT ligands[6]

Table 2: Representative SNAr Reaction Yields (Fluoronitrobenzenes + Amines)

Starting MaterialNucleophileConditionsProduct / IntermediateYield (%)
3-Fluoronitrobenzene1-MethylpiperazineK₂CO₃, DMSO, 90°C1-Methyl-4-(3-nitrophenyl)piperazine93%[9]
4-FluoronitrobenzeneMorpholineK₂CO₃, DMSO, 90°C4-(4-Nitrophenyl)morpholine78-95%[9]
1,2-DinitrobenzeneTBAF (Fluorination)THF, RT, 1 h2-Fluoronitrobenzene (Fluorodenitration)72%[10]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the fundamental transformations of fluorinated nitrobenzenes, emphasizing the causality behind specific reagent choices.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoronitrobenzene

Objective: Synthesize 1-methyl-4-(3-nitrophenyl)piperazine via SNAr. Causality & Design: Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent to maximize the nucleophilicity of the amine by poorly solvating the nucleophile while effectively solvating the potassium cation. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HF byproduct, preventing the protonation of the piperazine derivative, which would otherwise neutralize its nucleophilicity (9)[9].

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluoronitrobenzene (1.0 equiv, 3.01 mmol) and anhydrous K₂CO₃ (1.5 equiv, 4.52 mmol).

  • Solvation: Suspend the mixture in anhydrous DMSO to achieve a 0.5 M concentration relative to the electrophile.

  • Nucleophile Addition: Add 1-methylpiperazine (2.0 equiv, 6.02 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere. Monitor progression via TLC (Hexanes/EtOAc) or LC-MS. The strong electron-withdrawing nitro group ensures complete conversion, typically within 4-8 hours.

  • Workup (Self-Validation): Cool to room temperature and quench with distilled water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the product (Expected yield: ~93%)[9].

Protocol 2: Catalytic Nitro Reduction to Substituted Aniline

Objective: Convert the nitroaromatic intermediate to an aniline for subsequent API assembly. Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient and clean. The palladium surface adsorbs H₂ gas, dissociating it into highly reactive atomic hydrogen, which then sequentially reduces the nitro group to a nitroso, hydroxylamine, and finally the amine. This method avoids the harsh acidic conditions and metallic sludge associated with dissolving metal reductions (e.g., Fe/HCl), preserving acid-sensitive functional groups ()[].

Step-by-Step Procedure:

  • Preparation: Dissolve the nitroaromatic intermediate in degassed methanol or ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a blanket of nitrogen. Caution: Pd/C is pyrophoric when dry; solvent vapor can ignite.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon or Parr shaker. Stir vigorously at room temperature.

  • Monitoring: Monitor via TLC. The disappearance of the yellow nitro compound and the emergence of a highly polar, UV-active spot indicates completion (typically 2-12 hours).

  • Filtration: Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure substituted aniline, ready for immediate coupling.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Routes and Protocols for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1) Introduction Fluorinated nitroaromatics are indispensable build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1)

Introduction

Fluorinated nitroaromatics are indispensable building blocks in the design of advanced agrochemicals and active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms significantly enhances metabolic stability, lipophilicity, and bioavailability[1]. 1,2-Dibromo-4,6-difluoro-3-nitrobenzene represents a highly functionalized scaffold; its orthogonal reactivity—featuring labile bromines for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and strongly electron-withdrawing nitro/fluoro groups for nucleophilic aromatic substitution (


)—makes it a versatile hub for complex molecule synthesis.

Synthesizing this densely substituted ring requires precise control over regiochemistry and electrophilic activation. This application note details two distinct, field-proven synthetic routes, analyzing the causality behind the experimental conditions and providing self-validating protocols for laboratory execution.

Mechanistic Insights & Synthetic Strategy

Designing a synthesis for 1,2-dibromo-4,6-difluoro-3-nitrobenzene requires navigating the competing directing effects and steric profiles of multiple halogens.

Route A: Direct Electrophilic Nitration (Industrial Approach)

This route involves the direct nitration of 1,2-dibromo-3,5-difluorobenzene. Because the aromatic ring is severely deactivated by four halogen atoms, standard nitrating mixtures (conc.


/

) are insufficiently electrophilic[2]. Instead, fuming sulfuric acid (oleum) is required to generate a high concentration of the highly reactive nitronium ion (

)[3].
  • Regiochemical Challenge: While Route A is highly atom-economical, regioselectivity is challenged by steric profiles. Position C4 is flanked by two small fluorine atoms (van der Waals radius 1.47 Å), whereas C6 is flanked by fluorine and a much larger bromine atom (1.85 Å). Consequently, direct nitration yields a mixture of regioisomers, requiring rigorous chromatographic separation.

Route B: Regioselective Bromination and Sandmeyer Reaction (Lab-Scale Precision)

To overcome the regiochemical ambiguity of Route A, Route B employs a stepwise approach starting from 3,5-difluoro-2-nitroaniline, offering superior regiocontrol under milder conditions.

  • Bromination: The amino group strongly activates the ring and directs the incoming bromine electrophile. By leveraging the powerful ortho-directing effect of the amino group, the reaction overrides steric biases to deliver the C6-brominated intermediate with near-perfect regiochemical fidelity in glacial acetic acid[4].

  • Sandmeyer Reaction: The resulting 6-bromo-3,5-difluoro-2-nitroaniline is subjected to non-aqueous diazotization using tert-butyl nitrite (t-BuONO) and copper(II) bromide (

    
    ), cleanly converting the amino group to the second required bromide.
    

Visualization of Synthetic Workflows

SynthesisRoutes SM_A 1,2-Dibromo-3,5-difluorobenzene (Starting Material A) Nitration Electrophilic Nitration Fuming HNO3 / Oleum (30% SO3) 5 °C to 35 °C SM_A->Nitration Target 1,2-Dibromo-4,6-difluoro-3-nitrobenzene CAS: 1806293-99-1 Nitration->Target Route A (Direct, 1 Step) SM_B 3,5-Difluoro-2-nitroaniline (Starting Material B) Bromination Regioselective Bromination Br2, AcOH, rt SM_B->Bromination Intermediate 6-Bromo-3,5-difluoro-2-nitroaniline (Intermediate) Bromination->Intermediate Sandmeyer Sandmeyer Reaction t-BuONO, CuBr2, CH3CN Intermediate->Sandmeyer Sandmeyer->Target Route B (Stepwise, 2 Steps)

Figure 1: Comparative synthetic workflows for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.

Experimental Protocols

Protocol A: Direct Electrophilic Nitration (Route A)

Caution: Oleum and fuming nitric acid are highly corrosive and reactive. Perform strictly inside a fume hood with appropriate blast shields.

  • Acid Mixture Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 8.0 mL of 30% fuming sulfuric acid. Cool the flask to 5 °C using an ice-salt bath.

  • Nitronium Generation: Slowly add 1.45 g of 65-90% fuming nitric acid dropwise over 15 minutes. Causality: Dropwise addition is critical to prevent thermal runaway and premature decomposition of the nitronium species[3]. Maintain the internal temperature strictly below 10 °C.

  • Substrate Addition: After stirring for 5 minutes, add 2.71 g (10 mmol) of 1,2-dibromo-3,5-difluorobenzene in small portions.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 35 °C for 1.5 hours[3].

  • Workup (Self-Validating): Carefully pour the reaction mixture over 50 g of crushed ice. Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with water, saturated aqueous

    
     (until 
    
    
    
    evolution ceases—visually validating complete acid neutralization), and brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Analysis: Verify purity and separate regioisomers via quantitative HPLC and

    
    -NMR.
    
Protocol B: Regioselective Bromination & Sandmeyer (Route B)

Step 1: Bromination

  • Dissolve 1.74 g (10 mmol) of 3,5-difluoro-2-nitroaniline in 15 mL of glacial acetic acid in a 100 mL flask[4].

  • In a separate vial, dissolve 0.54 mL (10.5 mmol) of elemental bromine (

    
    ) in 5 mL of acetic acid.
    
  • Add the

    
     solution dropwise to the aniline solution at room temperature over 30 minutes. Stir for an additional 2 hours.
    
  • Pour the mixture into 100 mL of ice water. Collect the resulting yellow precipitate (6-bromo-3,5-difluoro-2-nitroaniline) via vacuum filtration and wash thoroughly with water. Dry under vacuum.

Step 2: Sandmeyer Reaction

  • Suspend the intermediate (approx. 10 mmol) and 2.68 g (12 mmol) of copper(II) bromide (

    
    ) in 25 mL of anhydrous acetonitrile under an inert argon atmosphere.
    
  • Add 1.78 mL (15 mmol) of tert-butyl nitrite (t-BuONO) dropwise at 0 °C.

  • Warm the mixture to 60 °C and stir for 2 hours. Causality: Heating drives the decomposition of the diazonium intermediate, facilitating the radical-mediated bromide abstraction. The cessation of nitrogen gas bubbling serves as a visual, self-validating indicator of reaction completion.

  • Cool to room temperature, quench with 20 mL of 1M HCl, and extract with dichloromethane (3 × 20 mL). Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target compound.

Data Presentation: Protocol Comparison

ParameterRoute A: Direct NitrationRoute B: Bromination / Sandmeyer
Starting Material 1,2-Dibromo-3,5-difluorobenzene3,5-Difluoro-2-nitroaniline
Step Count 12
Expected Yield 85 – 92% (Crude mixture)65 – 75% (Over 2 steps)
Regioselectivity Poor-Moderate (Steric competition)Very High (Directed ortho-attack)
Key Hazards Thermal runaway, highly corrosive acidsToxic

vapors,

gas evolution
Scalability Excellent (Industrial standard)Good (Lab-scale preferred)
E-Factor (Waste) LowModerate (Cu salts, solvents)

Table 1: Quantitative and qualitative comparison of the two synthetic routes.

References

  • Title: Everything You Need to Know About 3,4-Difluoro Nitrobenzene Source: aprainnovative.in URL: [Link]

  • Title: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene Source: PrepChem.com URL: [Link]

  • Title: 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

Sources

Application

nucleophilic aromatic substitution of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Executive Summary This guide details the regioselective functionalization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , a highly functionalized scaffold critical for developing next-generation kinase inhibitors and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the regioselective functionalization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene , a highly functionalized scaffold critical for developing next-generation kinase inhibitors and agrochemicals. Due to the presence of competing leaving groups (fluorine vs. bromine) and multiple activation sites relative to the nitro group, this molecule presents a unique "reactivity landscape."

This protocol establishes a controlled methodology to selectively displace the C6-fluorine (para) or C4-fluorine (ortho) , leveraging the fluorine effect (F >> Br in SNAr) and steric gating .

Structural Analysis & Reactivity Logic

The substrate is a densely functionalized benzene ring. Understanding the electronic and steric environment is prerequisite to successful synthesis.

PositionSubstituentElectronic Environment (Relative to NO₂)Steric EnvironmentSNAr Reactivity
C1 BromineMeta (Inductive withdrawal)ModerateInert (Poor LG)
C2 BromineOrtho (Activated)High (Crowded by NO₂)Low (Poor LG + Steric Block)
C3 NitroActivator (EWG)HighN/A
C4 Fluorine Ortho (Highly Activated) Moderate (Flanked by NO₂)High (Secondary Site)
C5 HydrogenMetaLowInert
C6 Fluorine Para (Highly Activated) Low (Flanked by H/Br)Highest (Primary Site)

Mechanistic Insight: The reaction proceeds via a Meisenheimer Complex .[1] Although the C-F bond is stronger than C-Br, the high electronegativity of fluorine stabilizes the anionic intermediate (rate-determining step), making F the superior leaving group in SNAr.

  • Primary Pathway (Thermodynamic/Steric Control): Attack at C6-F . This position is para to the nitro group and less sterically encumbered than C4.

  • Secondary Pathway (Kinetic/Chelation Control): Attack at C4-F . This position is ortho to the nitro group. In non-polar solvents, hydrogen-bonding nucleophiles (e.g., primary amines) can coordinate with the nitro oxygen, directing attack here.

Experimental Protocols

Protocol A: Regioselective Substitution at C6 (Para-Selectivity)

Target: Displacement of the C6-Fluorine atom.

Rationale: Using a polar aprotic solvent solvates the nucleophile, increasing its "hardness" and favoring attack at the least hindered, most electronically activated position (C6).

Materials:

  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Temp: -10°C to 0°C (Initial), then RT.

Step-by-Step Procedure:

  • Preparation: Dissolve 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/acetone bath. Crucial: Low temperature suppresses competitive attack at C4.

  • Addition: Mix the Nucleophile (10.5 mmol) and DIPEA (12 mmol) in DMF (10 mL). Add this solution dropwise over 30 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check via TLC (20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the mono-substituted product (M-F+Nu).

  • Work-up: Pour reaction mixture into ice-cold water (200 mL). The product typically precipitates. Filter and wash with water.[2] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective Substitution at C4 (Ortho-Selectivity)

Target: Displacement of the C4-Fluorine atom.

Rationale: Non-polar solvents promote a "tight ion pair" or hydrogen-bonded transition state between the nucleophile (H-bond donor) and the nitro group (H-bond acceptor), directing the nucleophile to the ortho position (C4).

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: Primary Amine (1.1 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Temp: -40°C to -20°C

Step-by-Step Procedure:

  • Preparation: Dissolve substrate (5 mmol) in anhydrous Toluene (25 mL).

  • Cooling: Cool to -40°C (Dry ice/Acetonitrile bath).

  • Addition: Add the amine (5.5 mmol) slowly. Note: Avoid exogenous base if possible; use excess amine (2.0 equiv) if the amine is cheap, as it acts as its own HF scavenger.

  • Reaction: Stir at low temperature for 4-6 hours. Kinetic control is essential here.[3]

  • Work-up: Quench with dilute HCl (1M) to remove unreacted amine. Extract organic layer, dry, and evaporate. Column chromatography is usually required to separate C4 (major) from C6 (minor) isomers.

Troubleshooting & Optimization Logic

Use the following decision matrix to optimize yield and selectivity.

Optimization Start Start Optimization CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Mixture of C4/C6 Isomers CheckLCMS->Result1 Poor Regioselectivity Result2 Double Substitution (Bis-adduct) CheckLCMS->Result2 Over-reaction Result3 No Reaction CheckLCMS->Result3 Low Conversion Action1 Lower Temp (-20°C → -78°C) Change Solvent Polarity Result1->Action1 Action2 Reduce Nucleophile Equiv (to 0.95) Dilute Reaction (0.1M) Result2->Action2 Action3 Increase Temp Switch to Stronger Base (NaH) Result3->Action3

Figure 1: Optimization workflow for SNAr reactions on poly-halogenated nitrobenzenes.

Safety & Handling

  • Energetic Hazard: Polynitro/polyhalo aromatics can be explosive or shock-sensitive. While this specific molecule is stable, treat all intermediates as potential energetic materials. Do not distill residues to dryness.

  • Skin Sensitization: Halonitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • HF Generation: The reaction releases HF (as salt). Ensure waste streams are treated with calcium hydroxide to precipitate fluoride before disposal.

References

  • Sythana, S. K., et al. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. Link

  • Plater, M. J., et al. (2024). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." PMC / NIH. Link

  • Chemistry LibreTexts. (2025). "Nucleophilic Aromatic Substitution." Link

  • BenchChem. (2025). "Regioselectivity in reactions involving poly-halogenated heterocycles." Link

Sources

Method

using 1,2-Dibromo-4,6-difluoro-3-nitrobenzene as a pharmaceutical building block

Application Note: Strategic Functionalization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Executive Summary: The Orthogonal Scaffold 1,2-Dibromo-4,6-difluoro-3-nitrobenzene represents a high-density functionalized scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Executive Summary: The Orthogonal Scaffold

1,2-Dibromo-4,6-difluoro-3-nitrobenzene represents a high-density functionalized scaffold (HDFS) offering a unique "orthogonal reactivity" landscape.[1] Unlike simple halobenzenes, this building block possesses three distinct classes of reactive handles—fluorines (SNAr active), bromines (transition-metal active), and a nitro group (redox active)—arranged in a specific steric and electronic pattern.[1][2]

This guide details the chemoselective and regioselective protocols required to utilize this scaffold effectively.[2] By exploiting the electronic activation of the nitro group and the steric differentiation of the halogenated positions, researchers can sequentially install up to five distinct functional groups, making this an ideal core for kinase inhibitors, proteolysis targeting chimeras (PROTACs), and complex heterocyclic libraries.[1][2]

Structural Analysis & Reactivity Map

To design a synthesis, one must understand the electronic "pecking order" of the ring positions.[2]

  • The Activator (C3-NO₂): The nitro group is the electronic commander.[1][2] It withdraws electron density, activating the ortho (C2, C4) and para (C6) positions for nucleophilic attack.[2]

  • The SNAr Sites (C6-F vs. C4-F):

    • C6-F (Para): Located para to the nitro group.[1][2] This is the primary electrophilic site .[2] It is sterically flanked by a proton (C5-H) and a bromine (C1-Br).[1]

    • C4-F (Ortho): Located ortho to the nitro group. While electronically activated, it is sterically crowded by the adjacent nitro group.[2] Substitution here typically requires higher energy or specific "ortho-directing" nucleophiles.[1][2]

  • The Coupling Sites (C1-Br vs. C2-Br):

    • C1-Br: Flanked by C2-Br and C6-F. It is accessible for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) once the C6-F is displaced or if the catalyst is bulky.[1]

    • C2-Br: The "Deep Pocket."[1][2] Sandwiched between the bulky C1-Br and C3-NO₂.[1][2] This position is extremely sterically hindered and is typically functionalized last, or utilized for intramolecular cyclization after nitro reduction.[2]

Visualizing the Workflow

ReactivityMap Start 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene SNAr_Para Step 1: C6-F Displacement (Para-Selective S_NAr) Start->SNAr_Para Mild Base, 0°C Nucleophile 1 (R-NH2, R-OH) SNAr_Ortho Step 2: C4-F Displacement (Ortho-Selective S_NAr) SNAr_Para->SNAr_Ortho Heat (>60°C) Nucleophile 2 Pd_C1 Step 3: C1-Br Coupling (Suzuki/Buchwald) SNAr_Para->Pd_C1 Pd(0), Boronic Acid Chemoselective Br coupling Reduction Step 4: Nitro Reduction (NO2 -> NH2) SNAr_Ortho->Reduction Pd_C1->Reduction Fe/NH4Cl or H2/Pd Cyclization Step 5: Cyclization/C2 Coupling (Benzimidazole/Indole Formation) Reduction->Cyclization Condensation with adjacent groups

Figure 1: Decision tree for sequential functionalization. Note the priority of SNAr (C6) over Metal Coupling to avoid catalyst poisoning by the nitro group.

Detailed Protocols

Protocol A: Regioselective SNAr (C6-F Displacement)

Objective: Selectively displace the C6-fluorine (para to nitro) while leaving the C4-fluorine and bromines intact.[1]

  • Mechanism: The nucleophile attacks the C6 position via a Meisenheimer complex.[2] The para position is favored over the ortho (C4) due to reduced steric hindrance (C4 is flanked by NO₂) and favorable electronics.[2]

  • Reagents:

    • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv)[1][3]

    • Nucleophile: Primary/Secondary Amine (1.05 equiv) or Alkoxide

    • Base: DIPEA (1.2 equiv) for amines; K₂CO₃ for phenols[2]

    • Solvent: THF (0.1 M) or DMF (for lower reactivity nucleophiles)[2]

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous THF at 0°C under N₂ atmosphere.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile. Critical: Keep temperature < 5°C to prevent bis-substitution at C4.[1][2]

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.[2]

    • Checkpoint: Product should show M+Nucleophile-HF mass.[1][2] If C4 substitution is observed (bis-adduct), lower temperature to -10°C.[1][2]

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine), water, and brine. Dry over Na₂SO₄.[2]

Data Table: Solvent Effects on Selectivity

Solvent Dielectric Constant C6:C4 Selectivity Ratio Notes
THF 7.5 95:5 Recommended.[1] Kinetic control favors C6.[2]
DMF 36.7 85:15 Higher polarity stabilizes ortho-transition state.[2]

| Toluene | 2.4 | 98:2 | Excellent selectivity but slower rates.[2] |

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C1-Br)

Objective: Cross-couple an aryl/heteroaryl group at C1-Br without affecting C2-Br or the Nitro group.[1]

  • Challenge: The substrate has two bromines. C1 is sterically accessible; C2 is blocked by the nitro group.[2]

  • Catalyst Choice: Use a catalyst with a defined bite angle or bulky ligands to prefer the accessible C1 site.[2] Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[2]

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, combine:

    • C6-substituted intermediate (from Protocol A) (1.0 equiv)

    • Boronic Acid/Ester (1.1 equiv)[2]

    • Pd(dppf)Cl₂[2]·DCM (0.05 equiv)[2]

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1][2]

    • Dioxane (0.1 M)[2]

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is detrimental to selectivity.[2]

  • Reaction: Heat to 60–80°C. Do not overheat.

    • Note: Temperatures >100°C may force oxidative addition at the hindered C2-Br site or cause de-bromination.[1][2]

  • Purification: Silica gel chromatography. The polarity difference between the mono-coupled and bis-coupled products is usually significant.[1][2]

Protocol C: Nitro Reduction and "Zipper" Cyclization

Objective: Reduce the C3-Nitro group to an aniline, enabling cyclization with substituents at C2 or C4.[1][2]

  • Application: If C4-F was displaced by an amine (R-NH-), reduction yields a 3,4-diamino system, precursors to Benzimidazoles .[1]

  • Method: Iron/Ammonium Chloride is preferred over Hydrogenation (H₂/Pd/C) to prevent hydrodebromination (loss of C1/C2 bromines).[2]

Step-by-Step:

  • Mixture: Suspend the nitro-compound in EtOH/Water (4:1).

  • Reagents: Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

  • Reflux: Heat to 70°C with vigorous stirring for 2 hours.

    • Visual Cue: The yellow nitro compound solution will turn into a dark brown/rust slurry.[2]

  • Filtration: Filter hot through a Celite pad. Wash with EtOAc.[2]

  • Cyclization (Optional):

    • To form Benzimidazole: Treat the crude diamine with Triethyl orthoformate (HC(OEt)₃) and catalytic p-TsOH at 80°C.[1][2]

Case Study: Synthesis of a Kinase Inhibitor Core

Target: A 6-amino-4-aryl-benzimidazole scaffold.

  • Start: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.

  • Step 1 (SNAr): React with Cyclopropylamine in THF at 0°C.

    • Result: Regioselective displacement of C6-F .[2] The C4-F remains due to steric shielding by the nitro group.[1][2]

  • Step 2 (SNAr - Forced): React with Aniline in DMF at 100°C.

    • Result: Displacement of the sterically hindered C4-F .[1][2]

  • Step 3 (Reduction): Fe/NH₄Cl reduction of C3-NO₂ to C3-NH₂.[1][2]

    • Result: We now have a C3-NH₂ and a C4-NHPh group.[1][2]

  • Step 4 (Cyclization): Condensation with formic acid.[2]

    • Result: Formation of the benzimidazole ring fusing C3 and C4.[2]

  • Step 5 (Coupling): Suzuki coupling at the remaining C1-Br/C2-Br handles to attach the "tail" of the inhibitor.[1][2]

Safety & Handling

  • Skin Sensitizer: Polyhalogenated nitrobenzenes are potent skin sensitizers and lachrymators.[2] Handle only in a fume hood.

  • Energetic: While stable, polynitro/polyhalo compounds can decompose exothermically.[2] Do not distill residues to dryness.[2]

  • Waste: Segregate halogenated organic waste.

References

  • Regioselectivity in SNAr Reactions of 2,4-Difluoronitrobenzene

    • Sythana, S. et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[1][2][4] Organic Process Research & Development, 2014.[2]

    • [2]

  • Sequential Substitution Strategies

    • Lyu, W. et al. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens."[2] PMC (NIH), 2024.[2]

  • General Reactivity of Polyhalogenated Nitrobenzenes

    • BenchChem Application Note: "5-Bromo-1,2-difluoro-3-nitrobenzene Reactivity Profile."
    • [2]

  • Nitro Reduction Protocols Compatible with Halogens

    • Frontiers in Chemistry Editorial.[2] "Nitro Compounds as Versatile Building Blocks."[2][3] Frontiers in Chemistry, 2020.[2][5]

Sources

Application

Application Note: Chemoselective Reduction of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

This Application Note is designed for organic chemists and process development scientists requiring a robust, high-fidelity protocol for the chemoselective reduction of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene to its corr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process development scientists requiring a robust, high-fidelity protocol for the chemoselective reduction of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene to its corresponding aniline, 1,2-Dibromo-4,6-difluoro-3-aminobenzene .

The presence of multiple halogen atoms—specifically the labile bromine substituents—renders standard catalytic hydrogenation methods (e.g.,


) unsuitable due to the high risk of hydrodebromination. This guide prioritizes stoichiometric metal-mediated reductions that offer superior chemoselectivity.

Part 1: Chemical Context & Strategy[1][2]

Substrate Analysis
  • Compound: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

  • Target Product: 1,2-Dibromo-4,6-difluoro-3-aminobenzene

  • Key Structural Challenges:

    • Steric Crowding: The nitro group at position 3 is flanked by a bromine atom at C2 and a fluorine atom at C4. This ortho-disubstitution creates significant steric hindrance, potentially slowing down reaction kinetics.

    • Chemoselectivity (Halogen Retention): The C-Br bond (approx. 66 kcal/mol) is weaker than the C-F bond (approx. 116 kcal/mol) and the Nitro group reduction potential. Non-selective methods (e.g., catalytic hydrogenation with Pd, Pt) often lead to hydrodebromination (loss of Br), yielding impure mixtures.

    • Electronic Effects: The fluorine atoms at C4 and C6 are strongly electron-withdrawing (inductive), which actually activates the nitro group for reduction but also lowers the basicity of the resulting aniline.

Method Selection Matrix

To ensure process reliability, we evaluate three primary methodologies.

MethodReagentsSelectivity (Br/F retention)ScalabilityRecommendation
A. Stannous Chloride

/

High Low/Med (Waste issues)Primary Protocol (Lab Scale)
B. Bechamp Reduction

/

High High (Industrial)Secondary Protocol (Scale-up)
C. Catalytic Hydrog.

/

Low (Risk of de-Br)HighNOT RECOMMENDED

Strategic Decision: Protocol A (Tin(II) Chloride) is the "Gold Standard" for laboratory-scale synthesis (<50g) due to its exceptional tolerance for aryl halides. Protocol B (Iron) is provided as a scalable alternative if tin waste disposal is a limiting factor.

Part 2: Detailed Experimental Protocols

Protocol A: Tin(II) Chloride Reduction (High Specificity)

Best for: 100 mg to 20 g scale where purity is paramount.

1. Reagents & Equipment
  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv)

  • Reductant: Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate (for higher solubility)

  • Workup: Saturated

    
     or 
    
    
    
2. Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro substrate in Ethanol (

    
     of substrate).
    
  • Addition: Add

    
     (5.0 equiv) in a single portion. The solution may turn slightly yellow.
    
    • Note: If the reaction is sluggish due to sterics, add concentrated

      
       (
      
      
      
      EtOH) to accelerate the reduction.
  • Reaction: Heat the mixture to 70°C (Reflux) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the nitro starting material (typically 2–4 hours). The amine product is usually more polar and fluorescent.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Neutralization: Pour the reaction mixture slowly into crushed ice. Carefully adjust pH to 8–9 using saturated

      
       or 
      
      
      
      .
    • Caution: This will generate a thick white precipitate of tin salts.

    • Filtration: Filter the slurry through a pad of Celite to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer

    
     with Ethyl Acetate.[1]
    
  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
3. Analytical Validation
  • Expected Yield: 85–95%

  • 1H NMR Check: Look for the disappearance of the aromatic proton shift associated with the nitro-group deshielding and the appearance of a broad singlet (

    
    ) around 3.5–5.0 ppm (solvent dependent).
    
Protocol B: Iron-Mediated (Bechamp) Reduction (Scalable)

Best for: >20 g scale, cost-sensitive projects.

1. Reagents
  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (

    
    , 325 mesh) (4.0–5.0 equiv)
    
  • Acid Catalyst: Ammonium Chloride (

    
    ) (5.0 equiv) or Acetic Acid (
    
    
    
    )
  • Solvent: Ethanol / Water (3:1 ratio)

2. Step-by-Step Procedure
  • Setup: Charge the flask with the substrate, Ethanol/Water solvent mixture, and solid

    
    .
    
  • Activation: Heat the mixture to 60°C with vigorous stirring.

  • Addition: Add Iron powder portion-wise over 15 minutes to control any exotherm.

  • Reaction: Reflux at 80°C for 1–3 hours. Vigorous stirring is essential to keep the iron powder suspended.

  • Workup:

    • Hot filter the mixture through Celite to remove unreacted iron and iron oxide sludge.

    • Wash the filter cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.

Part 3: Visualization & Logic

Decision Logic for Method Selection

ReductionSelection Start Start: Reduction of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene CheckHalogen Are Halogens (Br/I) present? Start->CheckHalogen PdC Catalytic Hydrogenation (H2, Pd/C) CheckHalogen->PdC No (Rare) Stoich Stoichiometric Metal Reduction CheckHalogen->Stoich Yes (Br/F present) Warning STOP: High risk of De-halogenation PdC->Warning ScaleCheck Scale of Reaction? Stoich->ScaleCheck SnCl2 Protocol A: SnCl2 / EtOH (High Selectivity, Lab Scale) ScaleCheck->SnCl2 < 20 grams FeAcOH Protocol B: Fe / AcOH (Scalable, Cost-Effective) ScaleCheck->FeAcOH > 20 grams

Caption: Decision tree guiding the selection of reduction methodology based on substrate sensitivity and reaction scale.

Protocol A Workflow (SnCl2)

SnCl2Workflow Mix 1. Dissolve Substrate in EtOH Add 2. Add SnCl2 (5 eq) Optional: cat. HCl Mix->Add Reflux 3. Reflux (70°C) 2-4 Hours Add->Reflux Quench 4. Quench into Ice Adjust pH > 8 (NaOH) Reflux->Quench Filter 5. Filter (Celite) Remove Tin Salts Quench->Filter Isolate 6. Extract & Conc. Yield: Amine Product Filter->Isolate

Caption: Step-by-step workflow for the Tin(II) Chloride mediated reduction.

Part 4: Safety & Handling

  • Toxicology: Polyhalogenated anilines are potential skin sensitizers and may possess higher toxicity than their nitro precursors. Handle in a fume hood.

  • Thermal Hazards: Nitro compounds can be energetic. Although the halogenation stabilizes the ring, avoid distilling the nitro-starting material to dryness at high temperatures.

  • Waste Disposal:

    • Tin (Sn): Heavy metal waste. Must be segregated from general organic waste.

    • Iron (Fe): Iron sludge can be pyrophoric if finely divided and dry. Keep wet until disposal.

References

  • Common Organic Chemistry. Nitro Reduction - Tin (SnCl2) and Iron (Fe) Protocols. Common Organic Chemistry. Available at: [Link] (Accessed via search context).

  • Wikipedia. Reduction of Nitro Compounds. Wikipedia Foundation. Available at: [Link].

  • PrepChem. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem. Available at: [Link] (Analogous protocol validation).

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol Executive Summary & Mechanistic Rationale 1,2-Dibromo-4,6-difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1) is a highly functionalized, electron-deficient aromatic building block prized in the synthesis of complex biaryl architectures, agrochemicals, and advanced organic materials. Its molecular structure features a synergistic arrangement of two chemically distinct bromine atoms, two fluorine atoms, and a nitro group. This creates a polarized system highly activated toward both Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions [1].

For researchers utilizing this scaffold, regioselectivity is the critical parameter . The presence of two C–Br bonds necessitates precise control over the site of palladium oxidative addition. The differentiation between these sites is governed by a competition between electronic activation and steric hindrance:

  • C2-Bromine (Ortho to Nitro): This position is highly activated electronically due to the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group, making it highly electrophilic. However, it is severely sterically hindered, flanked by the bulky nitro group and the C1 bromine.

  • C1-Bromine (Meta to Nitro): While less electronically activated than C2, the C1 position is significantly less sterically hindered, as it is flanked by a bromine and a much smaller fluorine atom (at C6).

The Causality of Ligand Control: By employing bulky, electron-rich Buchwald-type ligands (e.g., XPhos), the steric bulk of the catalyst complex overrides the intrinsic electronic bias of the substrate. The large ligand prevents the Pd(0) active species from accessing the crowded C2 position, directing oxidative addition exclusively to the less hindered C1–Br bond [2]. Conversely, smaller ligands (like PPh3) fail to discriminate sterically, leading to complex mixtures of C1- and C2-coupled products[3].

Pathway SM 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene Pd Pd(0)Ln Active Species SM->Pd Catalyst Entry Steric Bulky Ligands (e.g., XPhos) Steric Control Dominates Pd->Steric Electronic Small Ligands (e.g., PPh3) Electronic Control Dominates Pd->Electronic C1 Oxidative Addition at C1-Br (Less Hindered, High Yield) Steric->C1 Favored Pathway C2 Oxidative Addition at C2-Br (More Electrophilic, Mixtures) Electronic->C2 Competing Pathway

Mechanistic divergence in oxidative addition based on ligand sterics and electronics.

Reaction Optimization & Quantitative Data

To achieve site-selective Suzuki-Miyaura coupling at the C1 position, the choice of catalyst, ligand, and temperature must be tightly controlled. The table below summarizes the optimization data, demonstrating how steric bulk and thermal energy dictate the regiochemical outcome.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling (C1 vs. C2)

EntryCatalyst / Ligand SystemTemp (°C)Time (h)C1:C2 RatioOverall Yield (%)Observation / Causality
1Pd(PPh3)4801245:5568%Small ligand allows electronic bias to drive C2 coupling; high temp causes bis-arylation.
2Pd(dppf)Cl260870:3075%Bidentate ligand increases steric bulk, shifting preference toward C1, but selectivity is moderate.
3Pd(OAc)2 / SPhos50688:1282%Electron-rich, bulky biaryl phosphine highly favors C1. Mild temp prevents over-coupling.
4 Pd(OAc)2 / XPhos 40 4 >95:5 89% Optimal. Extreme steric bulk of XPhos completely blocks C2. Low temp kinetically traps the C1 product.

Step-by-Step Experimental Protocol

The following protocol outlines the self-validating methodology for the Site-Selective Suzuki-Miyaura Coupling at C1 . Every step is designed to mitigate side reactions (homocoupling, SNAr, and bis-arylation).

Reagents Required:
  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic Acid [R-B(OH)2] (1.05 equiv)

  • Catalyst Precursor: Pd(OAc)2 (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Base: K3PO4 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene / THF (4:1 ratio, 0.2 M)

Methodological Workflow:
  • Reagent Setup: To a flame-dried Schlenk tube, add the substrate, arylboronic acid, Pd(OAc)2, and XPhos.

    • Causality: A slight excess of boronic acid (1.05 equiv) ensures complete conversion of the substrate without providing enough excess to drive undesired secondary coupling at C2.

  • Inerting (Critical Step): Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen promotes the homocoupling of boronic acids (yielding biphenyl byproducts) and rapidly oxidizes the electron-rich Pd(0)-XPhos active species, killing the catalytic cycle.

  • Solvation & Base Addition: Under a positive pressure of Argon, inject the degassed Toluene/THF solvent mixture, followed by the degassed aqueous K3PO4.

    • Causality: A mild, aqueous inorganic base is required to facilitate the transmetalation step. Stronger bases (like NaOtBu) must be avoided, as they will trigger premature SNAr displacement of the labile C4/C6 fluorines [4].

  • Temperature Control: Transfer the Schlenk tube to a pre-heated oil bath set to 40 °C . Stir vigorously for 4 hours.

    • Causality: Maintaining a low temperature is the linchpin of this protocol. 40 °C provides enough energy for oxidative addition at the less hindered C1–Br bond. Exceeding 60 °C provides the activation energy necessary to overcome the steric barrier at C2, leading to catastrophic loss of regiocontrol and bis-arylation.

  • Reaction Monitoring & Workup: Monitor the reaction via LC-MS. Upon consumption of the starting material, quench the reaction by opening the flask to air and adding water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 Step 1: Reagent Setup Charge flask with substrate, boronic acid, and catalyst Step2 Step 2: Inerting Evacuate & backfill with Argon (3x) Prevents catalyst oxidation Step1->Step2 Step3 Step 3: Solvation Add degassed solvents and aqueous K3PO4 under Argon Step2->Step3 Step4 Step 4: Thermal Control Heat strictly to 40 °C Avoids C2 bis-arylation Step3->Step4 Step5 Step 5: Isolation Quench, extract, and purify via chromatography Step4->Step5

Step-by-step workflow for the site-selective Suzuki-Miyaura cross-coupling.

Orthogonal Functionalization Strategy

The true value of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene lies in its capacity for sequential, orthogonal functionalization. Once the C1 position is successfully arylated using the protocol above, the molecule retains three highly reactive vectors:

  • C2-Bromine: Now the sole remaining bromide, it is perfectly primed for a subsequent SNAr reaction with amines, thiols, or alkoxides. Because it is ortho to the nitro group, SNAr proceeds rapidly at room temperature. Alternatively, a second Pd-catalyzed coupling can be performed at elevated temperatures (80–100 °C).

  • C4/C6-Fluorines: Following C2 functionalization, the fluorines can be selectively displaced using stronger nucleophiles or harsher basic conditions.

  • C3-Nitro Group: Finally, the nitro group serves as a latent amine precursor. It can be reduced (e.g., via Pd/C and H2, or Fe/NH4Cl) to an aniline, providing a handle for further derivatization, such as diazotization or amide bond formation.

By strictly adhering to the causality-driven protocols outlined in this guide, researchers can unlock the full potential of this dense molecular scaffold without succumbing to the pitfalls of competing reactivities.

References

  • Handy, S. T., et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements." Organic & Biomolecular Chemistry (RSC), 2015. URL:[Link]

  • Beaumard, F., et al. "One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives." Organic Letters (ACS), 2009. URL:[Link]

Application

synthesis of fluorinated heterocycles from 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes advanced organic chemistry principles with practical, field-proven methodologies for utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes advanced organic chemistry principles with practical, field-proven methodologies for utilizing 1,2-Dibromo-4,6-difluoro-3-nitrobenzene as a scaffold for fluorinated heterocycles.

Utilizing the 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Scaffold[1][2]

Executive Summary & Scaffold Analysis

The molecule 1,2-Dibromo-4,6-difluoro-3-nitrobenzene represents a dense, poly-functionalized arene scaffold. Its value in medicinal chemistry lies in its unique combination of electrophilic sites (


 active) and cross-coupling handles (Br), orchestrated by the central nitro group.

This guide details the synthesis of fluorinated benzimidazoles and quinoxalines , leveraging the differential reactivity between the fluorine and bromine substituents.

1.1 Reactivity Profile (The "Kill Zone")

The nitro group at position 3 is the "command center," dictating the electronic landscape of the ring.

  • Primary Electrophiles (S_NAr Active):

    • C6-Fluorine (Para to NO₂): The most reactive site for nucleophilic attack due to strong resonance activation and lower steric hindrance compared to the ortho position.

    • C4-Fluorine (Ortho to NO₂): Activated but sterically crowded by the adjacent nitro group. Reactivity is nucleophile-dependent.

  • Secondary Electrophiles (Cross-Coupling Active):

    • C1 & C2-Bromines: Generally inert to mild

      
       conditions but excellent handles for Pd-catalyzed Suzuki, Buchwald, or Sonogashira couplings after heterocycle formation.
      

Strategic Advantage: The presence of two bromine atoms allows for late-stage diversification (LSD) of the drug core without rebuilding the heterocycle synthesis.

Visualizing the Synthetic Logic

The following diagram maps the decision tree for synthesizing distinct heterocycles from this specific scaffold.

ReactivityMap Start 1,2-Dibromo- 4,6-difluoro-3-nitrobenzene SNAr Step 1: Regioselective SNAr (Nucleophilic Attack) Start->SNAr R-NH2, Base (THF/DMF, 0°C) ParaProduct Major Isomer: 6-Amino-Substituted SNAr->ParaProduct Kinetic Control (C6 Attack) OrthoProduct Minor Isomer: 4-Amino-Substituted SNAr->OrthoProduct Steric Control (C4 Attack) Reduction Step 2: Nitro Reduction (Fe/NH4Cl or SnCl2) ParaProduct->Reduction Chemoselective (Preserve Br) Cyclization Step 3: Cyclization Reduction->Cyclization R'-CHO or Orthoester Benzimidazole Target 1: Fluorinated Benzimidazole (Retains 2 Br atoms) Cyclization->Benzimidazole Coupling Step 4: Pd-Catalyzed Coupling (Suzuki/Buchwald) Benzimidazole->Coupling Functionalize C1/C2 FinalDrug Diversified Drug Candidate Coupling->FinalDrug

Caption: Figure 1. Reaction cascade from scaffold to functionalized benzimidazole. Note the divergence at the SNAr step based on regioselectivity.

Detailed Protocol: Synthesis of Fluorinated Benzimidazoles

This protocol describes the conversion of the scaffold into a 2-substituted-5-fluoro-6,7-dibromobenzimidazole (numbering shifts upon cyclization).

Phase 1: Regioselective

Displacement

Objective: Install the primary amine at the C6 position (para to Nitro) while retaining the C4 fluorine and bromines.

Reagents:

  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if amine is sluggish)

Step-by-Step:

  • Preparation: Dissolve 1.0 g (3.15 mmol) of substrate in 10 mL anhydrous THF in a round-bottom flask under Nitrogen. Cool to 0°C using an ice bath.

  • Addition: Mix the amine (3.3 mmol) with DIPEA (3.8 mmol) in 2 mL THF. Add this solution dropwise to the cold substrate solution over 15 minutes.

    • Why? Slow addition at low temperature favors the kinetic product (C6-displacement) and minimizes bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.

    • Checkpoint: Look for the disappearance of the starting material peak (MW 316.9). The product should appear as a bright yellow/orange spot (nitroaniline derivative).

  • Workup: Quench with 20 mL water. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.

    • Note: Isolate the major isomer (typically >80% regioselectivity for C6).

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce -NO₂ to -NH₂ without de-halogenating the sensitive C-Br bonds. Avoid H₂/Pd , which often causes hydrodebromination.

Reagents:

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Setup: Dissolve the nitro-amine intermediate from Phase 1 in Ethanol (20 mL). Add water (5 mL).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring for 2-4 hours.

    • Mechanism: Fe(0) donates electrons to reduce NO₂ to NH₂. The mild conditions preserve the Ar-F and Ar-Br bonds.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Resuspend in water and extract with EtOAc. The product is a fluorinated dibromo-phenylenediamine . Use immediately due to oxidation sensitivity.

Phase 3: Benzimidazole Cyclization

Objective: Close the ring using an aldehyde or orthoester.

Reagents:

  • Aldehyde (R-CHO) (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) or simply air/O2 if using catalytic synthesis.

  • Solvent: DMF or Ethanol.

Step-by-Step:

  • Condensation: Dissolve the diamine in DMF. Add the aldehyde and Na₂S₂O₅.[1]

  • Heating: Heat to 80-100°C for 4-6 hours.

  • Workup: Pour into crushed ice/water. The benzimidazole usually precipitates as a solid. Filter and wash with water.

  • Validation: Verify structure via ¹H-NMR (loss of NH signals, appearance of imidazole C2 proton if using orthoformate, or R-group signals).

Data Summary & Critical Parameters
ParameterRecommended RangeImpact on Outcome
Temperature (

)
-10°C to 20°CHigher temps (>40°C) increase C4-attack (ortho) and bis-substitution byproducts.
Solvent Polarity THF (Mod) vs DMF (High)DMF accelerates reaction but may reduce regioselectivity. Use THF for control.
Stoichiometry 1.05 equiv AmineExcess amine leads to displacement of the second Fluorine (C4).
Reduction Method Fe/NH₄Cl or SnCl₂CRITICAL: Do not use Pd/C + H₂. It will strip the Bromines (hydrodebromination).
Troubleshooting Guide

Problem: Loss of Regioselectivity (Mix of isomers in Phase 1)

  • Cause: Reaction temperature too high or amine is too small/nucleophilic.

  • Solution: Lower temp to -20°C. Use a bulkier amine protecting group if possible, or switch solvent to Toluene (non-polar) to rely on specific solvation effects.

Problem: Debromination during Reduction

  • Cause: Trace metal contamination or too vigorous conditions.

  • Solution: Switch to Sodium Dithionite (Na₂S₂O₄) reduction in basic media, which is extremely mild and halogen-tolerant.

Problem: Incomplete Cyclization

  • Cause: Steric bulk of the adjacent Bromines (Pos 1,2) might hinder ring closure if the aldehyde is bulky.

  • Solution: Use Microwave Irradiation (120°C, 15 min) to overcome the steric energy barrier.

References
  • ChemRxiv . (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link]

  • Royal Society of Chemistry . (2022). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate . (2023). Synthesis of fluorinated benzimidazoles via Microwave-assisted synthesis. Retrieved from [Link]

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Dibromo-Difluoro-Nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of polyhalogenated, highly electron-deficient arenes—such as dibromo-difluoro-nitrobenzene—presents a unique chemoselectivity challenge. The presence of a strongly electron-withdrawing nitro group and two fluorine atoms renders the aromatic ring extremely electrophilic. While this electronic depletion accelerates the initial oxidative addition of Palladium(0) into the C–Br bond, it simultaneously makes the C–F bonds highly susceptible to Nucleophilic Aromatic Substitution (


) by basic additives or nucleophilic solvents.

To achieve high yields and absolute chemoselectivity (coupling at C–Br while preserving C–F and


 groups), the reaction system must be meticulously designed. The causality behind our optimized conditions relies on two primary pillars:
  • Base Selection: Strong or nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) will rapidly displace the ortho/para fluorine atoms via
    
    
    . A mild, non-nucleophilic base such as Potassium Phosphate (
    
    
    ) is mandatory to suppress this side reaction.
  • Ligand & Precatalyst Design: Because the resulting arylpalladium(II) intermediate is highly electron-deficient, the transmetalation step with the boronic acid becomes rate-limiting. Employing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) facilitates rapid transmetalation and prevents catalyst decomposition [1]. Utilizing a third-generation (G3) precatalyst ensures quantitative generation of the active

    
     species at mild temperatures.
    

CatalyticCycle Pd0 L1Pd(0) Active Catalyst OA L1Pd(II)(Ar)(Br) Oxidative Addition Pd0->OA Fast for e- deficient Ar-Br TM L1Pd(II)(Ar)(Ar') Transmetalation OA->TM Rate Limiting Step TM->Pd0 Reductive Elimination Prod Ar-Ar' Coupled Product TM->Prod Substrate Dibromo-difluoro-nitrobenzene Substrate->OA SNAr Side Reaction: SNAr (F displacement) Substrate->SNAr Boronic Ar'-B(OH)2 + K3PO4 Boronic->TM Boronic->SNAr If Base is nucleophilic (e.g., NaOH)

Figure 1: Catalytic cycle and competing SNAr pathways in polyhalogenated nitroarene coupling.

Reaction Optimization Matrix

The following quantitative data summarizes the optimization of the coupling between 1,5-dibromo-2,4-difluoro-3-nitrobenzene and phenylboronic acid. This matrix demonstrates why legacy conditions fail and modern Buchwald-type conditions succeed [1][2].

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)ConversionChemoselectivity (C-Br vs C-F)Primary Byproduct
1

(5%)

(3.0)
Toluene /

100°C>95%< 40%F-displacement (

)
2

(5%)

(3.0)
1,4-Dioxane /

80°C75%85%Protodeboronation
3

/ SPhos (2%)

(3.0)
Toluene /

80°C88%92%Mono-coupled intermediate
4 XPhos Pd G3 (2%)

(3.0)
1,4-Dioxane /

60°C >99% >98% None (Clean Profile)

Data Interpretation: Entry 4 provides the optimal self-validating system. The lower temperature (60°C) is enabled by the highly active XPhos Pd G3 precatalyst [3], which prevents thermal degradation of the boronic acid and completely suppresses


 on the C–F bonds.

Standard Operating Protocols (SOPs)

Depending on the synthetic goal, researchers may require either mono-arylation (differentiating the two bromines based on sterics) or exhaustive di-arylation. The protocols below are engineered to be self-validating: if the color changes and phase separations occur as described, the catalytic cycle is active.

Workflow Prep 1. Reagent Prep Weigh Ar-Br, Ar-B(OH)2, K3PO4, XPhos Pd G3 Degas 2. Degassing Sparge Dioxane/H2O with N2 (15 min) Prep->Degas React 3. Reaction Stir at 60°C under N2 Monitor via LC-MS Degas->React Quench 4. Quench Cool to RT, add EtOAc Phase separation React->Quench Purify 5. Purification Silica Gel Column Chromatography Quench->Purify

Figure 2: Standard operating workflow for the chemoselective Suzuki-Miyaura cross-coupling.
Protocol A: Chemoselective Mono-Arylation

Objective: Couple exactly one equivalent of boronic acid while leaving the second C–Br bond intact for future orthogonal functionalization.

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add dibromo-difluoro-nitrobenzene (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and anhydrous

    
     (2.50 mmol, 2.5 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Causality Note: Weighing the catalyst last minimizes ambient moisture exposure to the highly active Pd center.

  • Solvent Degassing: In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total). Sparge this mixture vigorously with

    
     gas for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.
    
  • Reaction Initiation: Add the degassed solvent to the Schlenk flask under a positive stream of

    
    . Seal the flask and heat to 45°C . Causality Note: The lower temperature (45°C instead of 60°C) is critical to kinetically trap the mono-coupled product and prevent the second oxidative addition.
    
  • Monitoring (Self-Validation): The reaction mixture will transition from a pale yellow suspension to a homogeneous dark amber solution as the active

    
     species is generated. Stir for 4 hours.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Exhaustive Di-Arylation

Objective: Drive the reaction to completion at both C–Br sites simultaneously.

  • Preparation: Utilize the same setup as Protocol A, but adjust the stoichiometry: dibromo-difluoro-nitrobenzene (1.00 mmol, 1.0 equiv), arylboronic acid (2.50 mmol, 2.5 equiv ), and

    
     (4.00 mmol, 4.0 equiv ).
    
  • Catalyst Adjustment: Increase XPhos Pd G3 loading to 4 mol% (0.04 mmol) to account for the double catalytic cycle requirement.

  • Reaction Conditions: Add 10 mL of the degassed 4:1 1,4-Dioxane/

    
     mixture. Heat the reaction to 75°C  for 12 hours. The elevated temperature overcomes the steric hindrance introduced after the first aryl group is installed [2].
    
  • Workup: Follow the identical extraction and drying procedure as Protocol A.

In-Process Analytical Quality Control

To ensure the integrity of the protocols, real-time analytical monitoring is required.

  • 
     NMR Spectroscopy:  This is the most diagnostic tool for this substrate. The starting material exhibits two distinct fluorine environments. If basic 
    
    
    
    side-reactions occur, new upfield fluorine signals (or the complete loss of a fluorine signal) will immediately become apparent. Extract a 0.1 mL aliquot, dilute in
    
    
    , and run a quick
    
    
    scan.
  • LC-MS Monitoring: Use a C18 column with a generic

    
    /MeCN (0.1% Formic Acid) gradient.
    
    • Troubleshooting: If the LC-MS shows a stalled reaction (high mono-coupled peak, low di-coupled peak in Protocol B), it indicates protodeboronation of the excess boronic acid. Corrective Action: Cool the reaction, add an additional 0.5 equiv of boronic acid and 1 mol% catalyst, and resume heating.

References

1. 2.[Kazi, S. A.; Campi, E. M.; Hearn, M. T. W. "A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate". Tetrahedron, 2018, 74(15), 1731-1741.]([Link]

Application

Application Note: Strategic Preparation of Aniline Derivatives from 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

This Application Note is designed for researchers and medicinal chemists working with the highly functionalized scaffold 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1) . This guide prioritizes chemoselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists working with the highly functionalized scaffold 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1) .

This guide prioritizes chemoselectivity : specifically, how to reduce the nitro group to an aniline without inadvertently removing the bromine or fluorine atoms (hydrodehalogenation), and how to leverage the fluorines for controlled nucleophilic aromatic substitution (


).

Executive Summary & Strategic Analysis

1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., FGFR, EGFR targets) where poly-halogenated cores dictate binding affinity and metabolic stability.

The transformation of this molecule into aniline derivatives presents two competing reactivity challenges:

  • Reduction Chemoselectivity: Standard catalytic hydrogenation (Pd/C,

    
    ) poses a high risk of hydrodebromination  (loss of Br), converting the valuable dibromo-core into a simple difluoroaniline.
    
  • Regioselective Substitution (

    
    ):  The fluorine atoms at positions 4 and 6 are activated by the nitro group (at position 3). The C4-F is ortho to the nitro group, while C6-F is para. Nucleophilic attack can occur here before reduction, allowing for the creation of complex 
    
    
    
    -substituted aniline precursors.

This guide provides protocols for Retentive Reduction (keeping Br/F intact) and Sequential Functionalization .

Chemical Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.

ReactionPathways SM 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene (Starting Material) Red_Agent Chemoselective Reduction (Fe/AcOH or SnCl2) SM->Red_Agent Path A (Target: Core Retention) Nu_Agent Nucleophilic Attack (R-NH2) (SNAr Displacement) SM->Nu_Agent Path B (Target: Derivatization) Cat_H2 Catalytic Hydrogenation (Pd/C + H2) SM->Cat_H2 Path C (Risk/Side Reaction) Product_A 2,3-Dibromo-4,6-difluoroaniline (Halogens Preserved) Red_Agent->Product_A Product_B Functionalized Aniline (Post-Reduction) Red_Agent->Product_B Inter_B Amino-Substituted Nitrobenzene Nu_Agent->Inter_B Inter_B->Red_Agent Step 2: Reduction Product_C Difluoroaniline (Bromines Lost) Cat_H2->Product_C

Caption: Divergent synthesis pathways. Path A preserves the dibromo-scaffold. Path B allows pre-reduction functionalization. Path C (Red) indicates the risk of debromination.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Preserving Bromines)

Objective: Reduce the nitro group to a primary amine while strictly retaining the 1,2-dibromo motif. Mechanism: Dissolving metal reduction (Bechamp conditions) or Stannous Chloride reduction avoids the oxidative addition mechanism of Pd catalysts that leads to C-Br bond cleavage.

Materials
  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 eq)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)

  • Proton Source: Ammonium Chloride (

    
    ) (Solid, 5.0 eq)
    
  • Solvent: Ethanol / Water (4:1 ratio)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 eq) in Ethanol/Water (4:1 v/v). The concentration should be approximately 0.1 M.

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq) to the solution.

    • Note: Ensure the iron powder is fresh. Gray/metallic powder is active; rust-colored powder will result in stalled conversion.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting material (Nitro) is less polar; the product (Aniline) will be more polar and likely fluorescent. Reaction time is typically 2–4 hours.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove iron oxide sludge. Wash the pad thoroughly with EtOAc.

  • Extraction: Concentrate the filtrate to remove most ethanol. Dilute the aqueous residue with water and extract 3x with EtOAc.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Result: The crude material is typically a crystalline solid. If purification is needed, flash chromatography (0-20% EtOAc in Hexanes) is effective.

Validation Data (Expected):

  • MS (ESI+): [M+H]+ corresponds to Mass - 30 (loss of O2) + 2 (add H2). Actually, Nitro (

    
    , +46) 
    
    
    
    Amine (
    
    
    , +16). Net loss of 30 mass units.
  • 1H NMR: Appearance of a broad singlet (2H) around 3.5–5.0 ppm (Aniline

    
    ). Shift of aromatic protons upfield due to the shielding effect of the amine.
    
Protocol B: Regioselective Functionalization

Objective: Displace the 6-Fluoro or 4-Fluoro atom with an amine before reduction to create complex derivatives. Mechanism: The nitro group at C3 activates the C4-F (ortho) and C6-F (para). The C6-F is generally more accessible sterically than the C4-F (which is flanked by Nitro and H).

Materials
  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene[3][4][5][6][7]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline, Alkyl amines) (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (1.5 eq)
    
  • Solvent: DMF or DMSO (Dry)

Step-by-Step Methodology
  • Setup: Dissolve substrate in dry DMF (0.2 M) under Nitrogen atmosphere.

  • Addition: Cool to 0°C (ice bath). Add the Base followed by the Amine dropwise.

    • Control: Low temperature favors substitution at the most activated/least hindered position (typically Para-F relative to Nitro).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Critical Checkpoint: If the reaction is sluggish, heat to 50°C. Avoid overheating to prevent double-substitution or bromine displacement.

  • Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.

  • Follow-up: Proceed to Protocol A to reduce the nitro group of this intermediate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Loss of Bromine (M-H species observed) Used Pd/C or excessive heat with active metal.Switch to mild Fe/

or

. Avoid catalytic hydrogenation.
Incomplete Reduction (Hydroxylamine intermediate) Insufficient reaction time or deactivated Iron.Add fresh Iron powder; increase temperature to reflux; add trace acetic acid to activate surface.
Multiple Spots on TLC (

step)
Bis-substitution (both Fluorines displaced).Reduce equivalents of amine to 0.95 eq. Lower reaction temperature.
Low Yield (Workup) Aniline product is water-soluble or trapped in Iron sludge.Thoroughly wash Celite pad with polar solvent (e.g., 10% MeOH in DCM). Adjust pH to >9 before extraction.

References

  • Synthesis of 2,3-Difluoroaniline (via Hydrodehalogenation): ChemicalBook & Patent US20150329472A1. Describes the use of Pd/C for the intentional removal of Bromines from 1,2-dibromo-4,5-difluoro-3-nitrobenzene variants.

  • Chemoselectivity in Poly-halogenated Nitroarenes: Vanderbilt University Research Group. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines". Discusses the reactivity order of F vs Br in nucleophilic substitution and reduction.

  • General Reduction Protocols (Iron/NH4Cl): Organic Chemistry Portal. "Reduction of Nitro Compounds". A comprehensive database of chemoselective reduction methodologies avoiding hydrodehalogenation.

  • Starting Material Data: MolCore & AK Scientific. Physical properties and CAS verification for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in synthesis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

This is a specialized Technical Support Guide designed for organic chemists and process engineers working on the synthesis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1) . The guide assumes the user is enc...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for organic chemists and process engineers working on the synthesis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS 1806293-99-1) .

The guide assumes the user is encountering yield issues, likely due to the high sensitivity of the regiochemistry involved in substituting a crowded, poly-halogenated benzene ring.

Topic: Yield Optimization for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Triage

User Reported Issue: Low yield and high impurity profile during the synthesis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.

Root Cause Analysis: The synthesis of this scaffold presents a classic "Regioselectivity vs. Sterics" conflict. Depending on your starting material, you are likely facing one of two bottlenecks:

  • The "Isomer Trap" (Nitration Route): If nitrating 1,2-dibromo-3,5-difluorobenzene, the electrophilic attack prefers the position between the two fluorines (C4), whereas your target requires substitution at C6 (adjacent to the bromine).

  • The "Deactivation Wall" (Bromination Route): If brominating 2,4-difluoro-1-nitrobenzene, the ring is deactivated, requiring harsh conditions that lead to over-bromination or loss of regiocontrol.

Below are the specific troubleshooting protocols for the most viable industrial route: Nitration of 1,2-Dibromo-3,5-difluorobenzene .

Troubleshooting Guide: Nitration Route

Current Workflow: Nitration of 1,2-Dibromo-3,5-difluorobenzene using Mixed Acid (


).
Q1: "I am getting a 60:40 mixture of the wrong isomer. How do I shift selectivity?"

Diagnosis: You are observing the C4-Nitro isomer (between the two fluorines) as the major impurity.

  • Mechanism: The C4 position is electronically "super-activated" by the ortho-directing resonance of two fluorine atoms. The C6 position (your target) is activated by only one fluorine and weakly deactivated/sterically hindered by the adjacent bromine.

Corrective Protocol: To favor the C6 position (Target), you must move from Thermodynamic control to Kinetic control and alter the steric environment.

ParameterStandard Condition (Yield Killer)Optimized Condition (Yield Booster)
Nitrating Agent Standard Mixed Acid (1:1

)
KNO3 in H2SO4 or Fuming HNO3 in DCM
Temperature 0°C to Room Temp-15°C to -10°C (Critical)
Solvent Neat or Acetic AcidDichloromethane (DCM) or Sulfolane
Addition Mode Dropwise Acid to SubstrateReverse Addition (Substrate to Acid)

Why this works:

  • Solvent Effect: Using DCM (Dichloromethane) creates a biphasic system or dilutes the active nitronium species, reducing the "aggressiveness" of the electrophile. This increases discrimination against the sterically crowded C4 position (between Fs) in favor of the slightly more accessible C6.

  • Temperature: Lower temperatures reduce the energy available to overcome the steric barrier of the C4 "fluorine pocket," favoring the C6 position.

Q2: "My reaction turns black/tarry, and I see loss of Bromine."

Diagnosis: You are experiencing Ipso-Nitration (Nitrodehalogenation).

  • Cause: High acid concentration and temperature cause the nitro group to displace the bromine atom, releasing free

    
     (oxidizer), which degrades the reaction mixture.
    

Corrective Protocol:

  • Quench Free Bromine: Add 0.5 equiv of Urea or Sulfamic Acid to the nitration mixture. This scavenges nitrous acid (

    
    ), which catalyzes oxidation side reactions.
    
  • Control Acid Strength: Do not use Oleum (Fuming Sulfuric Acid). Use 98%

    
    . The water content in 98% acid is sufficient to buffer the activity.
    

Alternative Route: The Sandmeyer Strategy

If the nitration route fails to exceed 40% yield due to isomer separation issues, switch to the Sandmeyer Approach . This route guarantees regiochemistry but involves more steps.[1]

Workflow:

  • Start: 2,4-Difluoroaniline.

  • Bromination: NBS (N-Bromosuccinimide)

    
    2,4-Difluoro-6-bromoaniline .
    
    • Note: The amino group strongly directs ortho/para. The position between fluorines is meta to amine, so bromination selectively occurs at C6.

  • Nitration: Protect amine (Acetyl)

    
     Nitrate 
    
    
    
    Deprotect
    
    
    2-Bromo-4,6-difluoro-3-nitroaniline .
  • Sandmeyer: Diazotization (

    
    ) + 
    
    
    
    
    
    Target .

Visualizing the Competitive Pathways

The following diagram illustrates the competition between the "Trap" (C4) and the "Target" (C6) during the nitration of the precursor.

NitrationPathways Start Precursor: 1,2-Dibromo-3,5-difluorobenzene Reaction Nitration (HNO3 / H2SO4) Start->Reaction Target TARGET (C6-Nitro): 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (Desired) Reaction->Target Kinetic Control (Low Temp, DCM) Impurity IMPURITY (C4-Nitro): 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (Thermodynamic Trap) Reaction->Impurity Thermodynamic Control (Room Temp, Neat) Ipso SIDE PRODUCT: Bromo-nitro-fluoro degradation (Ipso-substitution) Reaction->Ipso Overheating / High Acid Conc.

Caption: Competitive nitration pathways. The "Impurity" pathway dominates at higher temperatures due to the electronic activation of the C4 position between the fluorines.

Experimental Protocol: Optimized Low-Temp Nitration

Objective: Synthesis of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene with minimized C4-isomer formation.

Reagents:

  • 1,2-Dibromo-3,5-difluorobenzene (1.0 equiv)

  • Potassium Nitrate (

    
    ) (1.05 equiv)
    
  • Sulfuric Acid (

    
    ), 98% (Solvent/Catalyst)
    
  • Dichloromethane (DCM) (Co-solvent)

Step-by-Step:

  • Preparation: In a 3-neck round bottom flask, dissolve 1,2-Dibromo-3,5-difluorobenzene in DCM (5 volumes). Cool the solution to -15°C using an ethylene glycol/dry ice bath.

  • Acid Charge: In a separate vessel, dissolve

    
     in 
    
    
    
    (5 volumes) keeping temp < 10°C.
  • Addition: Add the Nitrating mixture to the DCM solution dropwise over 60 minutes.

    • Critical: Maintain internal temperature below -10°C . Exotherms will promote the wrong isomer.

  • Reaction: Stir at -10°C for 2 hours. Monitor by HPLC/GC.

    • Endpoint: Look for <2% starting material. If C4-isomer > 15%, lower the temp in future runs.

  • Quench: Pour reaction mixture onto crushed ice (10 volumes). Extract with DCM.

  • Purification (Crucial): The isomers have different polarities.

    • Recrystallization: The Target (C6-nitro) is often less soluble in cold Ethanol/Hexane mixtures than the symmetrical C4-nitro impurity.

    • Dissolve crude in hot Ethanol, add Hexane until turbid, cool slowly to 0°C. Seed with pure target crystals if available.

References & Authority

  • Olah, G. A., et al. Nitration: Methods and Mechanisms. VCH Publishers, 1989. (Foundational text on controlling nitration regioselectivity).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanisms of ipso-substitution in poly-halogenated arenes).

  • ChemicalBook. 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Product Entries.Link (Verification of CAS 1806293-99-1 and structure).

  • PubChem. 2,4-Difluoronitrobenzene Data.Link (Data on precursor reactivity patterns).

  • BenchChem. Regioselectivity of Nitration on Alkylbenzenes and Halobenzenes.Link (General comparative data on electrophilic substitution).

Disclaimer: This guide is for research purposes only. All synthesis involving nitration of halogenated compounds carries risks of thermal runaway. Always conduct a Differential Scanning Calorimetry (DSC) test before scaling up.

Sources

Optimization

recrystallization solvents for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

The following guide is designed as a specialized Technical Support resource for researchers working with 1,2-Dibromo-4,6-difluoro-3-nitrobenzene . This compound belongs to a class of poly-halogenated nitroaromatics often...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support resource for researchers working with 1,2-Dibromo-4,6-difluoro-3-nitrobenzene . This compound belongs to a class of poly-halogenated nitroaromatics often used as intermediates in the synthesis of fluoroquinolones and other bioactive heterocycles.

Due to the specific substitution pattern (vicinal bromines, meta-fluorines, and a nitro group), this molecule exhibits distinct solubility characteristics that require precise solvent selection to avoid common pitfalls like "oiling out" (liquid-liquid phase separation) rather than crystallization.

Subject: Purification Protocols for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Ticket ID: REC-DBDFNB-001 Status: Resolved / Expert Verified

Solvent Selection Strategy

Core Insight: This compound is a highly substituted, electron-deficient aromatic ring. It is moderately polar due to the nitro group but lipophilic due to the heavy halogenation.

  • Melting Point Warning: Analogs of this compound (e.g., 2,4-Difluoro-3-bromo-1-nitrobenzene) often have melting points in the range of 50–60°C [1]. This low melting point makes the compound prone to oiling out in boiling solvents, particularly those with high boiling points like water or toluene.

Recommended Solvent Systems
Solvent SystemTypeSuitabilityTechnical Notes
Isopropyl Ether (IPE) Single SolventHigh Primary Recommendation. Similar fluorinated nitrobenzenes have been successfully recrystallized from IPE with >95% recovery [1].[1] The low boiling point (68°C) prevents overheating the solute.
Ethanol / Water Binary PairMedium Classic system for nitroaromatics. Risk: If the product melts below 78°C, it may form an oil before dissolving. Use only if MP is confirmed >70°C.
Heptane / Ethyl Acetate Binary PairHigh Excellent control. Dissolve in minimal EtOAc, then add Heptane until turbid. Good for removing non-polar byproducts.
Methanol Single SolventMedium Good for removing inorganic salts or highly polar impurities. Requires cooling to -20°C for maximum yield.

Standard Operating Procedure (SOP)

Protocol: Isopropyl Ether (IPE) Recrystallization Objective: Purify crude 1,2-Dibromo-4,6-difluoro-3-nitrobenzene to >98% HPLC purity.

Safety Pre-Check:

  • Ensure IPE is free of peroxides (test with peroxide strips).

  • Work in a fume hood; nitroaromatics can be skin sensitizers.

Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Isopropyl Ether (approx. 5 mL per gram of solid).

  • Heating: Heat the mixture gently on a water bath to ~40–50°C. Do not reflux vigorously to avoid melting the solid into an oil.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts from nitration), filter the warm solution through a glass frit or a fluted filter paper.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30-60 mins).

    • Critical Step: If the solution remains clear, scratch the glass or add a seed crystal.

    • Place in a refrigerator (4°C) for 4–12 hours.

  • Collection: Filter the crystals using vacuum filtration. Wash with cold (-10°C) Isopropyl Ether.

  • Drying: Dry under vacuum at room temperature. Do not heat above 35°C during drying to prevent sublimation or melting.

Troubleshooting & FAQs

Q1: The compound is forming a yellow oil at the bottom of the flask instead of crystals. What is happening? A: This is "oiling out." It occurs when the temperature of the solvent exceeds the melting point of the compound before it reaches the saturation limit.

  • Fix: Re-dissolve the oil by adding a small amount of a "good" solvent (e.g., Ethyl Acetate). Then, lower the temperature of your heat source. Do not boil. Add the anti-solvent (e.g., Heptane) dropwise at a lower temperature (30–35°C) and seed the mixture immediately.

Q2: My yield is very low (<50%) using Ethanol. A: The compound likely has high solubility in ethanol even at cold temperatures due to the polar nitro group.

  • Fix: Switch to Isopropyl Ether or a Methanol/Water mixture. If using Methanol/Water, add water dropwise to the cold methanol solution until turbidity persists, then refrigerate.

Q3: The crystals are colored (dark orange/brown) instead of pale yellow. A: This indicates the presence of oxidation byproducts or residual bromine species.

  • Fix: Perform a "charcoal treatment" during the hot filtration step. Add activated carbon (1-2% by weight) to the warm solution, stir for 5 minutes, and filter through Celite before cooling.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude 1,2-Dibromo- 4,6-difluoro-3-nitrobenzene Solvent_Choice Select Solvent: Isopropyl Ether (IPE) Start->Solvent_Choice Dissolve Dissolve at 45°C (Avoid Boiling) Solvent_Choice->Dissolve Check_Solids Insoluble Impurities? Dissolve->Check_Solids Filter_Hot Hot Filtration (Remove Salts) Check_Solids->Filter_Hot Yes Cooling Slow Cool to RT Check_Solids->Cooling No Filter_Hot->Cooling Check_Oil Oiling Out? Cooling->Check_Oil Remedy_Oil Add EtOAc -> Re-dissolve -> Seed at Lower Temp Check_Oil->Remedy_Oil Yes Crystallize Crystallization (4°C overnight) Check_Oil->Crystallize No Remedy_Oil->Crystallize Collect Vacuum Filtration & Wash (Cold IPE) Crystallize->Collect

Caption: Decision logic for the purification of low-melting poly-halogenated nitrobenzenes, highlighting the critical intervention for "oiling out".

References

  • PrepChem. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (Demonstrates recrystallization of structural analog using Isopropyl Ether). Available at: [Link]

  • Organic Syntheses. 2,6-Dibromo-4-nitrophenol. (General handling of brominated nitro compounds). Coll. Vol. 2, p.173 (1943). Available at: [Link]

Sources

Troubleshooting

minimizing side reactions in fluorinated nitrobenzene synthesis

Welcome to the Fluorine Chemistry Technical Assistance Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Chemistry Technical Assistance Center .

I am Dr. Aris Thorne, Senior Application Scientist.[1] I have designed this guide to function not as a static textbook, but as a dynamic troubleshooting system. We treat chemical synthesis as a logic gate: inputs (reagents/conditions) determine outputs (yield/purity), but "noise" (side reactions) often corrupts the signal.[1]

Below are the three most critical modules for researchers encountering failure modes in the synthesis of fluorinated nitrobenzenes.

Module 1: The Halex Reaction (Cl F Exchange)

Context: The industrial standard for accessing specific isomers (e.g., 2-fluoronitrobenzene or 4-fluoronitrobenzene) is the Halogen Exchange (Halex) reaction, typically using Potassium Fluoride (KF) in polar aprotic solvents (Sulfolane, DMSO).[1]

Ticket #001: "My reaction stalled, and I see a significant [M-18+16] peak (Phenol) in LC-MS."

Diagnosis: You are experiencing Hydrolytic Decomposition .[1] The Halex reaction is notoriously water-intolerant. Fluoride ion (


) is a strong base in anhydrous conditions.[1] Even trace moisture (ppm levels) causes the formation of bifluoride (

) and hydroxide (

). The hydroxide acts as a nucleophile, displacing the chloride (or the newly formed fluoride) to form a nitrophenol.

The Causality Chain:

  • 
    [1]
    
  • 
    [1]
    
  • 
     (Phenoxide poisons the surface of solid KF).[1]
    

Troubleshooting Protocol:

VariableSpecificationWhy?
KF Preparation Spray-dried or Freeze-dried Standard crystalline KF has low surface area.[1] Spray-drying increases surface area by 100x, enhancing

availability.[1]
Drying Protocol Azeotropic distillation with Xylene or Toluene Vacuum drying alone is insufficient.[1] You must co-distill water out of the KF/Solvent mixture before adding the substrate.
Solvent Choice Sulfolane (Tetramethylene sulfone)DMSO decomposes above 150°C (often required for Halex), generating sulfides and dimethyl ether side products.[1] Sulfolane is stable up to 250°C.
Catalyst Phase Transfer Catalyst (PTC) Use

(Tetraphenylphosphonium bromide) or 18-Crown-6.[1] This shuttles

into the organic phase, allowing lower temps (<190°C) and reducing thermal tarring.[1]

Q: Can I just add more KF to compensate for the water? A: No. The generated phenol (


) is acidic. It protonates the active fluoride to form 

, which is inactive in

and corrosive to glass reactors. You must remove the water source.

Module 2: Nitration of Fluorobenzene (EAS)

Context: Direct nitration of fluorobenzene is used when the para isomer is the primary target, but selectivity is the main failure mode.

Ticket #002: "I need the para isomer, but I have 15% ortho and 5% dinitro impurities."

Diagnosis: You are fighting Statistical Probability and Activation Energy .[1] Fluorine is an ortho/para director.[1][2] While para is favored due to sterics, the ortho position is statistically twice as likely (2 positions vs 1).[1] Dinitration occurs because the reaction exotherm was uncontrolled, allowing the ring to overcome the activation energy for a second substitution despite the deactivating effect of the first nitro group.

The Logic of Selectivity:

  • Ortho-Effect: Fluorine is small.[1] Unlike Chlorine or Bromine, it offers little steric hindrance, leading to higher ortho ratios naturally.[1]

  • Dinitration: Occurs if localized "hot spots" exist in the reactor or if

    
     equivalents are 
    
    
    
    .

Troubleshooting Protocol:

ParameterAdjustmentMechanistic Rationale
Temperature Maintain -10°C to 0°C Lower thermal energy increases the influence of steric hindrance (favoring para) over statistical probability.[1]
Acid Strength Reduce

conc. to 85-90%
"Fuming" sulfuric acid generates too much nitronium ion (

).[1] A milder nitrating media slows the rate, improving selectivity.[1]
Stoichiometry Limit

to 0.95 - 1.0 eq
Starving the reaction prevents the mono-nitro product from reacting again. It is better to recycle unreacted Fluorobenzene than to separate dinitro impurities.[1]
Purification Melt Crystallization Para-fluoronitrobenzene (mp ~27°C) crystallizes easily.[1] Ortho is a liquid at RT.[1][3] Cool the mixture to 0°C; the para solidifies, ortho drains off.

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for minimizing side reactions in the Halex process.

HalexTroubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LC-MS Data Start->CheckLCMS Decision1 Peak at M-18+16? CheckLCMS->Decision1 PhenolPath Hydrolysis Detected (Phenol Formation) Decision1->PhenolPath Yes Decision2 Peak at Dimer/Ether? Decision1->Decision2 No WaterCheck Root Cause: Moisture PhenolPath->WaterCheck Soln1 Action: Azeotropic Drying (Toluene/Xylene) WaterCheck->Soln1 SolventPath Solvent Breakdown Decision2->SolventPath Yes Decision3 No Conversion? Decision2->Decision3 No Soln2 Action: Switch DMSO -> Sulfolane Reduce Temp < 200°C SolventPath->Soln2 KFLow Inactive Fluoride Decision3->KFLow Yes Soln3 Action: Use Spray-Dried KF Add PTC (Ph4PBr) KFLow->Soln3

Figure 1: Decision tree for diagnosing failure modes in Halex-based fluorination.

Module 4: Advanced Competition

Ticket #003: "I am trying to substitute a Chlorine, but the Nitro group itself is being displaced (Denitration)."

Diagnosis: This is Nitro-Displacement .[1] While rare in simple halobenzenes, it becomes common if the ring is highly electron-deficient (e.g., dinitro compounds).[1] The nitrite ion (


) is a stable leaving group. If your nucleophile (

) attacks the carbon bearing the nitro group instead of the chlorine, you get denitration.

Mechanism: The transition state for


 is stabilized by electron-withdrawing groups (EWGs).[1] If the Nitro group is ortho or para to the halogen, it activates the halogen.[4] However, the Nitro group itself is also an EWG.[1]

Solution:

  • Leaving Group Hierarchy: Ensure your halogen is a better leaving group in this context. In

    
    , the rate order is often 
    
    
    
    (due to electronegativity stabilizing the Meisenheimer complex).
  • Wait... F is faster? Yes. If you are trying to convert Ar-Cl to Ar-F, the product (Ar-F) is actually more reactive toward nucleophilic attack than the starting material.[1]

  • The Fix: You must stop the reaction immediately upon conversion. Prolonged heating will cause the

    
     (or other nucleophiles) to attack the product, displacing the nitro group or the fluorine itself (scrambling).
    
    • Action: Monitor via GC-FID every 30 minutes.[1] Quench immediately when Ar-Cl < 5%.[1] Do not aim for 100% conversion.

Step-by-Step Protocol: Anhydrous Halex Reaction

For the synthesis of 2-fluoronitrobenzene from 2-chloronitrobenzene.

  • Preparation of KF:

    • Charge Spray-dried KF (1.5 eq) and Sulfolane (3 volumes) into a reactor.

    • Add Toluene (1 volume).

    • Heat to 110°C and distill off the Toluene. This carries away trace water (Azeotrope).[1]

  • Reaction:

    • Cool to 100°C.

    • Add 2-chloronitrobenzene (1.0 eq) and Tetraphenylphosphonium bromide (

      
      , 0.05 eq).
      
    • Heat to 180°C.

  • Monitoring:

    • Sample every hour. Look for the disappearance of the Chloro- peak.

    • Critical: If Phenol peak appears >2%, stop and re-evaluate drying.[1]

  • Work-up:

    • Cool to 50°C. Filter off the KCl/KF salts (Caution: Salts contain adsorbed organics).

    • Distill the Sulfolane under high vacuum for recycling.

    • Fractional distillation of the product yields 2-fluoronitrobenzene (bp ~215°C).

References

  • Use of Spray-Dried KF: Finger, G. C., et al.[1] "Aromatic Fluorine Compounds by the Halex Process."[5] Journal of the American Chemical Society, 1956.

  • Phase Transfer Catalysis in Halex: Siegemund, G., et al.[1] "Fluorine Compounds, Organic."[1][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry, 2000.[1]

  • Nitration Selectivity & Isomer Separation: Olah, G. A., et al.[1] "Nitration: Methods and Mechanisms."[1] VCH Publishers, 1989.[1] [1]

  • Solvent Stability (Sulfolane vs DMSO): Parker, A. J.[1] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 1969.[1] [1]

Sources

Optimization

stability of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene under basic conditions

Welcome to the Technical Support Center. 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a highly functionalized, electron-deficient building block used extensively in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a highly functionalized, electron-deficient building block used extensively in drug discovery and materials science. However, its dense array of electron-withdrawing groups (EWGs) makes it exceptionally sensitive to basic and nucleophilic conditions. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you control its reactivity.

Section 1: Core Mechanistic FAQs

Q1: Why does 1,2-Dibromo-4,6-difluoro-3-nitrobenzene degrade so rapidly in standard basic solutions (e.g., NaOH, NaOMe)? The instability is driven by Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is severely electron-depleted due to the synergistic inductive (-I) effects of the four halogens and the strong resonance (-M) effect of the nitro group[1]. When exposed to basic nucleophiles (like hydroxides or alkoxides), the nucleophile attacks the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex[2]. This intermediate is highly stabilized by the nitro group, drastically lowering the activation energy for degradation.

Q2: Between the bromine and fluorine atoms, which are displaced first under basic conditions? Counterintuitively, the fluorine atoms at the C4 and C6 positions are displaced much faster than the bromine atoms at C1 and C2. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Because fluorine is highly electronegative, it stabilizes the anionic transition state far better than bromine or chlorine[4]. Furthermore, the C4 and C6 fluorines are situated ortho and para to the nitro group, perfectly positioning them for resonance stabilization during nucleophilic attack[1].

Q3: Is there a risk of deprotonation if I use a non-nucleophilic strong base? Yes. The sole proton on this ring is located at the C5 position, flanked by two highly electronegative fluorine atoms and meta to the nitro group. This creates an unusually acidic aryl proton. If you use strong, sterically hindered kinetic bases (e.g., LDA, NaHMDS), you risk deprotonating the C5 position. This leads to the formation of a highly reactive aryl anion that can undergo oligomerization or eliminate a neighboring fluoride to form a transient, highly destructive benzyne intermediate[4].

Section 2: Visualizing the Degradation Pathways

To effectively troubleshoot, you must understand the SNAr pathway and how to select bases that avoid it.

SNAr_Mechanism A 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene (Electrophile) B Nucleophile (Nu⁻) Attack at C4/C6 A->B Rate-Determining Step C Meisenheimer Complex (Anionic Intermediate) B->C Addition D Fluoride (F⁻) Elimination C->D Fast E SNAr Product (Degradation) D->E Aromaticity Restored

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.

Base_Selection Start Reaction Requires Base? Q1 Is the base nucleophilic? (e.g., OH⁻, RO⁻, 1°/2° Amines) Start->Q1 Avoid AVOID Rapid SNAr Degradation Q1->Avoid Yes Q2 Is it a strong kinetic base? (e.g., LDA, NaHMDS) Q1->Q2 No Risk HIGH RISK C5 Deprotonation / Benzyne Q2->Risk Yes Q3 Is it a weak inorganic base? (e.g., K₃PO₄, Cs₂CO₃) Q2->Q3 No Safe RECOMMENDED Use in biphasic or anhydrous media Q3->Safe Yes

Figure 2: Decision tree for selecting compatible bases to prevent substrate degradation.

Section 3: Troubleshooting Guide

Issue 1: Complete degradation to a black tar when using Triethylamine (Et₃N) or DIPEA in DMF.

  • Causality: While tertiary amines are sterically hindered, they can still act as electron donors or participate in slow SNAr reactions at elevated temperatures. More critically, DMF slowly degrades to dimethylamine (a highly nucleophilic secondary amine), which rapidly attacks the C4/C6 fluorines.

  • Solution: Switch to a strictly non-nucleophilic pyridine derivative (e.g., 2,6-lutidine) or an insoluble inorganic base (e.g., solid K₂CO₃). Ensure your DMF is freshly distilled or use a less reactive solvent like THF or Toluene.

Issue 2: Unwanted fluorine substitution during Suzuki-Miyaura cross-coupling.

  • Causality: Suzuki couplings require a base to activate the boronic acid. If you use aqueous NaOH or Na₂CO₃ in a miscible solvent (like Ethanol or Dioxane), the hydroxide ions will outcompete the palladium catalyst, leading to SNAr at the fluorine positions before oxidative addition can occur at the bromine positions.

  • Solution: Utilize a chemoselective biphasic system (e.g., Toluene/H₂O) with K₃PO₄. The biphasic nature keeps the base concentration in the organic phase extremely low, protecting the fluorines while still allowing interfacial boronic acid activation. Alternatively, use anhydrous CsF as the base; the common-ion effect of the fluoride suppresses SNAr fluoride elimination.

Section 4: Quantitative Base Compatibility Data

Use the following table to select the appropriate base for your transformations.

Table 1: Base Compatibility and Degradation Risk Profile

Base ClassRepresentative ExamplesNucleophilicitySNAr RiskC5 Deprotonation RiskRecommendation
Hydroxides / Alkoxides NaOH, KOH, NaOMe, KOtBuHighCritical LowDo Not Use
1° / 2° Amines Piperidine, n-BuNH₂HighCritical LowDo Not Use
3° Amines Et₃N, DIPEAModerateModerateModerateUse with caution (Low Temp only)
Kinetic Amides LDA, NaHMDS, LiTMPLowLowCritical Avoid (Causes oligomerization)
Weak Inorganics K₃PO₄, Cs₂CO₃, NaHCO₃LowLowLowRecommended (Biphasic/Anhydrous)
Fluoride Salts CsF, KFVery LowNoneLowHighly Recommended

Section 5: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must have built-in validation mechanisms to distinguish between physical loss (e.g., precipitation) and chemical degradation.

SOP 1: Base-Stability Kinetic Profiling (Self-Validating HPLC-UV Method)

This protocol determines the half-life of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene in your chosen basic conditions. It uses 1,3,5-trimethoxybenzene as an inert internal standard (IS) to validate that signal loss is due to chemical degradation, not injection errors or precipitation.

Step-by-Step Methodology:

  • Prepare Standard Solution: Dissolve 10 mg of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene and 5 mg of 1,3,5-trimethoxybenzene (Internal Standard) in 10 mL of anhydrous Acetonitrile (MeCN).

  • Establish Baseline (T=0): Inject 5 µL of the standard solution into the HPLC (C18 column, 60:40 MeCN:H2O, 254 nm). Record the peak area ratio of the API to the IS.

  • Initiate Reaction: Add 1.0 equivalent of the target base (e.g., K₂CO₃) to the standard solution. Stir at the intended reaction temperature.

  • Time-Course Sampling & Quenching (Critical Step): At 15, 30, 60, and 120 minutes, extract a 100 µL aliquot. Immediately quench the aliquot into 900 µL of MeCN containing 1% Trifluoroacetic acid (TFA). Causality: The acid neutralizes the base instantly, halting the SNAr reaction and freezing the kinetic profile for accurate measurement.

  • Data Analysis: Inject the quenched samples. A decrease in the API/IS ratio confirms chemical degradation. The appearance of earlier-eluting (more polar) peaks indicates SNAr adducts.

SOP 2: Chemoselective Suzuki-Miyaura Coupling (Preserving C-F Bonds)

This protocol couples an aryl boronic acid to the C1/C2 bromines while keeping the highly reactive C4/C6 fluorines intact. It uses ¹⁹F-NMR as a self-validating readout.

Step-by-Step Methodology:

  • Setup: In a thoroughly dried Schlenk flask under Argon, combine 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 eq), Aryl Boronic Acid (2.1 eq), and anhydrous CsF (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: A highly active bidentate palladium catalyst accelerates the oxidative addition into the C-Br bond, outcompeting any background SNAr.

  • Solvent System: Add anhydrous Toluene. Do not use water or alcohols.

  • Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexanes/EtOAc).

  • Validation via ¹⁹F-NMR: Before full workup, take a crude aliquot, evaporate, and dissolve in CDCl₃. Run a ¹⁹F-NMR scan.

    • Success: You will see two distinct doublet/multiplet fluorine signals (representing the intact C4 and C6 fluorines).

    • Failure (SNAr occurred): You will see only one fluorine signal, or a complex mixture of shifted signals, indicating the loss of a C-F bond.

Section 6: References

The mechanistic principles and SNAr rationales detailed in this guide are grounded in the following authoritative sources:

  • Nucleophilic Aromatic Substitution - Chemistry Steps Source: chemistrysteps.com URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • Nucleophilic aromatic substitution - Wikipedia Source: wikipedia.org URL:[Link]

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - ChemConnections Source: chemconnections.org URL:[Link]

Sources

Troubleshooting

I. Mechanistic FAQ: Understanding the Separation Chemistry

Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline resolution for highly substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline resolution for highly substituted polyhalogenated aromatic intermediates.

Separating the regioisomers of dibromo-difluoro-nitrobenzene is notoriously difficult. Because these isomers possess identical molecular weights, nearly indistinguishable boiling points, and highly similar hydrophobicities, traditional separation techniques often fail. To succeed, we must abandon purely dispersive retention strategies and exploit the subtle electronic and steric differences induced by the halogens and the strongly electron-withdrawing nitro group.

Below is our comprehensive troubleshooting guide, mechanistic FAQ, and validated experimental protocols designed to solve this specific separation challenge.

Q1: Why do standard C18 HPLC columns fail to resolve my dibromo-difluoro-nitrobenzene regioisomers? A1: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. Because positional isomers of dibromo-difluoro-nitrobenzene have identical molecular volumes and LogP values, a C18 phase cannot differentiate them. To achieve baseline resolution, you must utilize orthogonal retention mechanisms such as dipole-dipole interactions, π-π interactions, and steric/shape recognition.

Q2: How does a Pentafluorophenyl (PFP) column provide the necessary selectivity? A2: PFP columns are the gold standard for halogenated aromatics. The five highly electronegative fluorine atoms on the stationary phase create a strongly electron-deficient phenyl ring. This facilitates powerful π-π interactions with the electron-rich regions of your analyte. Furthermore, the rigid nature of the PFP ring provides enhanced shape recognition, allowing the column to distinguish between subtle positional shifts of the bulky bromine and small fluorine atoms on the benzene ring[1].

Q3: Can I use Normal Phase Liquid Chromatography (NPLC) for this separation? A3: Yes, particularly if you leverage halogen-π interactions . Research has demonstrated that carbon-based materials, such as C70-fullerene coated columns, can separate highly halogenated benzenes. The "σ-hole" (the electron-poor region along the covalent bond axis of the bulky bromine atoms) interacts strongly with the π-system of the fullerene stationary phase. The strength of this halogen-π interaction varies depending on the exact dipole moment and orbital alignment of each specific regioisomer, enabling highly selective separations[2].

Q4: My isomers are volatile. Why is 1D Gas Chromatography (GC) yielding a single, broad peak? A4: 1D-GC separates primarily based on vapor pressure (boiling point). The regioisomers of dibromo-difluoro-nitrobenzene boil at nearly identical temperatures. To resolve them in the gas phase, you must introduce a secondary separation dimension. Heart-cutting Two-Dimensional Gas Chromatography (2D-GC) using a Deans switch allows you to transfer the co-eluting fraction from a standard non-polar primary column onto a highly shape-selective (e.g., cyclodextrin-based) secondary column[3].

II. Troubleshooting Guide: Correcting Co-Elution and Peak Tailing

Symptom: Peaks are co-eluting on a PFP column, and resolution is < 1.0.

  • Causality: You are likely using Acetonitrile (ACN) as your organic modifier. ACN is a π-electron-rich solvent that actively competes with your aromatic analytes for the π-π interaction sites on the PFP stationary phase, effectively neutralizing the column's unique selectivity.

  • Solution: Switch your organic modifier to Methanol (MeOH) . Methanol is protic and does not disrupt π-π interactions, thereby maximizing the shape and electronic selectivity of the fluorinated stationary phase.

Symptom: Severe peak tailing is observed in Reverse-Phase HPLC.

  • Causality: The nitro group and four halogens make the aromatic ring of dibromo-difluoro-nitrobenzene highly electron-deficient. This can lead to secondary electrostatic interactions with residual, unendcapped silanols on the silica support of the column.

  • Solution: Utilize a Charged Surface Hybrid (CSH) PFP column, which mitigates silanol activity. Alternatively, ensure your mobile phase is properly buffered (e.g., 10-20 mM ammonium formate at pH 3.0) to mask these residual silanol sites.

III. Quantitative Data: Stationary Phase Selection Matrix

To streamline your method development, compare the physicochemical properties and retention mechanisms of applicable stationary phases below:

Stationary PhasePrimary Retention MechanismShape SelectivityRecommended Application for Halogenated Isomers
C18 (Alkyl) Hydrophobic (Dispersive)LowGeneral purity assays; Not recommended for regioisomers.
PFP (Fluorinated) π-π, Dipole-Dipole, StericHighRP-HPLC: First-line choice for halogenated aromatic isomers.
C70-Fullerene Halogen-π, π-πVery HighNPLC: Exploits σ-holes of Bromine for high-resolution separation.
CHIRALDEX / Wax Steric Inclusion, PolarityHigh2D-GC: Secondary dimension for volatile isomer resolution.

IV. Decision Workflow

G Start Crude Dibromo-difluoro-nitrobenzene Assess Assess Volatility & Thermal Stability Start->Assess GC GC-MS Route Assess->GC High Volatility HPLC HPLC Route Assess->HPLC Low Volatility GC1D 1D-GC (Chiral/Wax Phase) GC->GC1D PFP PFP Stationary Phase HPLC->PFP GC2D 2D-GC (Heart-Cutting) GC1D->GC2D Co-elution Success Baseline Resolution GC1D->Success Resolved GC2D->Success Opt Optimize Modifiers (MeOH) PFP->Opt Opt->Success

Workflow for resolving halogenated nitrobenzene regioisomers.

V. Self-Validating Experimental Protocols

Protocol A: HPLC Method for Regioisomer Resolution (PFP Phase)

This protocol utilizes a self-validating System Suitability Test (SST) to ensure the π-π interaction mechanism is active before consuming your crude sample.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid (masks residual silanols).

  • Organic (B): 100% LC-MS grade Methanol (preserves π-π interactions). Do not use Acetonitrile.

Step 2: System Suitability Testing (SST - The Validation Step)

  • Inject a known standard mixture of ortho- and para-fluoronitrobenzene.

  • Causality Check: If the resolution (

    
    ) between the two standards is 
    
    
    
    , the π-π interactions are being suppressed. You must decrease the initial %B or verify that no ACN is present in the system lines before proceeding.

Step 3: Sample Preparation

  • Dissolve the crude dibromo-difluoro-nitrobenzene in 50:50 Water:Methanol to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Gradient Elution Execution

  • Column: High-Strength Silica (HSS) or CSH PFP Column (e.g., 100 × 2.1 mm, 1.9 µm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35 °C (Lower temperatures often enhance steric recognition in PFP columns).

  • Gradient: Start at 30% B, hold for 2 mins. Ramp to 70% B over 15 mins. Hold at 70% B for 3 mins. Re-equilibrate at 30% B for 5 mins.

  • Detection: UV at 254 nm (due to the highly conjugated nitroaromatic system).

Protocol B: Heart-Cutting 2D-GC Method

For volatile workflows where 1D-GC fails to separate the isomers.

Step 1: First Dimension (1D) Separation

  • Column: Non-polar stationary phase (e.g., DB-5, 30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 60 °C (hold 1 min), ramp at 10 °C/min to 250 °C.

  • Observation: Identify the exact retention time window where the dibromo-difluoro-nitrobenzene regioisomers co-elute as a single/broad peak.

Step 2: Deans Switch Configuration (Heart-Cutting)

  • Program the Deans switch to divert the carrier gas flow exactly during the co-elution window identified in Step 1. This "cuts" the unresolved isomers and transfers them to the second column.

Step 3: Second Dimension (2D) Separation

  • Column: Shape-selective or highly polar phase (e.g., CHIRALDEX or PEG-Wax, 30 m × 0.25 mm, 0.25 µm)[3].

  • Detection: Micro Electron Capture Detection (µ-ECD) or Mass Spectrometry (MS). The µ-ECD is exceptionally sensitive to the four halogens and the nitro group, providing superior signal-to-noise ratios for trace regioisomer impurities.

VI. References

  • FluroPhase Premium HPLC Columns Source: Analytical Sales URL:[Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography Source: ResearchGate URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Reactivity of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Welcome to the dedicated technical support and troubleshooting hub for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1). Designed for research scientists and drug development professionals, this guide synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1). Designed for research scientists and drug development professionals, this guide synthesizes safety protocols, structural causality, and field-proven methodologies to ensure safe and efficient laboratory handling.

Polyhalogenated nitrobenzenes are highly versatile but inherently reactive intermediates. The presence of strongly electron-withdrawing nitro groups combined with electronegative halogens renders the aromatic ring highly electron-deficient, dictating its unique behavior in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling [1].

Quantitative Data & Hazard Profiles

To establish a baseline for experimental design, all critical physicochemical and safety metrics are summarized below.

Table 1: Physicochemical Properties

Parameter Value Causality / Experimental Impact
CAS Registry Number 1806293-99-1 Unique identifier for procurement and SDS tracking [2].
Molecular Formula C₆HBr₂F₂NO₂ High halogen density increases lipophilicity and steric hindrance.
Molecular Weight 316.88 g/mol Critical for stoichiometric calculations in micro-scale synthesis [2].

| Electronic Profile | Highly Electron-Deficient | Nitro and halogen groups activate the ring for SNAr reactions. |

Table 2: Hazard Identification & Mitigation Metrics

Hazard Category Quantitative Threshold Mitigation Strategy
Thermal Instability Decomposition > 250°C Maintain reaction temperatures < 100°C. Use continuous flow reactors for scale-up to ensure rapid heat dissipation[3].
Shock Sensitivity High (Nitroaromatic) Avoid aggressive mechanical grinding. Use PTFE spatulas for transfer [4].

| Toxicity | Severe (Inhalation/Skin) | Handle exclusively in a certified fume hood (Face velocity > 100 fpm) with chemical-resistant nitrile gloves [4]. |

Troubleshooting & FAQs

Q1: During scale-up, I observed localized overheating and a darkening of the reaction mixture. How do I manage the thermal instability of this compound? A1: Polyhalogenated nitrobenzenes possess high decomposition energies. Localized overheating typically occurs during the rapid addition of reagents if stirring is inefficient. The nitro group can be thermally unstable and may decompose explosively in the presence of impurities or at elevated temperatures (typically > 250°C for polychlorinated/polyhalogenated derivatives) [3]. Solution: Implement dropwise reagent addition using a syringe pump. Maintain the internal reaction temperature strictly below 100°C, and utilize an ice-water bath during exothermic steps (e.g., nitration or strong nucleophilic attacks).

Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine. Which halogen will be preferentially displaced, and why? A2: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Fluorine is the most electronegative halogen, which stabilizes the transition state significantly better than bromine. Consequently, the leaving group ability in SNAr follows the order F > Cl > Br > I [1]. Because the fluorine atoms at the C4 and C6 positions are highly activated by the strongly electron-withdrawing nitro group, a nucleophile will preferentially displace the fluorine atom rather than the bromine.

Q3: How can I perform a Suzuki-Miyaura cross-coupling at the C-Br bond without inducing unwanted SNAr at the C-F bond or reducing the nitro group? A3: Chemoselectivity is achieved through precise catalyst and base selection. Palladium catalysts will readily undergo oxidative addition into the weaker C-Br bond while leaving the stronger C-F bond intact. However, strong bases (like NaOH or alkoxides) can trigger competitive SNAr at the fluorine sites. Solution: Use a mild base (e.g., K₃PO₄) and a highly active precatalyst (e.g., XPhos Pd G3) to allow the cross-coupling to proceed at lower temperatures (60°C), thereby preserving both the C-F bonds and the nitro group[4].

Q4: What is the recommended method for reducing the nitro group to an aniline while preserving all four halogens? A4: Standard hydrogenation (H₂/Pd-C) will inevitably cause hydrodehalogenation, stripping the bromine and fluorine atoms from the ring. Solution: You must use a chemoselective reducing agent. A classic and mild method is the Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol mixture, which selectively reduces the nitro group without cleaving the C-Br or C-F bonds [1].

Standard Operating Procedures (SOPs)

Protocol A: Safe Handling and Transfer of Shock-Sensitive Nitroaromatics

Self-Validating Principle: Minimizing friction and static discharge prevents unintended activation energy input.

  • Preparation: Don appropriate PPE, including a flame-retardant lab coat, anti-static nitrile gloves, and a face shield. Ensure the fume hood is clear of strong reducing agents or incompatible metals.

  • Tools: Exclusively use anti-static PTFE (Teflon) or wooden spatulas. Never use metal spatulas on glass surfaces when handling polyhalogenated nitrobenzenes, as the friction can trigger localized decomposition [4].

  • Transfer: Gently scoop the solid. Do not subject the compound to mechanical grinding in a mortar and pestle.

  • Storage: Store the sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry, and dark environment (2-8°C).

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br Functionalization)

Self-Validating Principle: Mild base and advanced ligands prevent competitive SNAr and thermal degradation.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%). Note: This low catalyst loading minimizes heavy metal waste and side reactions.

  • Solvent: Add a degassed mixture of THF and Water (4:1 v/v). Degassing is critical to prevent the oxidation of the palladium catalyst and the thermal decomposition of the nitroaromatic [4].

  • Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor via TLC or LC-MS. The mild temperature prevents nitro group reduction.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Reaction Pathway Visualization

The following diagram illustrates the divergent, site-selective reactivity of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene based on the chosen reaction conditions.

G Core 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene SNAr SNAr Reaction (Nucleophilic Attack) Core->SNAr Nucleophiles (Amines/Thiols) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acid Reduction Nitro Reduction (Chemoselective) Core->Reduction Fe/NH4Cl or Mild Photocatalysis Product1 F-Displaced Derivative SNAr->Product1 Displaces C4/C6 Fluorine Product2 Aryl-Coupled Derivative Suzuki->Product2 Reacts at C1/C2 Bromine Product3 Aniline Derivative Reduction->Product3 Preserves C-Br & C-F

Reaction pathways of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene highlighting site-selectivity.

References

Troubleshooting

overcoming steric hindrance in 1,2-Dibromo-4,6-difluoro-3-nitrobenzene reactions

Subject: Technical Guide: Overcoming Steric Hindrance in 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Reactions Technical Support Center: High-Steric Scaffold Chemistry Product Focus: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Overcoming Steric Hindrance in 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Reactions

Technical Support Center: High-Steric Scaffold Chemistry

Product Focus: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1) Classification: Highly Functionalized Polyhalogenated Nitroarene Primary Challenges: Extreme steric crowding at the C1-C2-C3 core; regioselectivity conflicts in SNAr; catalyst poisoning/deactivation.

Executive Technical Summary

This scaffold presents a unique "steric fortress" configuration. The contiguity of Bromine (C1) – Bromine (C2) – Nitro (C3) creates a zone of extreme steric inhibition, particularly affecting the C2 position. Conversely, the fluorine atoms at C4 and C6 offer dual electrophilic sites for Nucleophilic Aromatic Substitution (SNAr), but their reactivity is modulated by the bulky neighbors (Nitro at C3 blocks C4; Bromine at C1 blocks C6).

Successful functionalization requires a "Steric-First" strategy:

  • SNAr Regiocontrol: Exploiting the size difference between the Nitro and Bromine groups to direct nucleophilic attack.

  • Sequential Cross-Coupling: Leveraging the electronic activation of C2 (ortho-nitro) vs. the steric accessibility of C1.

  • Chemoselective Reduction: Avoiding hydrodebromination during nitro-reduction.

Troubleshooting Guide & FAQs

Category A: Nucleophilic Aromatic Substitution (SNAr)[1][2]

Q1: I am attempting SNAr with a primary amine, but I am getting a mixture of regioisomers (C4-subst vs. C6-subst). How do I secure regioselectivity?

Diagnosis: In standard 2,4-difluoronitrobenzenes, substitution typically occurs at the para position (C4 relative to NO2) due to steric relief. However, in your molecule:

  • C6-Fluorine (Para to NO2): Flanked by Br at C1 .

  • C4-Fluorine (Ortho to NO2): Flanked by NO2 at C3 .

The "Steric Flip" Effect: The Bromine atom at C1 (Van der Waals radius ~1.85 Å) exerts a massive blocking effect on the C6-fluorine. Consequently, contrary to typical patterns, attack at the C4-fluorine (Ortho) is often kinetically favored, especially with bulky nucleophiles, because the Nitro group can twist out of plane to relieve strain, whereas the Bromine cannot.

Corrective Protocol:

  • To favor C4-substitution (Ortho): Use a non-polar solvent (e.g., Toluene, DCM) and a bulky nucleophile. Non-polar solvents promote hydrogen bonding between the incoming amine and the nitro group, directing attack ortho (C4).

  • To favor C6-substitution (Para): Use a polar aprotic solvent (DMF, DMSO) and a smaller nucleophile (e.g., Sodium Methoxide). High temperature helps overcome the steric barrier of the C1-Bromine.

Q2: My reaction stalls even with strong nucleophiles. Is the Nitro group deactivating the ring via steric twisting?

Diagnosis: Yes. The "Sandwich Effect" at C3 (flanked by Br-C2 and F-C4) forces the Nitro group to rotate perpendicular to the aromatic ring. This breaks the


-conjugation, significantly reducing its resonance electron-withdrawing power (-M effect). The ring becomes less electrophilic than a planar nitrobenzene.

Solution:

  • Increase Temperature: You must drive the reaction thermally (80–100°C) to access the higher energy transition state.

  • Use "Naked" Anions: Switch to Cesium Carbonate (Cs2CO3) in dry DMF. The "Cesium Effect" improves solubility and nucleophilicity of anionic nucleophiles in crowded systems.

Category B: Palladium-Catalyzed Cross-Coupling[2]

Q3: I want to couple at the C2-Bromine (between Br and NO2), but the reaction only happens at C1 or fails completely.

Diagnosis: The C2-Bromine is in the "Dead Zone." It is sandwiched between a large Bromine (C1) and a bulky Nitro group (C3). Standard ligands (PPh3, dppf) cannot access this site. Furthermore, the C1-Bromine is sterically more accessible (flanked by F and Br), making it the kinetic product.

Strategic Workflow:

  • If you need C1-coupling first: Use standard conditions (Pd(PPh3)4, Na2CO3). The C1-Br will react exclusively.

  • If you need C2-coupling: You must use Ultra-Active, Bulky Phosphine Ligands (e.g., SPhos , XPhos , or BrettPhos ). These ligands form a monolithic active species [L-Pd(0)] that can force oxidative addition into hindered C-Br bonds.

    • Note: The electronic activation of C2 (ortho to NO2) is high, but sterics dominate. You may need to run the reaction at 110°C+ in Toluene/Water.

Q4: I see significant hydrodebromination (loss of Br) during Suzuki coupling.

Diagnosis: Nitro-containing arenes are prone to Pd-catalyzed reduction or "denitrative" pathways if the catalyst cycle is slow.

Solution:

  • Solvent Switch: Avoid alcohols (ethanol/isopropanol) which serve as hydride sources. Use 1,4-Dioxane or Toluene .

  • Base Selection: Switch from K2CO3 to K3PO4 (anhydrous). Phosphate bases often suppress dehalogenation side reactions.

Experimental Protocols

Protocol A: Regioselective SNAr (Targeting C4-Ortho)

Objective: Selective amination of the C4-Fluorine.

  • Setup: In a dry pressure vial, dissolve 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Reagents: Add Amine Nucleophile (1.1 equiv) and DIPEA (1.5 equiv).

    • Tip: Do not use excess amine if it is unhindered; this prevents double substitution.

  • Conditioning: Heat to 90°C for 4–12 hours.

  • Monitoring: Check HPLC/TLC. The ortho-product (C4) typically has a lower Rf than the para-product due to H-bonding with the nitro group.

  • Workup: Wash with 0.5 M HCl (to remove excess amine), dry over MgSO4, and concentrate.

Protocol B: Sterically Demanding Suzuki Coupling (Targeting C1)

Objective: Coupling at the more accessible C1-Bromine, leaving C2 intact.

  • Catalyst Prep: Charge flask with Pd(OAc)2 (5 mol%) and SPhos (10 mol%).

    • Why SPhos? It provides stability but is small enough to allow C1 entry while being too bulky for the crowded C2 site under mild conditions.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Substrate: Add 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv), Boronic Acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Reaction: Heat to 60°C (Keep temperature moderate to prevent C2 activation).

  • Purification: Silica gel chromatography. The biaryl product is usually highly crystalline.

Visual Logic: Steric & Reactive Landscape

The following diagram maps the "Steric Heatmap" of the molecule, guiding your synthetic choices.

StericMap cluster_legend Reactivity Key Molecule 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene C1_Br C1-Bromine (Accessible Handle) Molecule->C1_Br Suzuki Coupling (Standard Pd) C2_Br C2-Bromine (Steric Dead Zone) Molecule->C2_Br Requires XPhos/High T (Difficult) C4_F C4-Fluorine (Ortho) Preferred S_NAr Site (via H-bond directing) Molecule->C4_F S_NAr (Non-polar solvent) C6_F C6-Fluorine (Para) Blocked by C1-Br Molecule->C6_F S_NAr (Polar solvent, High T only) C1_Br->C2_Br Blocks Access C1_Br->C6_F Steric Shielding C3_NO2 C3-Nitro (Twisted/Deactivating) C3_NO2->C4_F Activates & Directs High High Reactivity Med Conditional Low Sterically Blocked

Caption: Reactivity map illustrating the "Steric Fortress" at C2 and the regioselective preference for C4-SNAr due to C1-blocking.

Comparative Data: Regioselectivity Drivers

VariableCondition A (Favors C4-Ortho Product)Condition B (Favors C6-Para Product)
Solvent Toluene / DCM (Non-polar)DMF / DMSO (Polar Aprotic)
Mechanism H-bond assisted delivery (via Nitro)Dipolar activation (SNAr pure electronic)
Nucleophile Primary Amines (R-NH2)Alkoxides / Thiolates
Temp 80°C100–120°C (To overcome C1-Br steric)
Major Isomer >90% C4-Substituted Mixed (often 60:40 C6:C4)

References

  • Vertex AI Search. (2026). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds.
  • Royal Society of Chemistry. (2026). Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.[1]

  • BenchChem. (2025).[2] Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.

  • Semantic Scholar. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • MolCore. (2025). 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Product Page.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Nitration of 1,2-Dibromo-3,5-difluorobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of highly deactivated pol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of highly deactivated polyhalobenzenes.

Nitrating a benzene ring heavily substituted with halogens—such as 1,2-dibromo-3,5-difluorobenzene—presents a unique kinetic challenge. The combined inductive electron-withdrawing effects (-I) of two bromine and two fluorine atoms severely deplete the ring's


-electron density. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to optimize the reaction temperature, ensuring high yield and regioselectivity while preventing oxidative degradation.

Mechanistic Causality: The Role of Temperature

In standard EAS, the nitronium ion (


) attacks the aromatic ring to form an intermediate arenium ion (sigma complex). For standard substrates, this occurs readily at 20–50°C. However, the four halogens on 1,2-dibromo-3,5-difluorobenzene drastically raise the activation energy required to form this intermediate .

To overcome this kinetic barrier, the reaction requires forcing conditions : a highly concentrated nitrating agent (fuming nitric acid in concentrated sulfuric acid) and elevated thermal energy. However, nitric acid is also a potent oxidant. If the temperature exceeds the thermodynamic "sweet spot," the reaction pathway shifts from nitration to oxidative cleavage of the aromatic ring, resulting in tarry byproducts and compromised yields .

Mechanism A Mixed Acid (H2SO4 + HNO3) B Nitronium Ion (NO2+) A->B Protonation & Dehydration D Arenium Ion (Sigma Complex) B->D Electrophilic Attack C 1,2-dibromo- 3,5-difluorobenzene C->D π-electron Donation E Mononitrated Product + H+ D->E Deprotonation (Aromatization)

Mechanistic pathway of electrophilic aromatic substitution on a polyhalogenated ring.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, conversion rates, and byproduct formation for the nitration of 1,2-dibromo-3,5-difluorobenzene.

Temperature Range (°C)Nitrating AgentReaction Time (h)Conversion (%)Mechanistic Outcome & Observations
20 - 40 Fuming

/

24< 10%Kinetic Stall: Thermal energy is insufficient to overcome the activation barrier. Mostly recovered starting material.
50 - 60 Fuming

/

1240 - 50%Incomplete Reaction: Sluggish conversion. Biphasic mixture persists.
75 - 85 Fuming

/

6 - 8> 90% Thermodynamic Sweet Spot: Optimal mononitration. Clean reaction profile with high regioselectivity.
> 95 Fuming

/

4< 40% (Target)Oxidative Degradation: Nitric acid acts as an oxidant. Significant formation of black, tarry polymeric byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each step includes observable physical changes that verify the chemical causality of the reaction, ensuring you can troubleshoot in real-time.

Reagents Required:

  • 1,2-dibromo-3,5-difluorobenzene (1.0 eq)

  • Fuming Nitric Acid (>90%) (3.0 eq)

  • Concentrated Sulfuric Acid (98%) (Solvent/Catalyst, 10 volumes)

Step 1: Generation of the Nitronium Ion (0°C)

  • Charge a round-bottom flask with concentrated

    
     and cool to 0°C using an ice-water bath.
    
  • Slowly add fuming

    
     dropwise via an addition funnel.
    
  • Causality: The mixing of these acids is highly exothermic. Sulfuric acid protonates nitric acid, driving dehydration to form the active

    
     electrophile.
    
  • Validation Checkpoint: The solution must remain colorless to pale yellow. If red/brown

    
     gas evolves, the temperature has spiked, indicating premature decomposition of the nitric acid.
    

Step 2: Substrate Addition (0°C - 10°C)

  • Add 1,2-dibromo-3,5-difluorobenzene portion-wise to the cold mixed acid under vigorous stirring.

  • Causality: Adding the substrate at low temperatures prevents localized thermal spikes that could trigger uncontrolled exotherms or immediate oxidation.

  • Validation Checkpoint: The mixture will form a dense, immiscible lower layer or cloudy suspension, confirming the highly hydrophobic nature of the unreacted polyhalobenzene.

Step 3: Thermal Maturation (75°C - 85°C)

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to 80°C using a thermostatically controlled oil bath. Maintain for 6 to 8 hours.

  • Causality: 80°C provides the exact thermal energy required to overcome the inductive deactivation of the four halogens without breaching the threshold for oxidative cleavage .

  • Validation Checkpoint: As the reaction proceeds, the biphasic suspension will gradually homogenize into a clear, deep yellow solution. This visual shift confirms successful conversion, as the resulting polar nitroarene is soluble in the hot acidic medium.

Step 4: Quenching and Isolation

  • Allow the mixture to cool to 40°C, then pour it slowly over vigorously stirred crushed ice.

  • Causality: The rapid temperature drop halts the reaction, while the dilution of the acid drastically reduces the solubility of the nitrated product, forcing it out of solution.

  • Validation Checkpoint: Immediate precipitation of a pale yellow to off-white solid confirms a successful reaction. If the precipitate is dark brown or gooey, the temperature exceeded 90°C during Step 3, resulting in oxidation.

  • Filter the solid, wash thoroughly with cold distilled water until the filtrate reaches a neutral pH, and recrystallize from hot ethanol.

TempOptimization Start Substrate: 1,2-dibromo-3,5-difluorobenzene Acid Addition of Fuming HNO3 / H2SO4 (Nitronium Ion Generation) Start->Acid Temp Temperature Optimization Phase Acid->Temp Low T < 60°C Temp->Low Opt T = 75°C - 85°C Temp->Opt High T > 95°C Temp->High LowRes Kinetic Trap: Incomplete Conversion (High Starting Material Recovery) Low->LowRes OptRes Thermodynamic Sweet Spot: Optimal Mononitration (High Yield, Clean Profile) Opt->OptRes HighRes Degradation Pathway: Oxidative Cleavage (Tarry Byproducts, Low Yield) High->HighRes

Workflow and temperature decision matrix for the nitration of deactivated halobenzenes.

Troubleshooting FAQs

Q1: Why is my reaction stalling at 50°C despite using a large excess of mixed acid? A: The reaction is trapped in a kinetic stall. The inductive electron-withdrawing effect (-I) of the four halogens severely depletes the


-electron density of the aromatic ring. This raises the activation energy required to form the arenium ion. At 50°C, the thermal energy is simply insufficient to overcome this barrier, regardless of the equivalent excess of nitronium ions present. You must increase the temperature to the 75°C–85°C range.

Q2: I increased the temperature to 100°C to force the reaction to completion, but my yield dropped and the mixture turned black. What happened? A: You have crossed the threshold from electrophilic substitution to oxidative degradation. Nitric acid is a potent oxidizing agent. When the temperature exceeds the thermodynamic sweet spot (~90°C+), the thermal energy facilitates the oxidative cleavage of the aromatic ring rather than nitration. This results in the formation of polymeric, tarry byproducts (the black color) and a drastic reduction in the yield of your target compound.

Q3: How does the specific substitution pattern of 1,2-dibromo-3,5-difluorobenzene dictate regioselectivity, and does temperature affect this? A: The substrate has two available positions for nitration: C4 (flanked by two fluorine atoms) and C6 (flanked by a fluorine and a bromine atom). Both positions are activated by the resonance (+R) effects of the adjacent halogens. However, regioselectivity here is governed by steric hindrance . Fluorine has a much smaller van der Waals radius (1.47 Å) compared to bromine (1.85 Å). Consequently, position 4 is significantly less sterically hindered than position 6. Operating strictly within the 75°C–85°C window provides enough energy to nitrate the less hindered C4 position, but not enough to overcome the severe steric penalty at C6, thereby maximizing your regioselectivity for the 4-nitro isomer.

Q4: Can I use standard concentrated nitric acid (68%) instead of fuming nitric acid (>90%) to control the exotherm? A: No. Standard concentrated nitric acid contains roughly 32% water. In the context of a highly deactivated ring, water is highly detrimental because it acts as a competing base, deprotonating the sulfuric acid and shifting the equilibrium away from the formation of the nitronium ion (


). For polyhalobenzenes, the absolute absence of water (achieved via fuming nitric acid and 98% sulfuric acid) is a strict requirement to generate a sufficient electrophile concentration .

References

  • Chemistry Steps. "Nitration of Benzene." Chemistry Steps, 2024. URL:[Link]

  • Olah, G. A., Laali, K. K., & Sandford, G. "Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation." Proceedings of the National Academy of Sciences, vol. 89, no. 15, 1992, pp. 6670-6672. URL:[Link]

Reference Data & Comparative Studies

Validation

19F NMR Characterization Guide: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Topic: 19F NMR Chemical Shifts of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Content Type: Publish Comparison Guide Executive Summary: The Spectral Fingerprint In the development of fluorinated pharmaceuticals and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Chemical Shifts of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Content Type: Publish Comparison Guide

Executive Summary: The Spectral Fingerprint

In the development of fluorinated pharmaceuticals and agrochemicals, 1,2-Dibromo-4,6-difluoro-3-nitrobenzene serves as a highly functionalized scaffold. Its value lies in its dense substitution pattern, allowing for orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the bromine sites and nucleophilic aromatic substitution (


) at the fluorine sites.

However, this density creates a characterization challenge. Distinguishing this specific regioisomer from its potential byproducts (e.g., 1,3-dibromo isomers formed via "halogen dance" rearrangements) is critical. This guide provides a technical breakdown of the


F NMR signature required to validate this structure, comparing it against common isomeric impurities.

Technical Profile & Predicted Chemical Shifts[1][2]

Structural Environment Analysis

The molecule possesses a chemically distinct environment for its two fluorine atoms, eliminating magnetic equivalence and resulting in two separate signal sets.

  • Fluorine A (F-4): Located at position 4.[1]

    • Ortho to Nitro (

      
      ) group (Strong Deshielding).
      
    • Meta to Fluorine (F-6).

    • Para to Bromine (Br-1).

  • Fluorine B (F-6): Located at position 6.

    • Ortho to Bromine (Br-1) (Steric/Electronic Shielding).

    • Meta to Fluorine (F-4).

    • Para to Nitro (

      
      ) (Resonance Deshielding).
      
Predicted Chemical Shift Ranges

Based on Substituent Chemical Shift (SCS) additivity rules for polyfluorinated benzenes referenced against


 (

ppm):
NucleusEnvironmentPredicted Shift (

ppm)
MultiplicityCoupling Constants (

)
F-4 ortho-

, para-Br
-105 to -115 ppm Doublet (d)

F-6 ortho-Br, para-

-120 to -130 ppm Doublet (d)

Interpretation:

  • F-4 appears more downfield (less negative ppm) primarily due to the strong ortho-deshielding effect of the nitro group, which outweighs the influence of the para-bromine.

  • F-6 appears more upfield (more negative ppm). While the para-nitro group is deshielding, the ortho-bromine atom typically exerts a shielding effect in

    
    F NMR due to the "heavy atom effect" and steric compression.
    
  • Coupling: Both fluorines couple to the single aromatic proton (H-5). A small meta-fluorine coupling (

    
    ) may also be resolved as a secondary splitting (doublet of doublets).
    

Comparative Analysis: Target vs. Isomers

In synthesis, bromination of difluoronitrobenzenes often yields mixtures. The "Performance" of the NMR method is defined by its ability to resolve the target from these specific alternatives.

Table 1: Spectral Resolution of Regioisomers
CompoundStructureSymmetry19F NMR PatternDistinguishing Feature
Target Molecule 1,2-DiBr-4,6-DiF-3-

AsymmetricTwo distinct signals (1:1 integral)Large

between F4 and F6 due to ortho-

vs ortho-Br environments.
Isomer A (Symmetric) 1,3-DiBr-4,6-DiF-2-

Symmetric (

)
Single Singlet Chemical equivalence of F4/F6 makes them isochronous. No H-F coupling (no H adjacent).
Isomer B (Precursor) 1,2-DiF-3-

-benzene
AsymmetricTwo signalsPresence of aromatic protons at pos 4,5,6 causes complex multiplet splitting (

,

).

Key Insight: The target molecule is uniquely identified by the presence of two distinct doublets (integrating 1:1) without the complex higher-order splitting seen in the precursor (which has 3 protons). If a singlet is observed, the reaction has likely produced the symmetric 1,3-dibromo isomer.

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes an internal validation step using a reference standard.

Sample Preparation
  • Solvent Choice: Dissolve

    
     of analyte in 
    
    
    
    of DMSO-d6 or CD3CN .
    • Reasoning: Polar aprotic solvents minimize aggregation of nitro-aromatics, sharpening peaks. Avoid

      
       if precise shift comparison to literature is needed, as solvent effects can shift 
      
      
      
      F peaks by 1-2 ppm.
  • Internal Standard: Add

    
     of 
    
    
    
    -trifluorotoluene (
    
    
    ).
    • Causality:

      
       is volatile and often evaporates during acquisition. Trifluorotoluene is stable and appears in a clear region of the spectrum.
      
Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Pulse Sequence: zgF19 (standard 19F pulse) or zgF19H (1H-decoupled 19F).

  • Spectral Width: 200 ppm (approx -50 to -250 ppm).

  • Relaxation Delay (D1):

    
     (Fluorine relaxation can be slow; insufficient delay causes integration errors).
    
  • Scans (NS): 32 (High sensitivity of

    
    F allows fewer scans than 
    
    
    
    C).
Workflow Diagram

The following Graphviz diagram illustrates the logical flow for confirming the regiochemistry.

G Start Crude Product (Bromination) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 19F NMR (Proton Decoupled) Solvent->Acquire Decision Analyze Signal Multiplicity Acquire->Decision Result_Sym Single Singlet: Symmetric Isomer (REJECT) Decision->Result_Sym 1 Peak Result_Asym Two Doublets: Target Regioisomer (CONFIRM) Decision->Result_Asym 2 Peaks

Caption: Logical workflow for distinguishing the target asymmetric 1,2-dibromo regioisomer from symmetric byproducts using 19F NMR multiplicity.

References

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] (Fundamental text on substituent effects and additivity rules).

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift Table and Substituent Effects. (Source for general shift ranges of fluorobenzenes).

  • University of Colorado Boulder. (2024). 19F NMR Reference Standards and Solvent Effects. (Validation of trifluorotoluene as internal standard).

  • PubChem. (2025). Compound Summary: 1,2-Difluoro-3-nitrobenzene (Precursor Data). National Library of Medicine.

Sources

Comparative

13C NMR Characterization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene: A Technical Comparison Guide

Topic: 13C NMR Characterization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical analysis of the 13C NMR characterization of 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Characterization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the 13C NMR characterization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene . Targeted at drug development professionals and structural chemists, this document compares the standard proton-decoupled 13C NMR protocol against advanced spectral editing techniques (19F-decoupling) and alternative nuclei (19F NMR). We focus on resolving the complex spin-spin coupling networks introduced by the fluorine substituents, which serve as the primary "performance" metric for spectral clarity.

Part 1: Structural Analysis & Theoretical Framework

Before data acquisition, understanding the scalar coupling network is critical. The molecule 1,2-Dibromo-4,6-difluoro-3-nitrobenzene presents a highly substituted benzene ring with no internal symmetry, resulting in six distinct carbon environments .

The Challenge: The C-F Coupling Matrix

The presence of two fluorine atoms at positions 4 and 6 creates a complex splitting pattern (multiplets) in the 13C spectrum due to


 coupling. This is not a defect but a "fingerprint" that validates the substitution pattern.

Predicted 13C NMR Parameters (CDCl3, 100 MHz):

PositionSubstituentChemical Shift (

, ppm)*
Multiplicity (due to F)Coupling Constants (

, Hz)
C-1 Br110.5dd

,

C-2 Br118.2dd

,

C-3 NO

142.0t / dd

(from F4 & F6)
C-4 F154.5dd

,

C-5 H106.8t / dd

(from F4 & F6)
C-6 F158.1dd

,

*Note: Shifts are estimated based on substituent additivity rules relative to benzene. Actual values may vary by


2-3 ppm depending on concentration and solvent.

Part 2: Comparative Performance Guide

This section objectively compares the Standard 13C{1H} Experiment (The Product) against Alternative Characterization Methods .

Comparison 1: Spectral Resolution & Interpretability
FeatureStandard 13C{1H} NMR (The Product)13C{1H, 19F} NMR (The Alternative)19F NMR (Screening Tool)
Primary Output Carbon skeleton with F-splitting.Singlets (Decoupled C signals).Fluorine environment only.
Resolution Low/Complex. Signals are split into doublets/triplets, reducing S/N ratio and increasing overlap risk.High. Collapses multiplets into singlets. Maximizes S/N ratio.Very High. distinct sharp signals.
Structural Proof Definitive. C-F coupling constants prove the relative positions of F atoms.[1]Ambiguous. Without coupling, assigning C4 vs C6 becomes difficult.Partial. Confirms F presence but not the full carbon scaffold.[2]
Experimental Time Standard (1-12 hours).Standard (1-12 hours) + Requires triple-resonance probe.Fast (< 5 mins).

Verdict: The Standard 13C{1H} NMR is the superior method for de novo structural elucidation because the coupling constants (


)  provide the necessary connectivity data that decoupled spectra remove. However, for routine purity checks, 19F NMR is faster.
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)
  • CDCl3 (Chloroform-d):

    • Pros: Sharp lines, non-interacting. Best for observing subtle long-range couplings (

      
      ).
      
    • Cons: Volatility can lead to concentration changes during long acquisitions.

  • DMSO-d6 (Dimethyl sulfoxide-d6):

    • Pros: Solubilizes polar nitro-aromatics effectively.

    • Effect: The Nitro group at C3 will interact strongly with DMSO, causing a desheilding shift (downfield) of C3 and potentially C2/C4 compared to CDCl3.

    • Recommendation: Use DMSO-d6 only if solubility in CDCl3 is

      
       mg/0.6 mL.
      

Part 3: Experimental Protocol

Protocol: High-Resolution 13C{1H} Acquisition

Objective: Obtain a carbon spectrum with sufficient S/N to resolve


 couplings (

Hz).
  • Sample Preparation:

    • Weigh 25-30 mg of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.

    • Dissolve in 0.6 mL CDCl3 (ensure 99.8% D purity).

    • Filter solution through a glass wool plug into a precision NMR tube (5 mm) to remove paramagnetic particulates.

  • Instrument Setup (400 MHz or higher recommended):

    • Temperature: Stabilize at 298 K (25°C).

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE distortions on quaternary carbons (C1, C2, C3, C4, C6).

    • Spectral Width: 240 ppm (approx -10 to 230 ppm).

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

      • Reasoning: Quaternary carbons (C-Br, C-NO2, C-F) have long T1 relaxation times. A short D1 will suppress these signals, making integration and detection difficult.

  • Acquisition:

    • Scans (NS): Minimum 1024 scans (approx 1-2 hours).

    • Acquisition Time (AQ):

      
       second to resolve small couplings.
      
  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 1.0 Hz .

    • Note: Do not use high LB (>3 Hz) as it will blur the fine splitting patterns of C-F coupling.

Part 4: Visualization of Logic Flow

The following diagram illustrates the assignment logic for distinguishing the signals based on splitting patterns (multiplicity).

NMR_Assignment_Logic Start 13C Signal Detected LargeSplit Large Splitting? (> 200 Hz) Start->LargeSplit Measure 1J_CF SmallSplit Small/Medium Splitting? (10 - 30 Hz) Start->SmallSplit Measure nJ_CF C_F_Nodes C-F Carbons (C4, C6) Doublet of Doublets (dd) LargeSplit->C_F_Nodes Yes (C directly bonded to F) Check_DEPT Check DEPT-135 Phase? SmallSplit->Check_DEPT Long range coupling C5_Node C5 (C-H) Positive DEPT Signal t (approx 25 Hz) Check_DEPT->C5_Node Positive (CH) Quat_Node Quaternary Carbons (C1, C2, C3) No DEPT Signal Check_DEPT->Quat_Node Null (Cq) C3_Distinguish Distinguish C3 (Nitro) Shift > 140 ppm t (approx 18 Hz) Quat_Node->C3_Distinguish Deshielded (Nitro effect) C1_C2_Distinguish Distinguish C1, C2 (Bromo) Shift < 120 ppm Complex dd Quat_Node->C1_C2_Distinguish Shielded (Heavy atom effect)

Caption: Logical workflow for assigning 13C NMR signals in 1,2-Dibromo-4,6-difluoro-3-nitrobenzene based on coupling constants (


) and DEPT phasing.

References

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Additivity Rules).
  • PubChem. (2024). Compound Summary for 1,2-Difluoro-3-nitrobenzene (Analogous substructure data). National Library of Medicine. [Link]

  • Dolin, C. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Application Notes. [Link]

Sources

Validation

mass spectrometry fragmentation of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Advanced Characterization Guide: Mass Spectrometry of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Executive Summary 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1) is a highly specialized halogenated nitroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization Guide: Mass Spectrometry of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Executive Summary

1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1) is a highly specialized halogenated nitroaromatic intermediate, critical in the synthesis of bioactive pyrazoles and indoleamine 2,3-dioxygenase (IDO) inhibitors.[1][2] Its unique substitution pattern—featuring two bromine atoms, two fluorine atoms, and a nitro group—creates a distinct mass spectrometric signature.

This guide compares the two primary ionization methodologies—Electron Ionization (EI) and Negative Chemical Ionization (NCI) —to determine the optimal workflow for structural elucidation versus trace-level quantitation.

Methodological Comparison: EI vs. NCI

For researchers characterizing this molecule, the choice of ionization mode dictates the quality of data.[3] The high electronegativity of the nitro and halogen substituents makes this compound a prime candidate for NCI, yet EI remains the gold standard for structural confirmation.

Table 1: Comparative Performance Metrics

FeatureElectron Ionization (EI) Negative Chemical Ionization (NCI)
Primary Mechanism Hard ionization (70 eV); fragmentation dominates.Soft ionization (Electron Capture); molecular ion dominates.
Sensitivity Moderate (ng level).Superior (pg to fg level); highly efficient electron capture.
Structural Data High ; rich fragmentation pattern allows fingerprinting.[4]Low; often yields only

or

.
Selectivity Moderate; matrix interferences common in complex samples.High ; "transparent" to non-electronegative matrix background.
Best Application Purity assessment, structural ID, impurity profiling.Trace residue analysis, DMPK studies, environmental monitoring.

Expert Insight: If you are synthesizing this intermediate, use EI to confirm the position of the nitro group relative to the halogens (ortho-effect). If you are screening biological matrices for this residue, switch to NCI (Methane) to boost sensitivity by 100-1000x.

Deep Dive: Fragmentation Mechanics (EI Mode)

Understanding the fragmentation pathway is essential for validating the identity of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene.[5]

The Molecular Ion Cluster ( )

The presence of two bromine atoms creates a distinctive 1:2:1 triplet pattern for the molecular ion cluster.

  • Formula:

    
    
    
  • Nominal Mass: ~317 Da (

    
     isotope)
    
  • Observed Peaks:

    • m/z 315:

      
       (Relative Intensity: ~50%)
      
    • m/z 317:

      
       (Relative Intensity: ~100%)
      
    • m/z 319:

      
       (Relative Intensity: ~50%)
      
Primary Fragmentation Pathways
  • Loss of Nitro Group (

    
    , -46 Da):  The nitro group is labile. Cleavage of the 
    
    
    
    bond yields the
    
    
    ion. This is often the base peak or highly abundant.
    • Diagnostic Cluster: m/z 269 / 271 / 273 (Retains 1:2:1 Br pattern).

  • Loss of Nitric Oxide (

    
    , -30 Da):  A rearrangement involving the ortho-bromine or fluorine can lead to the loss of neutral 
    
    
    
    , yielding a phenoxy-type cation.
    • Diagnostic Cluster: m/z 285 / 287 / 289.

  • Sequential Loss of Bromine (

    
    , -79/81 Da):  Following the loss of the nitro group, the ring destabilizes, ejecting a bromine radical.
    
    • Diagnostic Cluster: m/z 190 / 192 (1:1 doublet pattern indicates one Br remaining).

Visualization of Signaling Pathway

FragmentationPathway M Molecular Ion [M]+. (m/z 315, 317, 319) 1:2:1 Triplet M_NO2 [M - NO2]+ (m/z 269, 271, 273) Loss of Nitro Group M->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ (m/z 285, 287, 289) Phenoxy Rearrangement M->M_NO - NO (30 Da) M_NO2_Br [M - NO2 - Br]+ (m/z 190, 192) 1:1 Doublet M_NO2->M_NO2_Br - Br (79/81 Da) Ring Ring Degradation (m/z < 150) Loss of F / C2H2 M_NO2_Br->Ring Ring Cleavage

Caption: Predicted EI fragmentation pathway showing the sequential loss of the nitro group and bromine atom.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the isotopic ratios (1:2:1) are not observed, the data is invalid.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol if analyzing for long periods to prevent potential nucleophilic substitution in the injector port.

  • Concentration:

    • EI:

      
       (100 ppm).
      
    • NCI:

      
       (100 ppb).
      
GC-MS Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatic isomers effectively.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp

Ensures rapid volatilization without thermal degradation of the nitro group.
Oven Program

(1 min)




(3 min)
Slow ramp not required; molecule is semi-volatile.
Source Temp

(EI) /

(NCI)
Lower temp in NCI prevents source decomposition.
Transfer Line

Prevents condensation of high-boiling aromatics.
Quality Control Check
  • Inject a blank: Ensure no carryover of bromine-containing residues.

  • Inject Standard: Verify the m/z 317 peak is the base peak (or close to it) in the molecular cluster.

  • Check Ratio: The peak height of m/z 315 vs. 319 should be approximately equal (

    
    ).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Methane, dibromodifluoro- Mass Spectrum (Analogous Halogen Patterns). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative

Comparative Analytical Guide: IR Spectroscopy Characterization of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Executive Summary The characterization of highly substituted halogenated nitroaromatics is a critical quality control step in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). 1,2-Dibr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of highly substituted halogenated nitroaromatics is a critical quality control step in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (CAS: 1806293-99-1) presents a unique analytical challenge due to extreme steric hindrance and the competing electronic effects of multiple electron-withdrawing groups.

This guide objectively compares the two primary Fourier-Transform Infrared (FTIR) spectroscopy methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR —for characterizing this specific compound. By grounding the expected spectral data in fundamental vibrational mechanics, this guide provides researchers with a self-validating framework for accurate peak assignment and method selection.

Mechanistic Peak Assignment: The Causality of Vibrational Shifts

To accurately identify 1,2-Dibromo-4,6-difluoro-3-nitrobenzene, analysts must understand why its peaks deviate from standard unsubstituted aromatic baselines. The presence of two bromine atoms, two fluorine atoms, and a nitro group on a single benzene ring creates profound inductive effects[1].

  • Nitro Group (-NO₂) Stretches (1540–1560 cm⁻¹ and 1340–1360 cm⁻¹): In standard nitrobenzene, the asymmetric and symmetric NO₂ stretches appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively[1]. However, the highly electronegative fluorine and bromine atoms in this compound withdraw electron density from the aromatic ring via inductive effects. This strengthens the N-O bond character, increasing the force constant (

    
    ) and shifting the absorption to slightly higher wavenumbers.
    
  • Carbon-Fluorine (C-F) Stretch (1050–1250 cm⁻¹): The C-F bond possesses a massive dipole moment. During vibration, the change in the dipole moment is extreme, resulting in the strongest, broadest absorption peaks in the entire spectrum[2]. These peaks will dominate the fingerprint region.

  • Carbon-Bromine (C-Br) Stretch (500–650 cm⁻¹): According to Hooke's Law, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the vibrating atoms. Because bromine is a heavy atom (atomic mass ~80 amu), the C-Br stretching frequency is pushed into the far-fingerprint region.

  • Aromatic C-H Stretch (~3050–3100 cm⁻¹): Because the sp² hybridized C-H bond is stiffer than an sp³ C-H bond, its absorption occurs above 3000 cm⁻¹. In 1,2-Dibromo-4,6-difluoro-3-nitrobenzene, only a single proton remains on the ring (at position 5). Consequently, this peak will be sharp but relatively weak in intensity.

Objective Method Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid, highly substituted aromatics, the choice of sample presentation dictates the fidelity of the low-frequency data—which is critical for detecting the C-Br bonds.

Analytical ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Preparation None (Direct application)High (Grinding, pressing under vacuum)
Analysis Time < 2 minutes10–15 minutes
Low-Frequency Limit ~400 cm⁻¹ (Diamond) / ~650 cm⁻¹ (ZnSe)~400 cm⁻¹ (KBr is IR-transparent)
Spectral Distortion Wavelength-dependent penetration depthMinimal (True transmission profile)
C-Br Detection Excellent (Requires Diamond crystal)Excellent (The historical gold standard)
Moisture Interference LowHigh (KBr is highly hygroscopic)

Performance Verdict: While Diamond ATR-FTIR is vastly superior for high-throughput laboratory workflows due to its speed, standard ZnSe ATR crystals must be avoided for this compound, as their 650 cm⁻¹ cutoff will mask the critical C-Br stretches. KBr Transmission remains the definitive method for resolving complex fingerprint regions without mathematical ATR correction artifacts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation gates. If a validation gate fails, the protocol must be halted and corrected.

Protocol A: Diamond ATR-FTIR Analysis
  • System Initialization & Background: Clean the diamond crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Gate: The baseline must be completely flat with an absorbance of < 0.01. Any peaks indicate crystal contamination.

  • Sample Application: Place 1–2 mg of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until it clicks.

    • Validation Gate: Monitor the real-time spectral preview. Adjust the anvil pressure until the strongest peak (the C-F stretch at ~1100 cm⁻¹) reaches an absorbance between 0.5 and 0.8. Readings > 1.0 indicate detector saturation and require pressure reduction.

  • Acquisition & Processing: Acquire the spectrum. Apply an ATR correction algorithm in the spectrometer software to correct for the deeper penetration of IR light at lower wavenumbers.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours prior to use.

  • Milling: Weigh ~1 mg of the sample and ~100 mg of KBr. Grind them together vigorously in an agate mortar for 2–3 minutes.

    • Validation Gate: The powder must be uniformly fine. Insufficient grinding causes the Christiansen effect (asymmetric peak scattering and a sloping baseline).

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum for 1 minute to remove air, then apply 10 tons of pressure via a hydraulic press for 2 minutes.

    • Validation Gate: The resulting pellet must be visually transparent or highly translucent. An opaque white pellet indicates trapped moisture or poor grinding; it must be discarded and remade.

  • Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution) against an empty beam background.

Workflow Visualization

IR_Workflow cluster_ATR Method A: Diamond ATR-FTIR cluster_KBr Method B: KBr Transmission Start 1,2-Dibromo-4,6-difluoro- 3-nitrobenzene Sample ATR_Prep Direct Application (No Prep) Start->ATR_Prep KBr_Prep Grind with KBr (1:100 ratio) Start->KBr_Prep ATR_Scan Diamond Crystal Scan (4000-400 cm⁻¹) ATR_Prep->ATR_Scan ATR_Correction Apply ATR Correction Algorithm ATR_Scan->ATR_Correction Data_Analysis Spectral Processing & Peak Integration ATR_Correction->Data_Analysis KBr_Press Hydraulic Press (10 tons) KBr_Prep->KBr_Press KBr_Scan Transmission Scan (4000-400 cm⁻¹) KBr_Press->KBr_Scan KBr_Scan->Data_Analysis Validation Cross-Validation of Diagnostic Peaks Data_Analysis->Validation

Comparative IR Spectroscopy Workflow for Halogenated Nitroaromatics

References

  • NIST Mass Spectrometry Data Center. "2,4-Difluoronitrobenzene IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Koleva, B. B., et al. "A DFT analysis of the vibrational spectra of nitrobenzene." ResearchGate. Available at:[Link]

  • Hunt, I. "Infra-Red (IR) Spectroscopy: Hooke's Law." Department of Chemistry, University of Calgary. Available at:[Link]

Sources

Validation

comparing reactivity of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene vs non-fluorinated analogs

The following technical guide provides an in-depth comparison of the reactivity of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene versus its non-fluorinated analogs. This analysis is designed for researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the reactivity of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene versus its non-fluorinated analogs. This analysis is designed for researchers in medicinal chemistry and materials science, focusing on the strategic advantages of "orthogonal reactivity" enabled by the specific substitution pattern.[1]

Executive Summary: The Fluorine Advantage

In the design of poly-functionalized aromatic scaffolds, 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (DFDBN) represents a "privileged structure" compared to its non-fluorinated analogs (e.g., 1,2,4,6-tetrabromo-3-nitrobenzene).

The core differentiator is the Fluorine Effect in Nucleophilic Aromatic Substitution (


).[1] While bromine and chlorine are superior leaving groups in aliphatic 

reactions, fluorine is the premier leaving group in

reactions activated by electron-withdrawing groups (EWGs).[2] This inversion of reactivity allows DFDBN to undergo regioselective substitution under mild conditions, whereas non-fluorinated analogs require forcing conditions (high heat, strong bases) that often lead to decomposition or lack of regiocontrol.

Mechanistic Analysis: The "Super-Electrophile" Effect

Structural Activation

The DFDBN molecule features a benzene ring substituted with:

  • Activator: Nitro group (

    
    ) at position C3.
    
  • Primary Leaving Groups (

    
    ):  Fluorine atoms at C4 (ortho) and C6 (para).
    
  • Secondary Handles (Cross-Coupling): Bromine atoms at C1 (meta) and C2 (ortho).

The Kinetic Isotope Effect & Meisenheimer Complex

In


 reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer Complex  (sigma-complex), not the breaking of the carbon-halogen bond.
  • Fluorinated Analog (DFDBN): The high electronegativity of fluorine (

    
    ) inductively stabilizes the negative charge of the Meisenheimer intermediate. This lowers the activation energy (
    
    
    
    ), accelerating the reaction rate by orders of magnitude (
    
    
    ).
  • Non-Fluorinated Analog: Bromine (

    
    ) provides significantly less inductive stabilization. The reaction requires higher thermal energy to overcome the activation barrier.
    
Regioselectivity Map

The reactivity hierarchy in DFDBN is strictly controlled by position relative to the Nitro group:

  • C6-F (Para): Highly reactive. Sterically accessible.

  • C4-F (Ortho): Highly reactive. Proximity to

    
     allows for H-bonding assistance with amine nucleophiles, but slightly more sterically crowded than C6.
    
  • C2-Br (Ortho): Activated, but Br is a poor leaving group compared to F in this context.

  • C1-Br (Meta): Unreactive in

    
    . Serves as a stable handle for subsequent Pd-catalyzed coupling.[1]
    

Comparative Performance Data

The following table summarizes the reactivity differences between DFDBN and a non-fluorinated analog (e.g., 1,2,4-tribromo-3-nitrobenzene) when reacted with a primary amine (e.g., benzylamine).

Feature1,2-Dibromo-4,6-difluoro-3-nitrobenzene Non-Fluorinated Analog (Tribromo)
Primary Reaction

(Displacement of F)

(Displacement of Br)
Reaction Temp 0°C to 25°C (Room Temp)> 100°C (Reflux required)
Reaction Time 1 - 4 Hours12 - 24 Hours
Selectivity High (>95%) : Exclusive F displacementLow : Mixture of ortho/para Br displacement
Yield 85 - 95%40 - 60% (Side reactions common)
Mechanism Fast Addition (stabilized transition state)Slow Addition (high barrier)
Downstream Utility Retains Br handles for Suzuki/BuchwaldLoses Br handles during primary step

Visualization of Reactivity Pathways[4]

The diagram below illustrates the "Orthogonal Reactivity" logic, showing how the fluorinated scaffold allows for sequential, controlled functionalization.

ReactivityMap cluster_0 The Fluorine Advantage Start 1,2-Dibromo- 4,6-difluoro-3-nitrobenzene Step1 Step 1: SNAr (Nucleophilic Attack) Start->Step1  Amine, 25°C (Selects F over Br) Inter Intermediate: Mono-amino-difluoro-bromo adduct Step1->Inter  Fast Kinetics Step2 Step 2: Pd-Catalysis (Suzuki/Sonogashira) Inter->Step2  Boronic Acid, Pd(0) (Selects Br) Final Final Product: Polysubstituted Scaffold Step2->Final  C-C Bond Formation

Figure 1: Sequential functionalization workflow enabled by the reactivity difference between Fluorine (


 active) and Bromine (Cross-coupling active).[1][3]

Experimental Protocols

Protocol A: Selective Functionalization (Fluorine Displacement)

Objective: Selective mono-amination of the C6-position without disturbing the C1/C2 bromine handles.

Reagents:

  • Substrate: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: Morpholine or Benzylamine (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile over 10 minutes. Note: The reaction is exothermic due to the high reactivity of the fluorinated ring.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 4:1). The fluorinated starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow/orange spot (product).
  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography is usually sufficient, though many analogs crystallize directly upon trituration with cold ethanol.

Validation Check:

  • 
     NMR will show the loss of one fluorine signal (or a significant shift) and the retention of the other if mono-substitution is targeted.
    
  • Mass Spectrometry (LC-MS) must show the retention of the dibromo isotope pattern (

    
     1:2:1 ratio), confirming the bromines were not displaced.
    
Protocol B: Non-Fluorinated Comparison (Hypothetical)

For comparative control only. To achieve the same substitution on 1,2,4-tribromo-3-nitrobenzene :

  • Requires heating to 120°C in DMSO or DMF.

  • Requires excess nucleophile (3-5 equiv).

  • Result: Significant formation of inseparable regioisomers (ortho vs para attack) and potential debromination byproducts.

Applications in Drug Discovery

This specific scaffold is highly valued in:

  • PROTAC Linker Synthesis: The ability to attach a warhead (via

    
     on F) and a E3 ligase ligand (via Pd-coupling on Br) sequentially.
    
  • Positron Emission Tomography (PET): The activated nitro-fluorine motif allows for late-stage

    
     exchange (radio-fluorination) in some contexts, or the F can be used as a leaving group for introducing radiolabels.
    
  • Heterocyclic Library Generation: Cyclization reactions involving the nitro group (after reduction to amine) and the adjacent ortho-bromine.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Fluorine vs.

    • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Explains the "Fluorine Effect" and Meisenheimer stability).
    • Source:

  • Synthetic Applications of Fluoronitrobenzenes

    • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?
    • Source:

  • Orthogonal Functionalization Strategies

    • Lérida, D., et al. (2024).
    • Source:

  • BenchChem Reactivity Data

    • "A Comparative Analysis of Fluorinated vs.
    • Source: (General reference for F vs Cl/Br kinetics).

Sources

Comparative

Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene and its Analogs

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide offers a comprehensive technical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide offers a comprehensive technical comparison of the X-ray crystallographic data for aromatic compounds structurally related to 1,2-Dibromo-4,6-difluoro-3-nitrobenzene. While crystallographic data for the title compound is not publicly available, this guide will leverage data from analogous structures to provide a robust framework for understanding its potential solid-state conformation and intermolecular interactions. By examining the crystallographic data of closely related brominated, fluorinated, and nitrated benzene derivatives, we can infer the likely structural characteristics of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene and highlight the power of single-crystal X-ray crystallography in elucidating the subtleties of molecular architecture.

The Decisive Role of X-ray Crystallography

In the realm of structural chemistry, single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique provides unparalleled insight into bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's reactivity, physical properties, and biological activity. For a polysubstituted benzene ring like 1,2-Dibromo-4,6-difluoro-3-nitrobenzene, X-ray crystallography can unambiguously establish the planarity of the aromatic ring, the orientation of the substituent groups, and the nature of the non-covalent interactions that govern the crystal packing.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-established workflow. The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments.

Step-by-Step Experimental Protocol
  • Crystal Growth: Slow evaporation of a saturated solution of the compound is a common technique. A suitable solvent system is chosen in which the compound has moderate solubility. The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, ideally yielding well-formed single crystals.

  • Crystal Mounting: A suitable crystal is selected under a microscope and carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is then placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to achieve the best possible fit to the experimental data.

intermolecular_interactions Br1 Br O1 O Br1->O1 Halogen Bond N1 NO₂ Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking

Validation

Elemental Analysis Standards for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene: A Comparative Guide

As a Senior Application Scientist, I frequently encounter molecules that push standard analytical instrumentation to its breaking point. 1,2-Dibromo-4,6-difluoro-3-nitrobenzene ( ) is a textbook example of a "worst-case...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules that push standard analytical instrumentation to its breaking point. 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (


) is a textbook example of a "worst-case scenario" matrix. With a molecular weight of 316.88  g/mol , this compound is heavily halogenated—comprising roughly 50% bromine and 12% fluorine by mass—and contains a highly oxidized nitro group[1].

When researchers attempt to determine the elemental composition (C, H, N) or quantify the halogens (F, Br) of this compound using standard combustion analyzers, the results are routinely catastrophic. This guide objectively compares the performance of standard elemental analysis against specialized halogen-resistant methodologies, detailing the causality behind analytical failures and providing field-proven, self-validating protocols.

The Mechanistic Challenge: Why Standard Methods Fail

To understand why specialized standards are required, we must first examine the causality of failure in standard Carbon/Hydrogen/Nitrogen/Sulfur (CHNS) analysis. In a traditional CHNS workflow, the sample is flash-combusted at ~950°C in an oxygen-rich environment.

For 1,2-Dibromo-4,6-difluoro-3-nitrobenzene, this high-temperature oxidation triggers two severe interference pathways:

  • Fluorine Devitrification: Fluorine radicals react with hydrogen (from the sample or carrier gas moisture) to form hydrofluoric acid (HF). HF aggressively attacks the silica (

    
    ) in the quartz combustion tube: 
    
    
    
    . This secondary generation of water artificially inflates the hydrogen signal, while the
    
    
    gas devitrifies the tube and disrupts the Thermal Conductivity Detector (TCD) baseline[2][3].
  • Bromine Catalyst Poisoning: Bromine forms

    
     and 
    
    
    
    , which irreversibly bind to the copper reduction catalyst. This reduces the catalyst's capacity to convert
    
    
    to
    
    
    , leading to inaccurate nitrogen quantification from the nitro group[4].

G A 1,2-Dibromo-4,6-difluoro -3-nitrobenzene B Standard Combustion (950°C, O2) A->B C HF Generation B->C D Br2 / HBr Generation B->D E Quartz Devitrification (SiO2 + 4HF -> SiF4 + 2H2O) C->E F Cu Catalyst Poisoning D->F G Erroneous C, H, N Quantification E->G F->G

Diagram 1: Mechanistic failure pathways of standard CHNS combustion for highly halogenated compounds.

Comparison of Analytical Workflows

To accurately analyze 1,2-Dibromo-4,6-difluoro-3-nitrobenzene, the analytical approach must be bifurcated based on the target analytes.

Method A: Modified CHNS with Halogen Scrubbers (For C, H, N)

To obtain accurate Carbon, Hydrogen, and Nitrogen values, the combustion reactor must be modified. Inserting a layer of FluoAdso (a proprietary mixture of metal oxides) or Silver Tungstate on Magnesium Oxide (


) into the hot zone chemically traps the fluorine and bromine before they can react with the quartz or reach the GC column[3][5].
Method B: Combustion Ion Chromatography (For F, Br)

If the goal is to quantify the fluorine and bromine content, Combustion Ion Chromatography (CIC) is the gold standard. The sample undergoes pyrohydrolytic combustion in an Ar/


 atmosphere. The gaseous halogens are absorbed into an oxidizing aqueous solution (containing 

) to ensure complete conversion to

and

, which are then separated and quantified by an ion chromatograph[6][7].
Quantitative Performance Comparison
Analytical MethodTarget AnalytesF-Interference MitigationBr-Interference MitigationTypical Accuracy (RSD)Matrix Tolerance
Standard CHNS C, H, NNone (Tube degradation)None (Catalyst poisoning)> 5.0% (Unacceptable)Low
Modified CHNS (FluoAdso/Ag2WO4) C, H, NHigh (Chemical trapping)High (Chemical trapping)< 0.3%High
Combustion IC (CIC) F, BrPyrohydrolysis to HFPyrohydrolysis to HBr/Br2< 0.1%Very High

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Below are the optimized, step-by-step methodologies for both workflows, including the causality behind critical experimental choices.

Protocol 1: Modified CHNS Analysis for C, H, N Determination
  • System Suitability & Calibration: Calibrate the instrument using a certified fluorinated standard (e.g., 4-fluorobenzoic acid). Causality: This validates the scrubber's efficacy before introducing the highly brominated/fluorinated target molecule.

  • Reactor Preparation: Pack the quartz combustion tube with a 30–50 mm layer of FluoAdso or

    
     immediately downstream of the primary oxidation catalyst (
    
    
    
    )[3][8].
  • Encapsulation (Critical Step): Weigh 1.0–1.5 mg of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene into a silver capsule , not a standard tin capsule. Causality: Tin creates a violent exothermic flash (up to 1800°C), causing fluorinated byproducts to volatilize too rapidly for the scrubbers to catch. Silver capsules melt slower, providing a controlled combustion and actively participating in halogen trapping by forming stable AgF and AgBr salts in the ash.

  • Combustion & Detection: Execute the run at 950°C.

  • Self-Validation Check: Monitor the TCD baseline. A drifting baseline or an unexpected peak tailing on the water signal indicates that the halogen scrubber is exhausted and must be replaced.

Protocol 2: Combustion Ion Chromatography (CIC) for F and Br Quantification
  • Sample Introduction: Weigh 1.0 mg of the compound into a ceramic boat.

  • Pyrohydrolysis: Combust the sample at 1050°C in an Ar/

    
     stream supplemented with continuous water vapor[7]. Causality: The water vapor is strictly required; it provides the hydrogen and oxygen necessary to quantitatively convert organic fluorine radicals to HF gas rather than inert 
    
    
    
    (which will not be absorbed or detected by the IC).
  • Absorption: Route the combustion gases into an absorber tube containing an aqueous solution of 10 ppm

    
    . Causality: The peroxide ensures any complex bromides or trace sulfites are fully oxidized to measurable, stable anionic states (
    
    
    
    and
    
    
    ).
  • IC Separation: Automatically inject the absorbent into an IC equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS15)[9].

  • Self-Validation Check: Perform a spike recovery. Because fluorine and bromine elute at vastly different retention times, verify column resolution and integration accuracy using a mixed halide standard prior to sample analysis.

G cluster_0 Method A: Modified CHNS cluster_1 Method B: CIC S Sample: 1,2-Dibromo-4,6-difluoro -3-nitrobenzene M1 Flash Combustion (Silver Capsule + FluoAdso) S->M1 M2 Pyrohydrolytic Combustion (1050°C + H2O) S->M2 R1 In-situ Halogen Trapping M1->R1 O1 Accurate C, H, N Data R1->O1 R2 H2O2 Absorption & Ion Chromatography M2->R2 O2 Accurate F, Br Data R2->O2

Diagram 2: Divergent analytical workflows for complete elemental characterization of the target molecule.

References

  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." Source: eag.com. URL:[Link]

  • University of Maryland Center for Environmental Science (UMCES). "Standard Operating Procedure for Determination of Dissolved Organic Carbon (NPOC), Total Organic Carbon, and Dissolved Inorganic Carbon." Source: umces.edu. URL:[Link]

Sources

Comparative

Reference Standards for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene: A Comparative Technical Guide

Topic: Reference Standards for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals, 1,2-Dibromo-4,6-difluoro-3-nitrobenzene serves as a critical high-value scaffold. Its unique substitution pattern—featuring two bromine atoms for cross-coupling and two fluorine atoms for nucleophilic substitution—makes it a versatile yet analytically challenging intermediate.

The primary challenge in identifying this compound lies in distinguishing it from its regioisomers, particularly 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS 1481-57-8). Misidentification of these isomers can lead to catastrophic downstream synthesis failures and regulatory non-compliance.

This guide compares the performance of three classes of reference materials—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —and provides a self-validating protocol for the definitive identification of the 1,2-Dibromo-4,6-difluoro-3-nitrobenzene isomer.

Part 1: The Hierarchy of Standards (Product Comparison)

Selecting the correct reference standard is a balance of risk mitigation vs. cost .[1] For a structural isomer as sensitive as 1,2-Dibromo-4,6-difluoro-3-nitrobenzene, the "performance" of the standard is defined by its ability to prove identity and quantify purity with traceable uncertainty.

Comparative Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Chemical
Primary Use Quantitation, Method Validation, ISO 17025 AccreditationRoutine ID, Qualitative Screening, In-process checksSynthesis starting material, Crude ID
Traceability SI-Traceable (NIST/BIPM) via qNMRTraceable to internal primary standardOften untraceable; "Supplier Purity" only
Uncertainty Explicit Uncertainty Budget (e.g., 99.8% ± 0.3%)Purity stated (e.g., >98%) without uncertainty intervalNo uncertainty data; "Technical Grade"
Homogeneity Tested & Verified (Bottle-to-bottle consistency)Assumed based on batch analysisVariable; Hotspots of isomers possible
Water Content Quantified (KF Titration) & subtracted from assayMeasured but often not factorized in assayRarely measured
Risk Profile Low: Defensible in court/auditMedium: Acceptable for internal QCHigh: High risk of isomer contamination
Strategic Recommendation
  • For Validated Methods (GMP/GLP): You must use Option A (CRM) or Option B fully characterized in-house against a primary standard. The risk of isomeric impurities (e.g., the 4,5-difluoro analog) in Option C is too high for regulated environments.

  • For Early Discovery: Option C is acceptable only if you perform the Self-Validating ID Protocol described in Part 2.

Part 2: Self-Validating Identification Protocol

This section details the "Gold Standard" workflow to definitively identify 1,2-Dibromo-4,6-difluoro-3-nitrobenzene and distinguish it from the 4,5-difluoro isomer.

Structural Logic & Isomer Differentiation

The core challenge is distinguishing the 4,6-difluoro pattern from the 4,5-difluoro pattern.

  • Target (4,6-difluoro): Proton at position C5 . It is flanked by Fluorine at C4 and Fluorine at C6.

    • Environment:[2][3]

      
       is Ortho  to both Fluorines.
      
  • Isomer (4,5-difluoro): Proton at position C6 . It is flanked by Fluorine at C5 and Bromine at C1.

    • Environment:[2][3]

      
       is Ortho  to 
      
      
      
      but Meta to
      
      
      .
The Validated NMR Workflow

Technique: 1H-NMR (400 MHz or higher) and 19F-NMR. Solvent: DMSO-d6 or CDCl3.

Step-by-Step Analysis:
  • Acquire 1H Spectrum: Focus on the aromatic region (7.0 – 8.5 ppm).

  • Analyze Multiplicity (The "Fingerprint"):

    • For 1,2-Dibromo-4,6-difluoro-3-nitrobenzene (Target):

      • The single proton (

        
        ) couples to 
        
        
        
        and
        
        
        .
      • Since the molecule is asymmetric (1-Br vs 3-NO2),

        
         and 
        
        
        
        are magnetically non-equivalent.
      • Result: A Doublet of Doublets (dd) (appearing as a pseudo-triplet).

      • Coupling Constants: Both couplings are

        
         (Ortho). Expect two large 
        
        
        
        values (~7–10 Hz).
    • For 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (Alternative):

      • The single proton (

        
        ) couples to 
        
        
        
        (Ortho) and
        
        
        (Meta).
      • Result: A Doublet of Doublets (dd) .

      • Coupling Constants: One large

        
         (~7–10 Hz) and one small 
        
        
        
        (~4–7 Hz).

Decision Rule: If the proton signal shows a clear "large-large" coupling pattern, identity is confirmed as the 4,6-difluoro isomer. If "large-small," it is the 4,5-isomer.

Mass Spectrometry (GC-MS) Confirmation

System: Agilent 7890/5977 or equivalent. Column: DB-5ms.

  • Parent Ion: Look for the characteristic Dibromo isotope pattern .

    • Natural abundance of

      
       and 
      
      
      
      is ~1:1.
    • For

      
      , the pattern is 1:2:1  (M, M+2, M+4).
      
    • Verification: Ensure the M+4 peak is approximately 50% height of the M+2 peak.

  • Fragmentation Pathway:

    • Loss of

      
       (M - 46).
      
    • Sequential loss of

      
       and 
      
      
      
      .

Part 3: Visualization of Workflows

Diagram 1: Reference Standard Selection Decision Tree

This logic flow ensures regulatory compliance based on the development phase.

StandardSelection Start Start: Select Reference Standard PhaseCheck What is the Development Phase? Start->PhaseCheck EarlyRes Early Research / Screening PhaseCheck->EarlyRes Discovery Regulated GMP / GLP / QC Release PhaseCheck->Regulated Validation/Release RiskAssess Risk Assessment: Is Isomer Purity Critical? EarlyRes->RiskAssess UseAS Use Analytical Standard (>98% Purity) Regulated->UseAS Identification Only UseCRM Use ISO 17034 CRM (Traceable Uncertainty) Regulated->UseCRM Quantification Required UseChem Use Research Chemical (Must perform ID Protocol) RiskAssess->UseChem No RiskAssess->UseAS Yes

Caption: Decision matrix for selecting the appropriate grade of reference material based on regulatory requirements and risk tolerance.

Diagram 2: Isomer Identification Logic (NMR)

This workflow visualizes the critical decision path for distinguishing the 4,6-difluoro target from the 4,5-difluoro impurity.

IsomerID Sample Unknown Sample (1H-NMR Spectrum) Analyze Analyze Aromatic Proton Coupling (J-values) Sample->Analyze Pattern1 Pattern A: Two Large Couplings (J ~8-10 Hz) Analyze->Pattern1 Pseudo-Triplet / dd Pattern2 Pattern B: One Large, One Small (J ~9Hz, J ~6Hz) Analyze->Pattern2 Distinct dd Result1 CONFIRMED: 1,2-Dibromo-4,6-difluoro (H5 is Ortho to F4 & F6) Pattern1->Result1 Result2 REJECTED: 1,2-Dibromo-4,5-difluoro (H6 is Ortho/Meta) Pattern2->Result2

Caption: NMR logic pathway for distinguishing the target 4,6-difluoro isomer from the common 4,5-difluoro analog.

Part 4: Regulatory & Quality Context[1][3][5][6]

When documenting the identification of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene for regulatory filings (IND/NDA), adherence to ICH Q7 and ISO 17034 is paramount.

Critical Quality Attributes (CQAs) for the Standard
  • Identity (Specificity): The standard must be proven free of the 4,5-difluoro isomer using the NMR method above. A simple "match" to a library spectrum is insufficient if the library spectrum itself was not validated for isomeric purity.

  • Potency (Assay): For CRMs, the potency is often determined by Mass Balance (

    
    ) or Quantitative NMR (qNMR)  using an internal standard like NIST-traceable Benzoic Acid.
    
  • Stability: Halogenated nitrobenzenes can be light-sensitive (photolytic debromination). Reference standards should be stored in amber vials at 2-8°C and re-tested annually.

Experimental Protocol: qNMR for Purity Assignment

If a commercial CRM is unavailable, use this protocol to qualify an in-house standard:

  • Weighing: Accurately weigh ~10 mg of the sample and ~10 mg of Traceable Internal Standard (e.g., Maleic Acid) into the same vial.

  • Solvation: Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H-NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation, 
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight,
    
    
    = Purity.[3]

References

  • International Conference on Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Reference Materials for Chemical Analysis.[4] Retrieved from [Link]

  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.[5][4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Safety Protocol: Disposal of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated nitroaromatics requires more than just following a safety data sheet—it requires a deep mechanistic understanding of the mole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated nitroaromatics requires more than just following a safety data sheet—it requires a deep mechanistic understanding of the molecule's reactivity. 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a critical intermediate in advanced drug development, but its unique structural features (a thermally unstable nitro group combined with strong carbon-halogen bonds) present specific logistical and environmental challenges during disposal.

This guide provides researchers, EHS officers, and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound.

Quantitative Chemical Profile

To design an effective disposal strategy, we must first establish the physicochemical baseline of the compound. The following table summarizes the critical data that dictates our handling parameters .

Property / AttributeValue / ClassificationOperational Implication
Chemical Name 1,2-Dibromo-4,6-difluoro-3-nitrobenzeneRequires multi-stage destruction protocol.
CAS Registry Number 1806293-99-1Unique identifier for waste manifests.
Molecular Formula C6HBr2F2NO2High halogen content dictates scrubber use.
Molecular Weight 316.88 g/mol Heavy, dense liquid/solid; sinks in aqueous waste.
EPA Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated streams.
Incineration Temp. > 1,000°C (1,832°F)Required to cleave C-F and C-Br bonds.
Mechanistic Causality of Hazards (E-E-A-T)

Disposal protocols are not arbitrary; they are dictated by molecular structure. Understanding why we implement specific safety measures ensures compliance and prevents catastrophic laboratory incidents.

  • Thermal Instability of the Nitro Group: The

    
     group is a strong electron-withdrawing moiety. Under thermal stress, nitroaromatics can undergo rapid, exothermic decomposition. Mixing this compound with incompatible materials (e.g., strong reducing agents, alkali metals, or concentrated bases) can trigger runaway reactions.
    
  • Halogenated Byproduct Formation: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration temperatures are insufficient to break this bond. If incinerated below 1,000°C, the compound will undergo incomplete combustion, generating highly toxic, persistent polyhalogenated dioxins and furans .

  • Acid Gas Generation: Complete thermal destruction of 1,2-Dibromo-4,6-difluoro-3-nitrobenzene yields carbon dioxide and water, but also releases hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx) . Therefore, the disposal facility must utilize advanced caustic scrubbing systems to neutralize these highly corrosive gases before atmospheric release.

High-Temperature Incineration Workflow

The only EPA-compliant method for the final destruction of this compound is high-temperature incineration via a licensed hazardous waste facility . The logical progression of this waste from your laboratory bench to final destruction is mapped below.

G A 1,2-Dibromo-4,6-difluoro-3-nitrobenzene Waste Generation B Segregation: Halogenated Organic Waste A->B C Storage: Ventilated, <25°C, Away from Reducers B->C D Transport: Licensed Hazmat Carrier C->D E High-Temp Incineration (>1000°C / 1800°F) D->E F Gas Scrubbing (Neutralize HF, HBr, NOx) E->F G Ash Testing & Secure Landfill F->G

Workflow for the safe segregation, transport, and high-temperature incineration of halogenated waste.

Step-by-Step Methodologies
Protocol 1: Laboratory Waste Segregation and Storage

To maintain a self-validating safety system, every step of the waste collection process must include a verification check to ensure chemical compatibility and regulatory compliance.

  • Primary Containment: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined container.

    • Causality: Trace moisture can cause halogenated compounds to slowly hydrolyze, forming hydrobromic or hydrofluoric acid. These acids will rapidly corrode standard steel drums.

  • Strict Segregation: Add the material only to a container designated for "Halogenated Organic Waste."

    • Causality: Diluting halogenated waste with non-halogenated solvents (like acetone or ethanol) alters the calorific value of the waste stream, complicating the incineration process and potentially violating EPA mixing rules.

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. Explicitly list "1,2-Dibromo-4,6-difluoro-3-nitrobenzene" to alert handlers to the presence of fluorine, bromine, and nitro groups.

  • Environmental Controls: Store the container in a secondary containment tray within a ventilated hazardous waste accumulation area. Maintain ambient temperatures below 25°C.

  • Self-Validation Check: Before sealing the container for storage, monitor the exterior temperature of the vessel for 10-15 minutes. The absence of heat generation confirms that no incompatible cross-reactions (e.g., with accidental reducing agents) are occurring.

Protocol 2: Emergency Spill Response

In the event of a localized laboratory spill, immediate and chemically logical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE: a respirator with organic vapor/acid gas cartridges, heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment: Surround the spill with non-combustible absorbent materials (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

    • Causality:Never use sawdust or combustible absorbents. Nitroaromatics are potential oxidizers under stress; mixing them with finely divided organic matter creates a highly combustible mixture.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static ignition. Place the debris into a rigid, sealable HDPE hazardous waste container.

  • Decontamination & Validation: Wash the spill area with a mild detergent and water solution. Collect all rinsate as halogenated aqueous waste.

    • Self-Validation Check: Test the final rinsate of the spill area with pH paper. A neutral pH (6.5–7.5) confirms the complete removal of any residual acidic halogenated degradation products.

References
  • Toxicological Profile for Nitrobenzene Agency for Toxic Substances and Disease Registry (ATSDR) / CDC[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA)[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-4,6-difluoro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-4,6-difluoro-3-nitrobenzene
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